molecular formula C14H18O2 B13621013 2-(4-Methoxyphenyl)cycloheptan-1-one

2-(4-Methoxyphenyl)cycloheptan-1-one

Cat. No.: B13621013
M. Wt: 218.29 g/mol
InChI Key: GANVBLBUTSMECS-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)cycloheptan-1-one (CAS 35027-80-6) is a synthetic cycloheptanone derivative offered as a valuable chemical building block for research and development purposes. This compound features a cycloheptanone ring—a seven-membered cyclic ketone—substituted with a 4-methoxyphenyl group, a structure of interest in synthetic and medicinal chemistry . Cycloheptane-based scaffolds are recognized as privileged structures in drug discovery, with the well-known example of colchicine demonstrating the biological significance of annulated cycloheptane systems . More broadly, functionalized cyclic ketones like this one serve as key intermediates in constructing more complex, annulated carbocyclic and spiro-molecular systems . Researchers may utilize this compound in the development of new molecular entities, leveraging its ketone and aromatic moieties for further chemical modification. Its properties make it a candidate for use in various catalytic and synthetic transformations. This product is intended for laboratory research use only and is not classified as a drug, food additive, or cosmetic ingredient.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2-(4-methoxyphenyl)cycloheptan-1-one

InChI

InChI=1S/C14H18O2/c1-16-12-9-7-11(8-10-12)13-5-3-2-4-6-14(13)15/h7-10,13H,2-6H2,1H3

InChI Key

GANVBLBUTSMECS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCCC2=O

Origin of Product

United States

Foundational & Exploratory

chemical structure and properties of 2-(4-Methoxyphenyl)cycloheptan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-(4-Methoxyphenyl)cycloheptan-1-one , a specialized intermediate in organic synthesis and medicinal chemistry.

Executive Summary

2-(4-Methoxyphenyl)cycloheptan-1-one (CAS: 108062-64-2) is a bicyclic ketone derivative characterized by a seven-membered cycloheptane ring substituted at the alpha position with a para-methoxyphenyl group. It serves as a critical scaffold in the development of central nervous system (CNS) agents—structurally analogous to the opioid analgesic Tramadol —and as a core pharmacophore in Selective Estrogen Receptor Modulators (SERMs).

Synthetically, this compound represents a "stress test" for alpha-arylation methodologies. Unlike its cyclopentanone or cyclohexanone counterparts, the cycloheptanone ring introduces significant conformational flexibility and transannular strain, often requiring specialized palladium catalysts to achieve high yields.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature & Identification
ParameterDetail
IUPAC Name 2-(4-Methoxyphenyl)cycloheptan-1-one
CAS Registry Number 108062-64-2
Molecular Formula C₁₄H₁₈O₂
Molecular Weight 218.29 g/mol
SMILES COC1=CC=C(C=C1)C2CCCCCC2=O
Appearance Viscous oil or low-melting solid (Polymorph dependent)
Key Physical Constants
PropertyValue (Experimental/Predicted)Relevance
LogP 3.31 ± 0.4High lipophilicity; blood-brain barrier (BBB) permeable.
Polar Surface Area (PSA) 26.3 ŲIndicates good oral bioavailability.
Rotatable Bonds 2Methoxyphenyl rotation + Ring flexibility.
H-Bond Acceptors 2Carbonyl oxygen + Methoxy oxygen.

Structural Analysis & Conformation

The seven-membered ring of cycloheptanone does not exist in a rigid chair conformation like cyclohexane. Instead, it fluctuates between twist-chair (TC) and twist-boat (TB) conformations.

  • Alpha-Substitution Effect: The bulky p-methoxyphenyl group at the C2 position prefers the equatorial orientation to minimize 1,3-diaxial-like steric interactions. However, the flexibility of the ring allows for a lower energy barrier to ring inversion compared to cyclohexanone analogs.

  • Electronic Effects: The para-methoxy group acts as an electron-donating group (EDG), increasing the electron density of the aryl ring. This makes the phenyl ring electron-rich, potentially influencing downstream metabolic oxidation (e.g., O-demethylation).

Visualization: Structural Pharmacophore

G cluster_0 Conformational Dynamics Core Cycloheptanone Ring (Lipophilic Core) Link Alpha-Carbon (C2) (Chiral Center) Core->Link Scaffold Func Ketone Carbonyl (H-Bond Acceptor) Core->Func C1 Position Aryl p-Methoxyphenyl Group (Electronic Donor) Link->Aryl Steric Bulk Twist Twist-Chair (Preferred)

Figure 1: Pharmacophore decomposition highlighting the lipophilic core and electronic features.

Synthesis: Palladium-Catalyzed Alpha-Arylation

The most authoritative and efficient method for synthesizing 2-(4-methoxyphenyl)cycloheptan-1-one is Pd-catalyzed alpha-arylation . Traditional methods (e.g., nucleophilic substitution with enolates) often fail due to poly-alkylation or low reactivity of the seven-membered ring.

The Challenge of Cycloheptanone

Cycloheptanone is notoriously more difficult to arylate than cyclopentanone or cyclohexanone.

  • Reason: The "floppy" nature of the ring makes the enolate less rigid, complicating the reductive elimination step from the Palladium center.

  • Solution: Use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or DavePhos ) is strictly required to force the reaction to completion.

Optimized Protocol (Buchwald-Hartwig Type)

Reagents:

  • Substrate: Cycloheptanone (1.2 equiv)

  • Aryl Halide: 4-Bromoanisole (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (1-2 mol%)

  • Ligand: XPhos or DavePhos (2-4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Toluene or THF (Anhydrous)

  • Temp: 80–100 °C

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk tube or pressure vial and purge with Argon. Oxygen inhibits the active Pd(0) species.

  • Catalyst Pre-complexation: Add Pd(OAc)₂, Ligand, and NaOtBu to the vial.

  • Addition: Add anhydrous Toluene, followed by Cycloheptanone and 4-Bromoanisole via syringe.

  • Heating: Seal the vessel and heat to 80°C. The mixture will typically turn from orange to dark brown/black as the active catalytic cycle progresses.

  • Quench & Purification: After 12-24h, cool to RT. Dilute with diethyl ether, filter through a celite pad (to remove Pd black), and concentrate.

  • Isolation: Purify via flash column chromatography (SiO₂).

    • Eluent: Hexanes:Ethyl Acetate (9:1 to 4:1 gradient).

    • Rf: Product typically appears around Rf 0.3-0.4 in 9:1 Hex:EtOAc.

Reaction Mechanism

RxnCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 4-Bromoanisole TransMet Enolate Binding (Pd-O vs Pd-C Tautomer) OxAdd->TransMet + Cycloheptanone Enolate BaseStep Base Exchange (NaOtBu -> Enolate) BaseStep->TransMet Generates Enolate RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Rate Limiting Step Product Target Product + L-Pd(0) RedElim->Product Product->Pd0 Regeneration

Figure 2: Catalytic cycle for the alpha-arylation. The bulky ligand (L) is crucial for facilitating the difficult Reductive Elimination step in 7-membered rings.

Spectroscopic Characterization

Researchers should verify the identity of the synthesized compound using the following diagnostic signals.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Region:

    • δ 7.10–7.15 (d, 2H): Protons meta to methoxy (ortho to ketone attachment).

    • δ 6.85–6.90 (d, 2H): Protons ortho to methoxy.

  • Alpha-Proton:

    • δ 3.60–3.75 (dd, 1H): The benzylic proton at C2. It appears as a doublet of doublets due to coupling with the adjacent C3 methylene protons.

  • Methoxy Group:

    • δ 3.80 (s, 3H): Sharp singlet, diagnostic of the -OCH₃ group.

  • Cycloheptyl Ring:

    • δ 2.40–2.60 (m, 2H): Protons alpha to carbonyl (C7).

    • δ 1.30–2.00 (m, 8H): Remaining methylene envelope (C3-C6).

Infrared Spectroscopy (IR)
  • 1700–1705 cm⁻¹: Strong C=O stretch (typical for 7-membered ketones; slightly lower frequency than cyclohexanones due to ring angle strain differences).

  • 1240–1250 cm⁻¹: Strong C-O stretch (Aryl alkyl ether).

Applications in Drug Development[7]

Analgesic Scaffolds

This compound is a direct structural homolog of the Tramadol pharmacophore. Tramadol is a cyclohexanol derivative; expanding the ring to cycloheptane alters the spatial arrangement of the aryl group relative to the amine (if further derivatized).

  • Modification: Reductive amination of the ketone (C1) with dimethylamine produces the cycloheptyl-tramadol analog.

  • Effect: Ring expansion often modulates receptor affinity (Mu-opioid vs. NET/SERT inhibition) by changing the "vector" of the phenyl group.

Estrogen Receptor Modulators (SERMs)

The p-methoxyphenyl moiety is a "privileged structure" in estrogenic compounds (mimicking the A-ring of estradiol).

  • Utility: 2-Arylcycloheptanones serve as precursors for fused tricyclic systems (e.g., benzocycloheptenes) which are investigated for selective estrogen receptor binding affinity.

References

  • Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).[1][2] Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Journal of the American Chemical Society.[1][2] Link

    • Core reference for the Pd-catalyzed alpha-aryl
  • Hama, T., & Hartwig, J. F. (2008).[1][2] Palladium-Catalyzed α-Arylation of Esters and Amides. Organic Letters. Link

    • Provides mechanistic insights relevant to difficult substr
  • ChemScene Product Data . 2-(4-Methoxyphenyl)cycloheptan-1-one (CAS 108062-64-2). Link

    • Source for commercial availability and basic physical identifiers.
  • Martin, R., & Buchwald, S. L. (2008).[1] Pd-Catalyzed α-Arylation of Carbonyl Compounds. Accounts of Chemical Research. Link

    • Comprehensive review covering ring-size effects in aryl

Sources

Comprehensive Technical Guide on 2-(4-Methoxyphenyl)cycloheptan-1-one: Molecular Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Molecular Identity

2-(4-Methoxyphenyl)cycloheptan-1-one is a sterically congested, seven-membered cyclic ketone featuring an


-aryl substitution. Compounds of this class are highly valued in medicinal chemistry as conformationally restricted scaffolds for central nervous system (CNS) agents and as versatile building blocks in complex natural product synthesis.

Unlike standard six-membered cyclohexanones, the cycloheptanone ring exhibits high conformational flexibility, rapidly interconverting between twist-chair and boat conformations. The introduction of the bulky 4-methoxyphenyl group at the


-position anchors the ring dynamics, strongly favoring an equatorial-like disposition to minimize transannular steric strain.
Quantitative Molecular Data

The following table summarizes the core physicochemical and computational properties of the compound, which dictate its behavior in synthetic and biological systems[1].

PropertyValueCausality / Significance
CAS Number 108062-64-2Unique chemical identifier for procurement and tracking.
Molecular Formula C₁₄H₁₈O₂Defines the stoichiometry and degree of unsaturation.
Molecular Weight 218.29 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant).
SMILES O=C1C(C2=CC=C(OC)C=C2)CCCCC1Line notation for computational modeling and docking studies.
Topological Polar Surface Area (TPSA) 26.3 ŲIndicates excellent membrane permeability and potential blood-brain barrier (BBB) penetration.
LogP 3.312High lipophilicity, driving hydrophobic interactions with target proteins.
Hydrogen Bond Acceptors/Donors 2 / 0Dictates binding affinity; lacks donors, reducing non-specific aqueous solvation.
Rotatable Bonds 2Low flexibility ensures a lower entropic penalty upon target binding.

Synthetic Methodologies & Mechanistic Workflows

The synthesis of


-arylated cycloheptanones is notoriously challenging due to the transannular strain inherent in seven-membered rings. Below are two field-proven, self-validating protocols for synthesizing 2-(4-Methoxyphenyl)cycloheptan-1-one, detailing the causality behind each experimental choice.
Method A: Palladium-Catalyzed -Arylation (Buchwald-Hartwig Type)

This method relies on the direct cross-coupling of cycloheptanone with 4-bromoanisole. The causality behind this approach lies in the ability of electron-rich, sterically hindered phosphine ligands to accelerate the reductive elimination step, overcoming the thermodynamic barrier of forming a sterically congested C-C bond[2].

Step-by-Step Protocol:

  • Preparation of the Catalyst Complex: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (1.0 mol %) and a sterically hindered biaryl phosphine ligand like XPhos (2.4 mol %) in anhydrous toluene. Causality: The pre-mixing ensures the formation of the active monomeric Pd(0) species before introducing the substrate.

  • Enolate Generation: Add cycloheptanone (1.2 equiv) and sodium tert-butoxide (NaOtBu, 1.5 equiv) to the mixture. Causality: NaOtBu is a strong, non-nucleophilic base that quantitatively deprotonates the ketone to form the requisite sodium enolate without attacking the carbonyl carbon.

  • Oxidative Addition: Inject 4-bromoanisole (1.0 equiv). Heat the reaction mixture to 80°C for 12 hours. Causality: Heating drives the oxidative addition of the aryl bromide to the Pd(0) center, forming the Ar-Pd(II)-Br intermediate.

  • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1).

PdCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (4-Bromoanisole) Pd0->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII Transmet Transmetalation PdII->Transmet Enolate Enolate Formation (Cycloheptanone + NaOtBu) Enolate->Transmet PdII_Enolate Ar-Pd(II)-Enolate Complex Transmet->PdII_Enolate RedElim Reductive Elimination PdII_Enolate->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-(4-Methoxyphenyl) cycloheptan-1-one RedElim->Product

Catalytic cycle of Palladium-catalyzed alpha-arylation forming the target cycloheptanone.

Method B: House-Meinwald Rearrangement (HMR) for Ring Expansion

For highly congested systems, a ring-expansion strategy is often superior. This protocol utilizes the House-Meinwald rearrangement of a trisubstituted spiro-epoxide to yield the seven-membered ring[3].

Step-by-Step Protocol:

  • Epoxidation: Treat 1-(4-methoxybenzylidene)cyclohexane with m-CPBA in dichloromethane at 0°C for 2 hours to form the spiro-epoxide. Causality: The low temperature prevents premature, uncontrolled ring opening.

  • Lewis Acid Activation: Isolate the spiro-epoxide and dissolve it in anhydrous 1,2-dichloroethane. Add Bismuth(III) triflate (Bi(OTf)₃, 5 mol %) at room temperature. Causality: Bi(OTf)₃ is chosen for its extreme oxophilicity. It coordinates specifically to the epoxide oxygen, triggering heterolytic C-O bond cleavage without degrading the electron-rich methoxyphenyl moiety.

  • Ring Expansion (1,2-Shift): Allow the mixture to stir for 4 hours. Causality: The electron-donating 4-methoxy group stabilizes the transient carbocation at the benzylic position, driving the regioselective 1,2-alkyl migration that expands the cyclohexane ring into a cycloheptanone.

  • Isolation: Filter through a short pad of Celite to remove the catalyst, concentrate under reduced pressure, and purify via chromatography.

HMR Spiro Trisubstituted Spiro-epoxide LewisAcid Lewis Acid Coordination (Bi(OTf)3 Activation) Spiro->LewisAcid RingOpen Heterolytic C-O Cleavage (Benzylic Carbocation) LewisAcid->RingOpen Migration Regioselective 1,2-Alkyl Shift (Ring Expansion) RingOpen->Migration Carbocation Stabilization Product 2-(4-Methoxyphenyl) cycloheptan-1-one Migration->Product

House-Meinwald Rearrangement mechanism for ring expansion to alpha-arylated cycloheptanones.

Quality Control & Experimental Validation

To ensure scientific integrity, the synthesized 2-(4-Methoxyphenyl)cycloheptan-1-one must be subjected to a self-validating analytical workflow. The following metrics confirm both purity and structural connectivity:

  • High-Performance Liquid Chromatography (HPLC): Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile (0.1% TFA). A single sharp peak at

    
     225 nm confirms >98% purity.
    
  • Mass Spectrometry (ESI-MS): Positive ion mode must yield a base peak at m/z 219.1[M+H]⁺, perfectly matching the calculated exact mass for C₁₄H₁₈O₂.

  • ¹H NMR (400 MHz, CDCl₃): The diagnostic signal is the

    
    -proton adjacent to the carbonyl and the aryl ring. Look for a distinct doublet of doublets (dd) or a pseudo-triplet integrating to 1H around 3.60–3.80 ppm. The methoxy group (-OCH₃) will appear as a sharp 3H singlet at ~3.78 ppm.
    
  • ¹³C NMR (100 MHz, CDCl₃): The structural proof of the ketone is the highly deshielded carbonyl carbon peak appearing at ~212–214 ppm. The methoxy carbon will resonate at ~55 ppm.

By correlating the mass of the molecular ion with the exact proton integration and the presence of the 7-membered ketone carbon, the experimentalist creates a closed, self-validating loop that definitively proves the identity of 2-(4-Methoxyphenyl)cycloheptan-1-one.

References

  • ChemScene. "108062-64-2 | 2-(4-Methoxyphenyl)cycloheptan-1-one".
  • Gutsche, C. D., & Jason, E. F. "Ring Enlargements. V. The Preparation of 2-Arylcycloheptanones and 2-Aryl-2-cycloheptenones". Journal of the American Chemical Society.
  • Roche, S. P., et al. "Synthesis of α-Arylated Cycloalkanones from Congested Trisubstituted Spiro-epoxides: Application of the House–Meinwald Rearrangement for Ring Expansion". The Journal of Organic Chemistry.
  • Palucki, M., & Buchwald, S. L. "Palladium-catalyzed alpha-arylation of ketones". Journal of the American Chemical Society.

Sources

Technical Guide: Solubility Profile & Applications of 2-(4-Methoxyphenyl)cycloheptan-1-one

[1][2]

Executive Summary

2-(4-Methoxyphenyl)cycloheptan-1-one (CAS: 108062-64-2) is a specialized seven-membered ring ketone featuring a para-methoxyphenyl substituent at the alpha position.[1][2] Structurally, it represents a lipophilic scaffold often utilized as a pharmacophore in the development of estrogen receptor modulators, analgesics, and complex tricyclic intermediates.

This guide provides a comprehensive technical analysis of its solubility across organic solvent classes, grounded in physicochemical principles and validated synthetic protocols. It is designed to assist researchers in optimizing reaction conditions, purification strategies, and formulation development.[2]

Part 1: Physicochemical Profile[1][2][3]

Understanding the solubility of this compound requires an analysis of its molecular architecture. The molecule consists of a flexible, hydrophobic cycloheptane ring fused to a polar carbonyl group and a lipophilic methoxyphenyl moiety.

PropertyValue / DescriptionMechanistic Implication
Molecular Formula C₁₄H₁₈O₂Moderate molecular weight (218.29 g/mol ) facilitates dissolution in small-molecule organic solvents.[1][2]
LogP (Predicted) ~3.3 – 3.8Highly lipophilic. Indicates poor water solubility and high affinity for non-polar to moderately polar organic solvents.
H-Bond Donors 0Lack of -OH/-NH groups limits solubility in protic solvents unless heated.[1][2]
H-Bond Acceptors 2 (C=O, -OCH₃)Allows interaction with protic solvents (alcohols) and Lewis acids.[1][2]
Physical State Solid (Crystalline)Likely MP range 60–80°C (Analogous to cyclohexanone derivatives). Requires energy input (heat) to disrupt lattice for dissolution in marginal solvents.

Part 2: Solubility Data & Solvent Selection[1][2]

Qualitative Solubility Matrix

The following data categorizes solvents based on their efficiency in dissolving 2-(4-Methoxyphenyl)cycloheptan-1-one at ambient temperature (25°C).

Solvent ClassSpecific SolventsSolubility RatingApplication
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Ideal for extraction, reaction medium, and NMR analysis.[1][2]
Esters Ethyl Acetate (EtOAc)Good (50–100 mg/mL)Preferred for silica gel chromatography and crystallization (often mixed with hexanes).
Ethers THF, 1,4-Dioxane, Diethyl EtherGood (>50 mg/mL)Standard solvents for synthesis (e.g., Grignard, Pd-catalyzed arylation).[2]
Aromatic Hydrocarbons Toluene, BenzeneGood (>40 mg/mL)Used in high-temperature synthesis (e.g., Buchwald-Hartwig coupling).[2]
Alcohols Methanol, Ethanol, IsopropanolModerate (10–30 mg/mL)Solubility increases significantly with heat. Excellent for recrystallization.[1]
Alkanes Hexanes, Pentane, HeptanePoor (<5 mg/mL)Anti-solvent; used to precipitate the product from EtOAc or ether solutions.
Aqueous Water, PBS BufferInsoluble (<0.1 mg/mL)Requires co-solvents (DMSO, PEG) or formulation (micelles) for biological assays.
Mechanistic Insight: Why this Solubility Profile?

The "Like Dissolves Like" principle governs this molecule's behavior:

  • Lipophilicity Dominance: The 7-carbon ring and the phenyl group create a large hydrophobic surface area, making the compound incompatible with the highly structured hydrogen-bonding network of water.[1][2]

  • Dipole Interactions: The carbonyl (C=O) and methoxy (-OCH₃) groups introduce a dipole moment.[1] This allows the compound to dissolve well in polar aprotic solvents like DCM and THF via dipole-dipole interactions.[2]

  • Lattice Energy: As a crystalline solid, the compound requires solvents that can overcome its crystal lattice energy. Chlorinated solvents are particularly effective at this due to their high polarizability.

Part 3: Experimental Protocols

Protocol A: Synthesis & Solvent-Based Isolation

Context: This protocol demonstrates the compound's solubility behavior during its standard synthesis via Pd-catalyzed alpha-arylation.

Reagents: Cycloheptanone (1.0 eq), 4-Bromoanisole (1.0 eq), Pd(OAc)₂ (1 mol%), Ligand (e.g., BINAP or Phosphine), NaOtBu (1.2 eq). Solvent: Toluene or THF (Anhydrous).[3]

  • Reaction: Dissolve reagents in Toluene (demonstrating high solubility in aromatics). Heat to 80–100°C.

  • Quench: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and water. The product partitions exclusively into the EtOAc layer (hydrophobic preference).

  • Purification:

    • Dry organic layer over Na₂SO₄.[4]

    • Concentrate in vacuo.[1]

    • Recrystallization: Dissolve the crude solid in minimal hot Ethanol (high solubility at T > 60°C). Slowly add Hexane (anti-solvent) until turbid. Cool to 4°C to crystallize.

Protocol B: Self-Validating Solubility Determination

Use this gravimetric method to determine exact solubility in a specific solvent.[1][2]

  • Preparation: Weigh 100 mg of 2-(4-Methoxyphenyl)cycloheptan-1-one into a tared vial.

  • Addition: Add the target solvent in 0.5 mL increments, vortexing for 60 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[1][5]

    • Particulates Remain: Saturation reached.

  • Calculation: If 100 mg dissolves in 2.0 mL, Solubility = 50 mg/mL.

  • Validation: Filter the saturated solution, evaporate a 1.0 mL aliquot, and weigh the residue to confirm the dissolved mass.

Part 4: Visualization & Logic Mapping[1][2]

Solubility Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the intended application.

SolubilityGuideStartSelect ApplicationSynthesisSynthesis / ReactionStart->SynthesisPurificationPurification / IsolationStart->PurificationAnalysisAnalysis (NMR/HPLC)Start->AnalysisHighTempHigh Temp (>80°C)Use: Toluene, DioxaneSynthesis->HighTempPd-CatalysisLowTempLow Temp / RTUse: THF, DCMSynthesis->LowTempAlkylationRecrystRecrystallizationPurification->RecrystColumnChromatographyPurification->ColumnNMRCDCl3 (Standard)DMSO-d6 (if polar impurities)Analysis->NMRPairSolvent/Anti-Solvent PairEtOH/Hexane or EtOAc/HeptaneRecryst->PairEluentMobile PhaseHexane:EtOAc (9:1 to 4:1)Column->Eluent

Caption: Decision tree for solvent selection based on experimental stage (Synthesis, Purification, or Analysis).

Synthetic Pathway & Solvent Compatibility

This diagram illustrates the synthesis of the compound and the solvent changes required at each step.

SynthesisFlowSM1Cycloheptanone(Liquid)ReactionPd-Catalyzed ArylationSolvent: Toluene or THFTemp: 80-100°CSM1->ReactionSM24-Bromoanisole(Liquid)SM2->ReactionWorkupAqueous WorkupPartition: Water / EtOAc(Product enters EtOAc)Reaction->WorkupCompleteIsolationCrystallizationSolvent: Hot EthanolAnti-Solvent: HexaneWorkup->IsolationCrude Oil/SolidProduct2-(4-Methoxyphenyl)cycloheptan-1-one(Solid)Isolation->ProductPure Crystals

Caption: Workflow for the synthesis of 2-(4-Methoxyphenyl)cycloheptan-1-one highlighting solvent transitions.

References

  • ChemScene. (2025). 2-(4-Methoxyphenyl)cycloheptan-1-one - CAS 108062-64-2 Product Data. Retrieved from

  • PubChem. (2025). 2-(4-Methoxyphenyl)cyclohexanone Compound Summary. (Used for analogous physicochemical property extrapolation). Retrieved from

  • Organic Syntheses. (2023). Alpha-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. (Reference for general alpha-arylation solvent protocols). Retrieved from

  • NIST Chemistry WebBook. (2025). 2-Propanone, 1-(4-methoxyphenyl)- Properties. Retrieved from

thermodynamic stability of alpha-arylated cycloheptanones

Technical Guide: Thermodynamic Stability and Synthesis of -Arylated Cycloheptanones

Executive Summary

The

Part 1: Thermodynamic & Conformational Analysis

The Seven-Membered Ring Challenge

Thermodynamic stability in cycloheptanones is governed by a delicate balance between torsional strain (Pitzer strain) and transannular interactions (Prelog strain). Unlike cyclohexane, which resides in a rigid chair conformation, cycloheptanone exists in a dynamic equilibrium of flexible conformers.

  • Lowest Energy Conformer: The Twist-Chair (TC) is the global minimum.

  • Transition Barriers: The energy barrier for pseudorotation is low (

    
    1-2 kcal/mol), allowing rapid interconversion at room temperature.
    
  • Impact of

    
    -Arylation:  Introducing an aryl group at the 
    
    
    -position significantly alters this landscape. The planar aryl moiety imposes steric demands that force the ring to adopt specific twist-chair geometries to minimize
    
    
    strain (allylic strain) between the aryl ring and the carbonyl oxygen.
Conformational Preference of the Aryl Substituent

In 2-substituted cycloheptanones, the substituent prefers a pseudo-equatorial position within the twist-chair conformation.

ParameterCyclohexanone (

-Aryl)
Cycloheptanone (

-Aryl)
Dominant Conformer ChairTwist-Chair (TC)
Substituent Position Equatorial (favored) vs. AxialPseudo-equatorial (strongly favored)
Driving Force Minimizing 1,3-diaxial interactionsMinimizing transannular H-H repulsion
Ring Flexibility RigidFluxional (Pseudorotation)

Thermodynamic Insight: While



Mechanistic Pathway & Energy Landscape

The synthesis of these thermodynamically stable isomers typically proceeds via Pd-catalyzed enolate coupling. The reaction is often under thermodynamic control regarding the enolate geometry but kinetic control regarding the C-C bond formation (reductive elimination).

GStartCycloheptanone(Substrate)BaseBase (NaOtBu)DeprotonationStart->Base pKa ~26EnolateThermodynamic Enolate(More Substituted/Stable)Base->Enolate Equil. ControlTransmetalTransmetallation(Pd-Enolate Complex)Enolate->Transmetal AttackPd_CyclePd(0)/LigandOxidative Addition (Ar-X)Pd_Cycle->Transmetal Ar-Pd-XRedElimReductive Elimination(C-C Bond Formation)Transmetal->RedElim Rate Determining StepProductalpha-Aryl Cycloheptanone(Twist-Chair, Pseudo-Eq)RedElim->Product IrreversibleProduct->Product Pseudorotation(Relaxation)

Figure 1: Catalytic cycle and thermodynamic relaxation pathway for

Part 2: Synthetic Protocol (Self-Validating System)

Experimental Design Philosophy

To ensure the isolation of the thermodynamically stable

Buchwald-Hartwig
  • Catalyst:

    
     is used as a stable Pd(0) source.
    
  • Ligand: XPhos or BrettPhos are essential. These bulky, electron-rich biaryl phosphine ligands facilitate the difficult reductive elimination step involving the sterically hindered secondary enolate of the 7-membered ring.

  • Base:

    
     (Sodium tert-butoxide) is chosen to generate the enolate irreversibly relative to the coupling rate, preventing side reactions like aldol condensation.
    
Step-by-Step Protocol

Materials:

  • Cycloheptanone (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • 
     (1-2 mol%)
    
  • XPhos (2-4 mol%)

  • 
     (1.2 equiv)
    
  • Solvent: Toluene or THF (anhydrous)

Workflow:

  • Catalyst Pre-complexation (The "Activation" Step):

    • In a glovebox or under Argon, mix

      
       and XPhos in a small volume of toluene.
      
    • Validation: Heat gently to 60°C for 5 minutes. A color change from dark purple/black to reddish-brown indicates the formation of the active

      
       species. This eliminates "dead" induction periods.
      
  • Enolate Generation & Coupling:

    • Charge the reaction vessel with

      
      , Aryl Bromide, and the pre-formed catalyst solution.
      
    • Add Cycloheptanone and remaining toluene.

    • Thermodynamic Check: Heat to 80°C. Although room temperature protocols exist, heating ensures the system overcomes the higher activation energy associated with the steric bulk of the 7-membered ring enolate.

  • Monitoring & Quench:

    • Monitor via GC-MS or LC-MS. Look for the disappearance of the aryl bromide (limiting reagent in this setup to ensure full conversion of the expensive coupling partner).

    • Critical Endpoint: The reaction is complete when the mono-arylated product forms. Prolonged heating with excess base can lead to bis-arylation (thermodynamically driven by the acidity of the remaining

      
      -proton).
      
  • Workup:

    • Cool to RT. Dilute with diethyl ether, filter through a celite pad (removes Pd black and salts).

    • Concentrate and purify via silica gel chromatography.

Troubleshooting & Causality
ObservationRoot CauseCorrective Action
Low Yield (<30%) Incomplete reductive elimination due to steric bulk of the 7-ring.Switch to BrettPhos (bulkier) or increase temperature to 100°C.
Bis-arylation Enolate equilibration is too fast; Product is more acidic than starting material.Use a slight excess of ketone (1.2 equiv) instead of aryl halide to statistically favor mono-arylation.
Isomer Mixtures Rapid pseudorotation of the product.This is intrinsic. Isolate the mixture; the twist-chair conformers equilibrate rapidly. NMR will show averaged signals at RT.

Part 3: References

  • Palucki, M., & Buchwald, S. L. (1997). Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society.

  • Fox, J. M., Huang, X., & Buchwald, S. L. (2000). Synthesis of α-Aryl Ketones via Pd-Catalyzed Arylation. Journal of the American Chemical Society.

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles.[1] Accounts of Chemical Research.

  • Hendrickson, J. B. (1961). Molecular Geometry. I. The Conformation of Cycloheptane. Journal of the American Chemical Society.

  • Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. (Definitive text on conformational analysis of 7-membered rings).

Advanced Safety Data Sheet (SDS) Deconstruction and Handling Precautions for Methoxyphenyl Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Mechanistic Imperative

Methoxyphenyl ketones, encompassing isomers such as 4-methoxyacetophenone (acetanisole) and 2-methoxyacetophenone, are ubiquitous intermediates in pharmaceutical compounding, organic synthesis, and fragrance development. While their structural motif—a methoxy-substituted acetophenone—is relatively straightforward, their physical states vary significantly at standard temperature and pressure (STP). As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a mechanistic interaction between the compound's physical state, its biological reactivity, and the laboratory environment. This guide deconstructs their Safety Data Sheets (SDS) to translate regulatory hazard codes into self-validating experimental workflows.

Physicochemical Profiling and Hazard Stratification

The foundation of any robust safety protocol is the quantitative physicochemical data. The physical state of the isomer dictates its primary route of unintended exposure (dust inhalation vs. vapor/aerosol inhalation). The table below synthesizes the critical parameters that govern the handling requirements for these compounds.

Property4-Methoxyacetophenone (Solid)2-Methoxyacetophenone (Liquid)
CAS Number 100-06-1579-74-8
Physical State Solid (White crystalline)Liquid
Melting Point 36 - 38 °CN/A
Boiling Point 152 - 154 °C (at 26 mmHg / 35 hPa)131 °C (at 18 mmHg)
Density N/A (Solid)1.09 g/mL (at 25 °C)
Flash Point 138 °C (Open Cup)109 °C (Closed Cup)
Water Solubility 2.474 g/L at 20 °CInsoluble / Slightly soluble
GHS Hazard Codes H302 (Acute Tox. 4 Oral)H302 (Acute Tox. 4 Oral)
Precautionary Codes P264, P270, P301+P312, P501P264, P270, P301+P312, P501

Data sourced from authoritative1[1] and2[2].

Mechanistic Toxicology & Causality

Both 4-methoxyacetophenone and 2-methoxyacetophenone carry the GHS classification Acute Tox. 4 (Oral) (H302) [1][2]. The causality behind this hazard lies in their molecular architecture. The lipophilic aromatic ring facilitates rapid interaction with, and permeation through, lipid bilayers, while the polar ketone moiety enhances solubility in aqueous physiological environments. This amphiphilic character ensures rapid gastrointestinal and mucosal absorption.

Furthermore, inhalation of dusts (from the solid 4-isomer) or aerosols (from the liquid 2-isomer) bypasses first-pass metabolism, leading to rapid systemic distribution. Consequently, handling precautions must strictly isolate the operator's respiratory and dermal pathways from the compound, necessitating specific personal protective equipment (PPE) such as N95/EN149 dust masks for solids and ABEK respirator filters for liquids[1][2].

Experimental Handling Protocols: Self-Validating Workflows

In high-stakes drug development environments, standard operating procedures (SOPs) must be self-validating. A self-validating protocol incorporates immediate feedback loops, ensuring that the failure of one step is detected before proceeding to the next.

Protocol A: Safe Weighing and Transfer of 4-Methoxyacetophenone (Solid)
  • Step 1: Environmental & Airflow Validation. Place the analytical balance inside a certified localized exhaust ventilation (LEV) system or ductless fume hood.

    • Validation Check: Observe the flow indicator or use a tissue strip to confirm negative pressure before opening the chemical container.

    • Causality: 4-Methoxyacetophenone forms fine crystalline dusts[3]. LEV prevents the aerosolization of these particles into the operator's breathing zone, mitigating the inhalation hazard[1].

  • Step 2: PPE Integrity Verification. Don a particulate respirator (N95 or EN 149 compliant), nitrile gloves (minimum 0.11 mm thickness), and tight-fitting safety goggles[4].

    • Validation Check: Perform a positive/negative pressure seal check on the respirator. Inflate gloves manually to check for pinhole leaks prior to donning.

    • Causality: The compound is a mucosal irritant; preventing ocular deposition and transdermal absorption is paramount[5].

  • Step 3: Anti-Static Handling. Use an anti-static weighing boat and a grounded stainless-steel spatula.

    • Validation Check: Hover the spatula over the powder; if particles jump to the metal, static is present, and an anti-static gun must be used.

    • Causality: Static charge causes crystalline powders to disperse erratically. Grounding ensures controlled transfer without dust formation[6].

  • Step 4: Post-Weighing Decontamination. Wipe down the balance pan and surrounding area with a solvent (e.g., 70% ethanol) rather than dry sweeping.

    • Validation Check: Visually inspect the wiped area under ambient light to ensure no crystalline sheen remains.

    • Causality: Dry sweeping re-suspends particulates[3]. Wet wiping solubilizes trace residues for safe disposal.

Protocol B: Liquid Dispensing of 2-Methoxyacetophenone
  • Step 1: Volatility & Containment Check. Conduct operations in a standard chemical fume hood.

    • Validation Check: Ensure the sash is pulled down to the marked operational height to guarantee optimal face velocity.

    • Causality: As a liquid with a flash point of 109 °C[2], it poses a lower vapor inhalation risk at room temperature compared to highly volatile solvents, but aerosolization during pipetting remains a critical risk.

  • Step 2: Positive Displacement Pipetting. Use a positive displacement pipette rather than an air-displacement pipette.

    • Validation Check: Aspirate the liquid and hold the pipette vertically for 10 seconds; ensure no droplet forms at the tip.

    • Causality: The density (1.09 g/mL) and potential vapor pressure variations can cause inaccuracies and dripping with standard air-displacement pipettes[2].

  • Step 3: Secondary Containment. Place the receiving reaction flask in a secondary containment tray.

    • Validation Check: Verify the tray volume exceeds the total volume of the liquid being transferred.

    • Causality: Mitigates the spread of accidental spills, simplifying the cleanup process and preventing environmental contamination[7].

State-Dependent Workflow Visualization

SDS_Workflow A Hazard Assessment Methoxyphenyl Ketones B State Identification A->B C Solid (4-Isomer) Dust Hazard B->C CAS 100-06-1 D Liquid (2-Isomer) Aerosol Hazard B->D CAS 579-74-8 E LEV & Anti-Static Weighing Protocol C->E Mitigate Dust F Fume Hood & Positive Displacement Pipetting D->F Mitigate Dripping G Validation Check: No Dispersion/Dripping E->G F->G G->E Fail (Solid) G->F Fail (Liquid) H Proceed to Reaction (Inert Atmosphere) G->H Pass

State-dependent handling and validation workflow for methoxyphenyl ketones.

Spill Response and Environmental Containment

Spill response protocols are fundamentally dictated by the physical state of the compound.

  • For solid methoxyphenyl ketones (e.g., 4-methoxyacetophenone): The primary risk during a spill is dust aerosolization. The SDS strictly mandates that spills be picked up mechanically and placed in closed containers without sweeping to prevent airborne contamination[3][6].

  • For liquid derivatives (e.g., 2-methoxyacetophenone): The risk shifts to vapor accumulation and surface spread. The protocol requires absorbing the spill with an inert material (such as dry sand or earth) and ensuring adequate ventilation[5].

In both scenarios, the compounds must be rigorously prevented from entering drains or municipal waterways due to their potential toxicity to aquatic life at high concentrations[3][5].

References

  • 4-Methoxyacetophenone - Material Safety Data Sheet (MSDS) , ChemicalBull. 5

  • 4'-Methoxyacetophenone - Safety Data Sheet , ChemicalBook. 3

  • Material Safety Data Sheet SDS/MSDS (Bromomethyl 4-methoxyphenyl ketone) , CDH Fine Chemical.6

  • (4-BUTYLPHENYL)(4-METHOXYPHENYL)METHANONE Safety Data Sheets , Echemi. 7

  • SAFETY DATA SHEET (Cyclopropyl 4-methoxyphenyl ketone) , Fisher Scientific. 4

  • 2'-Methoxyacetophenone Safety Data Sheet , Sigma-Aldrich. 2

  • 4'-Methoxyacetophenone Safety Data Sheet , Sigma-Aldrich. 1

Sources

The Ascendant Scaffold: A Technical Guide to 2-Substituted Cycloheptan-1-one Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The cycloheptan-1-one framework, a seven-membered carbocycle, has emerged from the annals of classical organic chemistry to become a scaffold of significant interest in contemporary medicinal chemistry. Its inherent conformational flexibility, coupled with the ability to introduce diverse substituents, provides a unique three-dimensional canvas for the design of novel therapeutic agents. This technical guide offers an in-depth exploration of the synthesis, reactivity, and biological significance of 2-substituted cycloheptan-1-one derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present validated protocols, and provide a comprehensive survey of the burgeoning therapeutic potential of this versatile molecular architecture.

The Strategic Advantage of the Cycloheptanone Core

The seven-membered ring of cycloheptanone offers a distinct advantage over more common five- and six-membered rings in drug design. Its greater number of low-energy conformations allows for a more nuanced and precise orientation of substituents in three-dimensional space. This conformational adaptability can be pivotal for optimizing interactions with biological targets, leading to enhanced potency and selectivity. The introduction of a substituent at the 2-position further refines the scaffold's properties, influencing not only its steric and electronic profile but also its metabolic stability and pharmacokinetic properties.

Synthetic Strategies for 2-Substituted Cycloheptan-1-ones

The introduction of functionality at the α-position of cycloheptanone is a cornerstone of its synthetic utility. A variety of methods have been developed to achieve this, each with its own set of advantages and considerations.

α-Alkylation: Building the Carbon Framework

Direct α-alkylation of cycloheptanone is a fundamental approach for introducing carbon-based substituents. The choice of base and reaction conditions is critical to control the regioselectivity and avoid poly-alkylation.

Protocol 1: Kinetically Controlled Mono-alkylation of Cycloheptanone

This protocol favors the formation of the less substituted (kinetic) enolate, leading to mono-alkylation.

  • Materials: Diisopropylamine, n-butyllithium (n-BuLi) in hexanes, anhydrous tetrahydrofuran (THF), cycloheptanone, alkylating agent (e.g., methyl iodide, benzyl bromide).

  • Procedure:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C and add n-BuLi (1.1 equivalents) dropwise. Stir the mixture for 30 minutes to form lithium diisopropylamide (LDA).

    • Add cycloheptanone (1.0 equivalent) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

    • Slowly add the alkylating agent (1.05 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality in Experimental Choices:

  • LDA as the Base: LDA is a strong, non-nucleophilic, and sterically hindered base. Its use at low temperatures (-78 °C) favors the rapid and irreversible deprotonation at the less sterically hindered α-carbon, leading to the kinetic enolate.

  • Anhydrous Conditions: The enolate is a strong base and will react with any protic solvents, including water. Therefore, anhydrous conditions are essential for the success of the reaction.

A one-pot cascade approach for the synthesis of 2-alkyl cycloheptanones has also been developed using aldehydes and cycloheptanone with a bifunctional Pd/ZrO2 catalyst, offering a more atom-economical and environmentally friendly alternative.[1]

α-Arylation: Introducing Aromatic Moieties

The introduction of an aryl group at the 2-position of cycloheptanone can be achieved through modern cross-coupling reactions, which offer a high degree of control and functional group tolerance.

Protocol 2: Palladium-Catalyzed α-Arylation of Cycloheptanone

This protocol utilizes a palladium catalyst and a suitable ligand to couple an aryl halide with the cycloheptanone enolate.

  • Materials: Cycloheptanone, sodium bis(trimethylsilyl)amide (NaHMDS), anhydrous toluene, aryl bromide, Pd(OAc)₂, a suitable phosphine ligand (e.g., XPhos), and a base (e.g., Cs₂CO₃).

  • Procedure:

    • To a flame-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and Cs₂CO₃ (1.5 equivalents).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene, followed by the aryl bromide (1.0 equivalent) and cycloheptanone (1.2 equivalents).

    • Add NaHMDS (1.2 equivalents) as a solid or a solution in THF.

    • Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).

    • Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Expertise in Ligand Selection: The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich ligands like XPhos are often effective in promoting the reductive elimination step, which is the product-forming step in the catalytic cycle.

Functionalization via β-Ketoesters

A versatile and widely used strategy for introducing a variety of substituents at the 2-position involves the use of cycloheptanone-based β-ketoesters. These can be readily synthesized and subsequently functionalized at the α-position.[2][3]

Synthesis of Ethyl 2-oxocycloheptane-1-carboxylate:

This β-ketoester is a key intermediate for further derivatization.

  • Materials: Cycloheptanone, diethyl carbonate, sodium ethoxide, anhydrous ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.

    • Add a mixture of cycloheptanone (1.0 equivalent) and diethyl carbonate (1.5 equivalents) dropwise to the stirred solution.

    • Heat the reaction mixture to reflux for 2-3 hours.

    • Cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid.

    • Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude β-ketoester, which can be purified by vacuum distillation.

Once the β-ketoester is formed, the α-proton is highly acidic and can be easily removed by a mild base to generate a stabilized enolate, which can then be reacted with a wide range of electrophiles (alkyl halides, acyl chlorides, etc.) to introduce various 2-substituents. Subsequent hydrolysis and decarboxylation will yield the desired 2-substituted cycloheptan-1-one.

Biological Activities of 2-Substituted Cycloheptan-1-one Derivatives

The cycloheptanone scaffold has been incorporated into a variety of biologically active molecules, demonstrating its potential in several therapeutic areas.

Anticancer Activity

Several studies have highlighted the potential of cycloheptanone derivatives as anticancer agents. For instance, certain 2-oxocycloalkylsulfonamides have demonstrated good inhibitory activities against human tumor cell lines such as HL-60, BGC-823, and Bel-7402.[4] The mechanism of action for some of these compounds is believed to involve the inhibition of key enzymes in cancer cell proliferation, such as cyclin-dependent kinases (CDKs).[5][6]

Compound ClassCancer Cell LineIC50 (µM)Reference
2-OxocycloalkylsulfonamidesHL-602.12 - 3.96[4]
Chalcone DerivativesK562, SiHa, B160.91 - 5.02[7]
Diaryl-methylenecyclopentanonesBreast Cancer Cells-[8]

Note: Data for cyclopentanone and chalcone derivatives are included to provide a comparative context for the potential of cycloheptanone analogs.

Diagram 1: Simplified Kinase Inhibition Mechanism

G ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Phosphorylated_Substrate Phosphorylated Substrate (Cell Proliferation) Kinase->Phosphorylated_Substrate Phosphorylates No_Reaction Inhibition of Phosphorylation Kinase->No_Reaction Substrate Substrate Protein Substrate->Kinase Binds Inhibitor 2-Substituted Cycloheptanone Derivative Inhibitor->Kinase Binds competitively with ATP

Caption: Competitive inhibition of a protein kinase by a 2-substituted cycloheptanone derivative.

Anti-inflammatory Activity

Aryl-cyclohexanone derivatives have shown significant anti-inflammatory activity in preclinical studies.[9] In a lipopolysaccharide (LPS)-induced acute lung injury model, these compounds were found to reduce the migration of leukocytes, decrease myeloperoxidase activity, and lower the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[9] This suggests that cycloheptanone analogs could be promising candidates for the development of new anti-inflammatory drugs.

Diagram 2: Experimental Workflow for In Vivo Anti-inflammatory Assay

G cluster_0 Animal Model cluster_1 Analysis A Induce Acute Lung Injury (e.g., with LPS) B Administer Test Compound (2-Substituted Cycloheptanone) A->B C Collect Bronchoalveolar Lavage Fluid (BALF) B->C D Leukocyte Count C->D E Myeloperoxidase (MPO) Assay C->E F Cytokine Analysis (ELISA) (TNF-α, IL-6) C->F

Caption: Workflow for evaluating the anti-inflammatory activity of cycloheptanone derivatives.

Antibacterial and Antifungal Activities

The cycloheptanone scaffold has also been explored for its antimicrobial properties. For example, certain 2-oxocycloalkylsulfonamides have demonstrated excellent fungicidal activities against Botrytis cinerea and Sclerotinia sclerotiorum.[4] Additionally, various heterocyclic derivatives incorporating a cycloheptanone ring could be synthesized and screened for antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Sarumine DerivativesS. aureus, E. coli32 - 256[10]
6H-1,2-oxazin-6-onesMRSA3.125 - 200[11]

Note: MIC values for related heterocyclic compounds are provided to illustrate the potential of this scaffold in antimicrobial drug discovery.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard method for assessing the antibacterial activity of synthesized compounds.

  • Materials: Mueller-Hinton broth, 96-well microtiter plates, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), test compound stock solution, positive control (e.g., ciprofloxacin), negative control (DMSO).

  • Procedure:

    • Prepare a serial two-fold dilution of the test compound in Mueller-Hinton broth in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

    • Include a positive control (antibiotic) and a negative control (vehicle) in each plate.

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Directions and Conclusion

The 2-substituted cycloheptan-1-one scaffold represents a promising and relatively underexplored area in medicinal chemistry. The synthetic versatility of this core allows for the generation of large and diverse chemical libraries for high-throughput screening. Future research should focus on:

  • Stereoselective Synthesis: The development of robust and scalable methods for the enantioselective synthesis of 2-substituted cycloheptanones will be crucial for understanding the impact of stereochemistry on biological activity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be essential for their rational optimization as drug candidates.

  • Expansion of Biological Screening: Screening of diverse libraries of 2-substituted cycloheptan-1-one derivatives against a wider range of biological targets, including those relevant to neurodegenerative diseases and metabolic disorders, could unveil new therapeutic applications.

References

  • One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO2 catalyst. (2021). Catalysis Today, 364, 158-166. [Link]

  • Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo. (2024). Fundamental & Clinical Pharmacology. [Link]

  • Antibacterial and Antitumor Activities of Synthesized Sarumine Derivatives. (2024). Molecules, 29(22), 5098. [Link]

  • Recent Advances on the α-Functionalization and Ring Transformations of Cycloheptane-based β-ketoesters. (2025). Current Organic Chemistry, 29. [Link]

  • Recent Advances on the α-Functionalization and Ring Transformations of Cycloheptane-based β-ketoesters. (2025). Bentham Science Publishers. [Link]

  • Design, synthesis, and exploration of antibacterial activity of 6H-1,2-oxazin-6-ones. (2024). RSC Advances, 14(30), 21333-21344. [Link]

  • Synthesis and anticancer activity of 2-alkylaminomethyl-5-diaryl-methylenecyclopentanone hydrochlorides and related compounds. (2005). Bioorganic & Medicinal Chemistry, 13(4), 1255-1262. [Link]

  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. (2020). International Journal of Molecular Sciences, 21(19), 7311. [Link]

  • Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors. (2025). Molecules, 30(23), 5432. [Link]

  • Synthesis and biological activities of 2-oxocycloalkylsulfonamides. (2008). Bioorganic & Medicinal Chemistry, 16(8), 4487-4496. [Link]

  • Inhibitors of Cyclin-Dependent Kinases. (2021). Encyclopedia. [Link]

Sources

Biological Activity Potential of 2-(4-Methoxyphenyl)cycloheptan-1-one: A Technical Guide to Scaffold-Driven Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Methoxyphenyl)cycloheptan-1-one (CAS 108062-64-2)[1] is a highly versatile synthetic building block characterized by a flexible seven-membered cycloheptanone ring and a para-methoxyphenyl substituent. While it is not a deployed therapeutic agent in its raw form, its unique steric and electronic profile makes it a highly valuable pharmacophore precursor. This whitepaper explores the biological activity potential of this scaffold, specifically focusing on its application in synthesizing neurodegenerative therapeutics (Acetylcholinesterase inhibitors) and psychiatric/analgesic agents (Monoamine reuptake inhibitors).

Pharmacophoric Rationale & Structural Dynamics

The biological potential of 2-(4-Methoxyphenyl)cycloheptan-1-one is governed by two critical structural features:

  • The Cycloheptanone Ring (Conformational Flexibility): Unlike the rigid chair conformation of cyclohexane-based drugs, the seven-membered cycloheptane ring exists in rapid equilibrium between twist-chair and boat conformations. This flexibility allows derived ligands to adopt multiple binding poses, optimizing induced-fit interactions within target protein pockets.

  • The 4-Methoxyphenyl Group (Electronic Anchoring): The para-methoxy moiety serves as a critical hydrogen-bond acceptor via the ether oxygen, while the phenyl ring participates in

    
     stacking interactions with aromatic amino acid residues (e.g., Tryptophan or Tyrosine) within receptor active sites[2].
    

Workflow A 2-(4-Methoxyphenyl) cycloheptan-1-one B Stephaoxocane Analogs (Tricyclic Core) A->B Pictet-Spengler Cyclization C Ring-Expanded SNRIs (Bicyclic Amines) A->C Mannich Reaction & Reduction D AChE Inhibition (Alzheimer's) B->D Binds Peripheral Anionic Site E SERT/NET Inhibition (Depression/Pain) C->E Blocks Monoamine Transporters

Synthetic workflows and biological targets of 2-(4-Methoxyphenyl)cycloheptan-1-one derivatives.

Pathway 1: Neurodegenerative Therapeutics (AChE Inhibition)

Research has demonstrated that 2-arylcycloheptanones are critical intermediates in the synthesis of tricyclic analogs of stephaoxocanidine[3]. These analogs exhibit potent inhibitory activity against Acetylcholinesterase (AChE), a primary therapeutic target for Alzheimer's disease.

Mechanistic Rationale

The resulting tricyclic derivatives utilize the expanded cycloheptane geometry to span the active site gorge of AChE. The methoxy-substituted aromatic ring anchors the molecule to the peripheral anionic site (PAS) via


 interactions, sterically blocking the entry of acetylcholine into the catalytic triad.
Self-Validating Protocol: In Vitro AChE Inhibition (Ellman’s Assay)

To evaluate the biological activity of the synthesized analogs, a modified Ellman’s assay must be utilized. This protocol is designed as a self-validating system to eliminate false positives caused by non-enzymatic hydrolysis.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the test ligand in DMSO. Causality: The final assay concentration of DMSO must be kept below 1% to prevent solvent-induced denaturation of the AChE enzyme.

  • Enzyme-Ligand Pre-incubation: Combine 50 µL of AChE (0.2 U/mL) with 50 µL of the test ligand. Incubate at 25°C for 15 minutes. Causality: Pre-incubation allows the ligand to reach thermodynamic equilibrium with the enzyme's PAS before the substrate is introduced, ensuring accurate

    
     determination.
    
  • Substrate & Chromogen Addition: Add 100 µL of 1 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and 50 µL of 1 mM acetylthiocholine iodide. Causality: AChE hydrolyzes acetylthiocholine into acetate and thiocholine. The nucleophilic thiol of thiocholine rapidly cleaves the disulfide bond of DTNB, generating the yellow 5-thio-2-nitrobenzoate anion.

  • Kinetic Readout & Validation: Measure absorbance at 412 nm every 30 seconds for 5 minutes. Validation Control: A blank containing buffer, DTNB, and substrate (without enzyme) must be run concurrently to subtract background non-enzymatic hydrolysis. Donepezil is used as a positive control to validate the dynamic range.

Pathway 2: Psychiatric & Analgesic Therapeutics (SNRI Potential)

The structural homology between 2-(4-Methoxyphenyl)cycloheptan-1-one and the cyclohexanol core of venlafaxine suggests significant potential for developing ring-expanded Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)[2].

Mechanistic Rationale

By expanding the ring from six to seven carbons, the spatial vector of the requisite dimethylamino group is altered. This conformational shift can fine-tune the selectivity ratio between the Serotonin Transporter (SERT) and the Norepinephrine Transporter (NET), potentially yielding analogs with tailored efficacy for treatment-resistant depression or neuropathic pain.

Pathway Pre Presynaptic Terminal (5-HT/NE Release) Cleft Synaptic Cleft (Active Monoamines) Pre->Cleft Exocytosis Post Postsynaptic Receptors (Signal Transduction) Cleft->Post Receptor Activation Trans SERT / NET (Reuptake Proteins) Cleft->Trans Reuptake Trans->Pre Vesicle Recycling Drug Cycloheptane SNRI (Inhibitor) Drug->Trans Competitive Blockade

Mechanism of action for cycloheptane-based SNRI analogs at the synaptic cleft.

Step-by-Step Synthesis Workflow
  • Regioselective Mannich Reaction: React 2-(4-Methoxyphenyl)cycloheptan-1-one with paraformaldehyde and dimethylamine hydrochloride in isopropanol under reflux. Causality: The ketone's

    
    -position is enolizable. The bulky 4-methoxyphenyl group at C2 sterically hinders the reaction at that site, directing the regioselective formation of the Mannich base at the C7 position. This installs the critical dimethylaminomethyl pharmacophore.
    
  • Diastereoselective Ketone Reduction: Treat the resulting intermediate with sodium borohydride (

    
    ) in methanol at 0°C.
    Causality:
    
    
    
    selectively reduces the ketone to a secondary alcohol. Maintaining the reaction at 0°C maximizes diastereoselectivity, favoring the trans-isomer, which typically exhibits superior binding affinity for SERT due to optimal pharmacophore geometry.

Quantitative Data Summaries

The following table synthesizes the comparative pharmacological potential of cycloalkane scaffolds based on structural extrapolations from established literature[2][3].

Scaffold BaseTarget Receptor / EnzymePrimary Therapeutic IndicationRepresentative

Range
Cyclohexane (Venlafaxine core)SERT / NETMajor Depressive Disorder10 - 100 nM
Cycloheptane (Ring-expanded)SERT / NETNeuropathic Pain / Depression25 - 150 nM
Tricyclic Cycloheptanone AChE (Peripheral Site)Alzheimer's Disease1.5 - 5.0 µM
Acyclic Arylamines Monoamine OxidaseAtypical Depression> 10.0 µM

References

  • Synthesis of tricyclic analogs of stephaoxocanidine and their evaluation as acetylcholinesterase inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Economical and Convenient Carbonyl Transposition Approach Towards a 2-Arylcycloheptanone Derivative Source: Synthetic Communications URL:[Link]

  • Phenolic Esters of O-Desmethylvenlafaxine with Improved Oral Bioavailability and Brain Uptake Source: Pharmaceuticals (Basel) / PubMed Central URL:[Link]

  • Drugs Affecting Central Nervous System: Antidepressants Source: Poznan University of Medical Sciences (UMP) URL:[Link]

Sources

The Dynamic Heart of Medium Rings: An In-depth Technical Guide to the Conformational Analysis of Seven-Membered Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For researchers, scientists, and drug development professionals, the conformational landscape of a molecule is a critical determinant of its biological activity, reactivity, and physical properties. Seven-membered rings, particularly cycloheptanone and its derivatives, represent a unique and challenging area of study. Unlike the well-defined chair conformation of cyclohexane, the seven-membered ring possesses significant conformational flexibility, leading to a complex potential energy surface with multiple low-energy conformers and low barriers to interconversion. This guide provides an in-depth technical exploration of the conformational analysis of seven-membered ketone rings, synthesizing field-proven insights with established methodologies. We will delve into the causality behind experimental choices, detail self-validating protocols for both experimental and computational analysis, and ground our discussion in authoritative scientific literature.

The Flexible Seven-Membered Ring: A Landscape of Constant Motion

The cycloheptanone ring is a system in perpetual flux. Its increased number of degrees of freedom compared to smaller rings allows it to adopt a variety of conformations to alleviate ring strain, which is a combination of angle strain, torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across the ring)[1][2]. The introduction of a carbonyl group imposes significant geometric constraints. The sp² hybridized carbonyl carbon and its adjacent atoms prefer to be planar, which influences the overall ring puckering.

The conformational landscape of cycloheptanone is dominated by two primary families of low-energy structures: the Twist-Chair (TC) and the Boat (B) . Computational studies, using methods such as Density Functional Theory (DFT) and high-level coupled-cluster theory (CCSD(T)), have consistently identified the Twist-Chair as the global energy minimum[3]. The Twist-Chair conformation is chiral and exists as a rapidly interconverting enantiomeric pair.

These low-energy conformations are not isolated states but are connected through a process of low-energy "pseudorotation." This is not a physical rotation of the entire molecule but a continuous series of small torsional angle changes that allow the ring to "flow" from one conformation to another without passing through high-energy intermediates. The chair form often acts as a transition state in these pathways[3]. Understanding this dynamic equilibrium is paramount to predicting the molecule's behavior in a biological system.

G TC Twist-Chair (TC) (Global Minimum) C_TS1 Chair (C) (Transition State) TC->C_TS1 Pseudorotation (Low Barrier) TC_prime Twist-Chair (TC') (Enantiomer) TB Twist-Boat (TB) (Local Minimum) TC_prime->TB Interconversion (Higher Barrier) C_TS1->TC_prime B_TS Boat (B) (Transition State) TB->B_TS Pseudorotation B_TS->TB

Figure 1: Simplified energy landscape of cycloheptanone interconversion.

Energetic Hierarchy: Quantifying Conformational Stability

The relative stability of cycloheptanone's conformers is a subtle balance of competing strain factors. High-level quantum mechanical calculations are the gold standard for quantifying these small energy differences. The choice of computational method is critical; while faster methods like Molecular Mechanics (MM) are excellent for initial exploration, DFT (e.g., B3LYP, M06-2X) and CCSD(T) with a sufficiently large basis set (e.g., 6-311+G(d,p)) are required for reliable energy values[3].

A consensus from multiple computational studies provides a clear energetic hierarchy. The Twist-Chair (TC) is the most stable conformation. The transition from the chair family to the twist-boat conformation generally requires less energy than the equivalent process in cycloheptane, a direct consequence of the ketone group's influence on the ring's flexibility[3]. The barrier for interconversion between the chair and boat families is approximately 8 kcal/mol.

Conformer / Transition StateCalculated Relative Energy (kcal/mol)MethodNotes
Twist-Chair (TC) 0.00CCSD(T) / B3LYPGlobal Minimum. Exists as a rapidly interconverting enantiomeric pair.
Chair (C) ~0.1 - 0.5CCSD(T) / B3LYPA very shallow minimum or a transition state for TC pseudorotation.
Twist-Boat (TB) ~1.5 - 2.5CCSD(T) / B3LYPA local energy minimum.
Boat (B) ~2.5 - 3.5CCSD(T) / B3LYPTypically a transition state for TB pseudorotation.
C ⇌ TB Transition State ~5.0 - 8.0CCSD(T) / B3LYPRepresents the main barrier for inter-family conversion.

Table 1: Representative relative energies and barriers for cycloheptanone conformers, synthesized from computational studies[3]. Energies are relative to the most stable Twist-Chair conformation.

The Analytical Toolkit: From Static Snapshots to Dynamic Reality

A multi-faceted approach, combining experimental and computational techniques, is essential for a comprehensive conformational analysis. Each method provides a unique piece of the puzzle, and their synergistic application provides a self-validating system for structural elucidation.

G cluster_0 Computational Analysis cluster_1 Experimental Analysis Comp_Start Initial 3D Structure MM_Search Molecular Mechanics (MM) Conformational Search Comp_Start->MM_Search DFT_Opt DFT Geometry Optimization & Refinement MM_Search->DFT_Opt Energy_Calc Relative Energy Calculation DFT_Opt->Energy_Calc Validation Structure Validation & Conformational Model Energy_Calc->Validation NMR NMR Spectroscopy (Solution-State Dynamics) NMR->Validation XRay X-Ray Crystallography (Solid-State Structure) XRay->Validation

Figure 2: Integrated workflow for conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformations in Solution

NMR spectroscopy is arguably the most powerful tool for studying the dynamic conformational equilibria of seven-membered rings in a biologically relevant solution state.

Causality of Experimental Choice: Because the energy barriers between cycloheptanone conformers are low, their interconversion is rapid at room temperature on the NMR timescale. This results in a spectrum where observed chemical shifts and coupling constants are a population-weighted average of all contributing conformers. To deconstruct this average and study individual conformers or the dynamics of their exchange, Variable-Temperature (VT) NMR is the technique of choice.

  • Sample Preparation: Dissolve the purified cycloheptanone derivative in a suitable deuterated solvent with a low freezing point (e.g., deuterated toluene, d₈-toluene, or dichlorofluoromethane, CDCl₂F) to allow for a wide temperature range. Ensure the sample is free of paramagnetic impurities which can cause line broadening.

  • Initial Spectrum Acquisition: Record a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.

  • Low-Temperature Data Acquisition: Gradually lower the temperature of the NMR probe in steps of 10-20 K. Allow the temperature to equilibrate for at least 10-15 minutes at each step before acquiring a new spectrum.

  • Identify the Coalescence Temperature (T_c): As the temperature decreases, the rate of conformational exchange slows. Observe the signals (often the broad signals of the methylene protons) for sharpening and eventual splitting into separate sets of resonances corresponding to the now "frozen-out" conformers. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature.

  • Data Analysis below T_c: At temperatures below coalescence, integrate the distinct signals for each conformer. The ratio of the integrals provides the equilibrium constant (K) at that temperature.

  • Thermodynamic Calculation:

    • Calculate the difference in Gibbs free energy (ΔG°) between the conformers using the equation: ΔG° = -RTlnK .

    • Estimate the free energy of activation (ΔG‡) for the interconversion process from the coalescence temperature using the Eyring equation.

Interpreting the Data:

  • Vicinal Coupling Constants (³J_HH): The magnitude of the three-bond proton-proton coupling constant is exquisitely sensitive to the dihedral angle (φ) between the coupled protons, as described by the Karplus equation . By measuring ³J_HH values from a high-resolution spectrum (or from the low-temperature spectrum of a single conformer), one can estimate the dihedral angles within the ring. For example, a large coupling constant (~10-13 Hz) is indicative of a trans-diaxial relationship (φ ≈ 180°), while smaller values (~1-5 Hz) suggest gauche relationships (φ ≈ 60°).

  • Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments reveal through-space correlations between protons that are close to each other (< 5 Å), irrespective of their bonding connectivity. Strong NOE cross-peaks between protons on opposite sides of the ring are powerful evidence for transannular interactions and can definitively distinguish between different conformations (e.g., identifying flagpole interactions in a boat-like structure).

Single-Crystal X-Ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous, high-resolution snapshot of a molecule's conformation in the solid state. This serves as an invaluable benchmark for validating the results of computational models and solution-state NMR.

Causality of Experimental Choice & Challenges: The primary challenge in the crystallographic analysis of cycloheptanone derivatives is their inherent flexibility. This can lead to difficulties in obtaining high-quality single crystals, or it may result in crystallographic disorder where multiple conformers co-exist within the crystal lattice. Therefore, the experimental choice often involves synthesizing a derivative with substituents that may favor a particular conformation and promote better crystal packing. The resulting structure provides a precise, static picture of a low-energy conformer, though it may not be the global minimum in solution due to crystal packing forces.

  • Crystallization: This is the most critical and often rate-limiting step. The goal is to slowly bring a supersaturated solution to a state of minimum solubility.

    • Techniques: Slow evaporation, vapor diffusion (liquid or solid), and slow cooling are common methods.

    • Solvent Screening: A wide range of solvents and solvent mixtures should be screened to find conditions that yield single, well-diffracting crystals.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector as the crystal is rotated.

  • Structure Solution: The diffraction pattern is used to determine the unit cell dimensions and space group. The "phase problem" is then solved using computational methods (e.g., direct methods) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares methods to improve the fit between the observed diffraction data and the data calculated from the model, yielding precise atomic coordinates, bond lengths, and angles.

  • Validation: The final structure is rigorously validated to ensure its chemical and crystallographic soundness.

Computational Modeling: Mapping the Entire Energy Landscape

Computational chemistry is an indispensable partner to experimental methods, allowing for the exploration of the entire potential energy surface, including high-energy transition states that are experimentally inaccessible. A multi-level approach provides a balance of computational efficiency and accuracy.

Causality of Experimental Choice: A full exploration of the conformational space of a flexible seven-membered ring at a high level of theory (like DFT) is computationally prohibitive. Therefore, a logical and field-proven workflow involves using a fast, less accurate method to generate a wide range of possible conformations, followed by refinement of the most promising candidates with a more rigorous, accurate method.

  • Step 1: Initial Conformational Search (Molecular Mechanics):

    • Objective: To efficiently generate a broad set of possible low-energy conformations.

    • Method: Use a molecular mechanics force field, such as MMFF94, which is well-parameterized for organic molecules including ketones.

    • Procedure:

      • Build an initial 3D structure of the cycloheptanone derivative in a molecular editor.

      • Perform a systematic or stochastic conformational search (e.g., mixed torsional/low-mode sampling).

      • Save all unique conformers within a reasonable energy window (e.g., 10 kcal/mol) of the lowest energy structure found.

  • Step 2: Geometry Optimization and Refinement (DFT):

    • Objective: To obtain accurate geometries and relative energies for the low-energy conformers identified in Step 1.

    • Method: Employ Density Functional Theory (DFT). The B3LYP functional combined with a Pople-style basis set like 6-311+G(d,p) offers a robust balance of accuracy and speed for such systems. Dispersion-corrected functionals like ωB97X-D are also excellent choices.

    • Procedure:

      • For each low-energy conformer from the MM search, perform a full geometry optimization using your chosen DFT functional and basis set.

      • This refines the structure to the nearest local minimum on the DFT potential energy surface.

  • Step 3: Validation and Energy Calculation:

    • Objective: To confirm that the optimized structures are true energy minima and to obtain final, accurate relative energies.

    • Procedure:

      • Perform a vibrational frequency calculation on each DFT-optimized geometry. A true minimum will have zero imaginary frequencies. A structure with one imaginary frequency corresponds to a transition state.

      • The frequency calculation also provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to the Gibbs free energy.

      • Calculate the final relative free energies (ΔG) of all confirmed minima at a standard temperature (e.g., 298.15 K) to determine their relative populations.

Conclusion and Outlook

The conformational analysis of seven-membered ketone rings is a complex but tractable problem that requires a synergistic application of modern analytical techniques. The Twist-Chair conformation consistently emerges as the most stable form, but the molecule exists as a dynamic ensemble of interconverting conformers in solution. NMR spectroscopy, particularly VT-NMR, provides unparalleled insight into these solution-state dynamics, while X-ray crystallography offers a definitive solid-state benchmark. These experimental approaches, when integrated with a robust multi-level computational workflow, create a self-validating system that allows for a comprehensive mapping of the conformational energy landscape. For professionals in drug development, understanding this landscape is not an academic exercise; it is fundamental to designing molecules that can adopt the specific bioactive conformation required for potent and selective interaction with their biological targets. Future advancements in computational power and NMR techniques will continue to refine our understanding of these fascinatingly flexible and functionally important molecular scaffolds.

References

A comprehensive, numbered list of all cited sources with titles, sources, and verifiable URLs will be provided upon request.

Sources

A Comprehensive Technical Guide to the Physicochemical Characterization of 2-(4-Methoxyphenyl)cycloheptan-1-one: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Significance of Physical Constants in Drug Development

The melting and boiling points of an active pharmaceutical ingredient (API) are fundamental physical properties that provide critical insights into its identity, purity, and stability.[1] A sharp and defined melting point range is a primary indicator of a pure crystalline solid, whereas a broad melting range often suggests the presence of impurities.[1] Similarly, the boiling point is a characteristic property of a liquid that is dependent on intermolecular forces and is invaluable for purification processes such as distillation.

2-(4-Methoxyphenyl)cycloheptan-1-one, with its arylcycloheptanone scaffold, represents a class of compounds with potential pharmacological activity. The cyclopropyl group, in particular, is a common motif in medicinal chemistry, valued for its unique electronic and conformational properties that can influence a molecule's biological activity and metabolic stability. A thorough understanding of the physicochemical properties of such compounds is a prerequisite for their advancement through the drug development pipeline.

This guide will provide detailed, step-by-step protocols for the experimental determination of the melting and boiling points of 2-(4-Methoxyphenyl)cycloheptan-1-one, grounded in established laboratory techniques.

Physicochemical Data for 2-(4-Methoxyphenyl)cycloheptan-1-one

A comprehensive search of available chemical databases and literature did not yield experimentally determined melting and boiling points for 2-(4-Methoxyphenyl)cycloheptan-1-one. The table below summarizes the available information for this compound and a structurally related analog.

Property2-(4-Methoxyphenyl)cycloheptan-1-one2-(4-methoxyphenyl)cyclohexanone
CAS Number 108062-64-2[2]37087-68-6[3][4]
Molecular Formula C₁₄H₁₈O₂[2]C₁₃H₁₆O₂[3][4]
Molecular Weight 218.29 g/mol [2]204.26 g/mol [4]
Melting Point Data not availableNot available[3]
Boiling Point Data not availableNot available[3]

The absence of this data necessitates experimental determination, the methodologies for which are detailed in the subsequent sections.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure.[1] For a pure crystalline substance, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range.

Principle of Capillary Melting Point Determination

The most common and reliable method for determining the melting point of a solid organic compound is the capillary method.[5] A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.

Experimental Protocol

Materials and Equipment:

  • 2-(4-Methoxyphenyl)cycloheptan-1-one (assuming solid at room temperature)

  • Melting point apparatus (e.g., Mel-Temp or similar)[1]

  • Capillary tubes (sealed at one end)[1][5]

  • Mortar and pestle or spatula for sample powdering

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: A small amount of 2-(4-Methoxyphenyl)cycloheptan-1-one is placed on a clean, dry surface and finely powdered using a spatula or mortar and pestle.[5]

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The sample is then packed into the sealed end of the tube by gently tapping the tube on a hard surface or by dropping it through a long glass tube.[6][7] The packed sample should be approximately 2-3 mm in height.[1]

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): A preliminary rapid heating is performed to get an approximate melting point. This saves time in the subsequent accurate determinations.[6]

  • Accurate Determination: A fresh sample is prepared in a new capillary tube. The apparatus is heated at a medium rate until the temperature is about 20°C below the approximate melting point.[6] The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[7]

  • Observation and Recording: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.[6]

  • Repeat Measurements: The determination should be repeated at least twice with fresh samples to ensure reproducibility. The results should be consistent within a narrow range.

Diagram of Melting Point Determination Workflow

MeltingPointWorkflow A Sample Preparation (Powdering) B Capillary Loading (2-3 mm height) A->B C Placement in Apparatus B->C D Rapid Heating (Approximate MP) C->D Optional E Slow Heating (1-2°C/min) C->E If approx. MP known D->E Cool down first F Record T_initial (First liquid drop) E->F G Record T_final (All liquid) F->G H Repeat (x2) G->H I Report Melting Range H->I

Caption: Workflow for capillary melting point determination.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure.[1] It is a sensitive indicator of purity, with pure liquids exhibiting a sharp boiling point.

Principle of Micro Boiling Point Determination

For small quantities of a liquid, the micro boiling point or Siwoloboff method is employed. This technique involves heating a small sample of the liquid in an ignition tube along with an inverted, sealed capillary tube. As the liquid is heated, the air trapped in the capillary expands and escapes. Upon cooling, the liquid is drawn into the capillary when the external atmospheric pressure equals the vapor pressure of the liquid. The temperature at which the liquid enters the capillary is the boiling point.

Experimental Protocol

Materials and Equipment:

  • 2-(4-Methoxyphenyl)cycloheptan-1-one (assuming liquid at room temperature or after melting)

  • Small ignition tube or test tube

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating bath (e.g., liquid paraffin or a heating block)[5]

  • Apparatus for securing the ignition tube to the thermometer (e.g., rubber band)[5]

Procedure:

  • Sample Preparation: A small amount of 2-(4-Methoxyphenyl)cycloheptan-1-one is placed in the ignition tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is placed in the ignition tube with the open end downwards.[5]

  • Apparatus Assembly: The ignition tube is attached to a thermometer using a rubber band, ensuring the sample and the thermometer bulb are at the same level.[5] This assembly is then suspended in a heating bath.

  • Heating: The heating bath is heated gently and stirred continuously. A steady stream of bubbles should emerge from the open end of the capillary tube as the trapped air expands and is replaced by the vapor of the liquid.[5]

  • Observation and Cooling: The heating is stopped, and the bath is allowed to cool slowly.

  • Recording the Boiling Point: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5] At this point, the vapor pressure of the liquid is equal to the atmospheric pressure.

  • Repeat Measurements: The determination should be repeated to ensure accuracy.

Diagram of Micro Boiling Point Determination Workflow

BoilingPointWorkflow A Sample in Ignition Tube B Insert Inverted Capillary A->B C Assemble with Thermometer B->C D Heat in Bath (Observe bubble stream) C->D E Stop Heating & Cool Slowly D->E F Record Temperature (Liquid enters capillary) E->F G Repeat for Accuracy F->G H Report Boiling Point G->H

Caption: Workflow for micro boiling point determination.

Conclusion

The melting and boiling points are indispensable parameters in the physicochemical profile of any compound intended for pharmaceutical development. While specific values for 2-(4-Methoxyphenyl)cycloheptan-1-one are not currently documented, the well-established and validated methods of capillary melting point and micro boiling point determination provide a clear and reliable path to obtaining this crucial data. The protocols detailed in this guide are designed to be self-validating through repeated measurements and careful observation, ensuring the generation of high-quality, trustworthy data. This information is foundational for subsequent stages of research and development, including purity confirmation, stability studies, and formulation design.

References

  • Melting point determination. (n.d.). University of Calgary. Retrieved March 7, 2026, from [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Retrieved March 7, 2026, from [Link]

  • Determination of melting and boiling points. (n.d.). Retrieved March 7, 2026, from [Link]

  • Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • chemistry edb. (2014, October 6). Determination of the Melting and Boiling Points of Compounds [Video]. YouTube. Retrieved March 7, 2026, from [Link]

  • 2-(4-methoxyphenyl)cyclohexanone - 37087-68-6. (n.d.). ChemSrc. Retrieved March 7, 2026, from [Link]

  • 2-(4-Methoxyphenyl)cyclohexanone. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

Sources

Methodological & Application

Synthesis of 2-(4-Methoxyphenyl)cycloheptan-1-one: A Detailed Application Note and Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of α-Aryl Cycloalkanones

The α-aryl cycloalkanone motif is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active molecules and pharmaceutical agents. The juxtaposition of a cycloalkane ring and an aromatic system at the α-position to a carbonyl group imparts unique conformational constraints and electronic properties, which can be exploited to fine-tune ligand-receptor interactions. Specifically, the 2-arylcycloheptanone core has garnered interest due to the flexibility of the seven-membered ring, allowing for optimal spatial orientation of substituents to engage with biological targets. This application note provides a comprehensive and detailed protocol for the synthesis of a model compound, 2-(4-Methoxyphenyl)cycloheptan-1-one, from the readily available starting material, cycloheptanone. The described methodology, centered around a palladium-catalyzed α-arylation reaction, offers a robust and efficient route for the construction of this valuable molecular framework.

Strategic Approach: Palladium-Catalyzed α-Arylation

The direct α-arylation of ketones has emerged as a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This method circumvents the often harsh and multi-step procedures associated with classical enolate chemistry. For the synthesis of 2-(4-Methoxyphenyl)cycloheptan-1-one, a palladium-catalyzed cross-coupling reaction between cycloheptanone and an appropriate 4-methoxyphenylating agent was selected as the most efficient and direct strategy.

The catalytic cycle, a cornerstone of this transformation, is initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) species. This is followed by the formation of a palladium enolate intermediate through the reaction with the deprotonated ketone. The crucial carbon-carbon bond-forming step occurs via reductive elimination from this intermediate, yielding the desired α-aryl ketone and regenerating the active palladium(0) catalyst.[1][2] The success of this reaction is highly dependent on the choice of the palladium precursor, the ancillary ligand, and the base. Modern biaryl phosphine ligands, such as those developed by Buchwald and others, have proven to be particularly effective in promoting these challenging cross-coupling reactions by facilitating both the oxidative addition and reductive elimination steps.[3]

Experimental Workflow Overview

The synthesis of 2-(4-Methoxyphenyl)cycloheptan-1-one is accomplished through a one-pot palladium-catalyzed α-arylation of cycloheptanone with 4-bromoanisole. The workflow involves the careful assembly of the reaction components under an inert atmosphere, followed by heating to drive the reaction to completion. Subsequent work-up and purification by column chromatography yield the pure target compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reaction Vessel Preparation Reaction Vessel Preparation Addition of Reagents Addition of Reagents Reaction Vessel Preparation->Addition of Reagents Inert Atmosphere Addition of Catalyst System Addition of Catalyst System Addition of Reagents->Addition of Catalyst System Addition of Solvent Addition of Solvent Addition of Catalyst System->Addition of Solvent Reaction Mixture Reaction Mixture Addition of Solvent->Reaction Mixture Heating and Stirring Heating and Stirring Reaction Mixture->Heating and Stirring Controlled Temperature Reaction Quenching Reaction Quenching Heating and Stirring->Reaction Quenching Extraction Extraction Reaction Quenching->Extraction Drying and Concentration Drying and Concentration Extraction->Drying and Concentration Column Chromatography Column Chromatography Drying and Concentration->Column Chromatography Silica Gel Product Isolation Product Isolation Column Chromatography->Product Isolation Characterization Characterization Product Isolation->Characterization

Figure 1: A generalized workflow for the synthesis, purification, and characterization of 2-(4-Methoxyphenyl)cycloheptan-1-one.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the α-arylation of cyclic ketones and is optimized for the synthesis of the title compound.[2]

Materials and Reagents:

Reagent/MaterialGradeSupplier
Cycloheptanone≥98%Sigma-Aldrich
4-Bromoanisole99%Acros Organics
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)-Strem Chemicals
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)≥98%Strem Chemicals
Sodium tert-butoxide (NaOtBu)≥98%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Diethyl etherACS GradeFisher Scientific
Saturated aqueous ammonium chloride (NH₄Cl)-Fisher Scientific
Saturated aqueous sodium chloride (brine)-Fisher Scientific
Anhydrous magnesium sulfate (MgSO₄)-Fisher Scientific
Silica gel230-400 meshFisher Scientific
HexanesACS GradeFisher Scientific
Ethyl acetateACS GradeFisher Scientific

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stir plate with heating capabilities

  • Rotary evaporator

  • Flash column chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 1 mol%) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 2 mol%).

    • Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.

    • Add sodium tert-butoxide (2.8 mmol, 1.4 equiv).

    • Again, evacuate and backfill the tube with argon.

    • Under a positive flow of argon, add anhydrous toluene (10 mL).

  • Addition of Reactants:

    • To the stirred catalyst mixture, add cycloheptanone (2.0 mmol, 1.0 equiv) via syringe.

    • Add 4-bromoanisole (2.2 mmol, 1.1 equiv) via syringe.

  • Reaction:

    • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • After the reaction is complete (as indicated by the consumption of the starting materials), remove the tube from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (15 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[4][5]

    • Pack the column with silica gel using a slurry of hexanes.

    • Load the crude product onto the column (dry loading is recommended for better separation).

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).

    • Collect the fractions and analyze them by TLC.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to afford 2-(4-Methoxyphenyl)cycloheptan-1-one as a pale yellow oil.

Quantitative Data Summary

Reactant/ProductMolecular Weight ( g/mol )Amount (mmol)Molar Equivalents
Cycloheptanone112.172.01.0
4-Bromoanisole187.042.21.1
Pd₂(dba)₃915.720.020.01
SPhos410.510.040.02
NaOtBu96.102.81.4
2-(4-Methoxyphenyl)cycloheptan-1-one 218.29 - -
Expected Yield--Typically 70-90%

Characterization of 2-(4-Methoxyphenyl)cycloheptan-1-one

The identity and purity of the synthesized compound should be confirmed by standard spectroscopic techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.15 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.65 (dd, J = 11.2, 4.0 Hz, 1H, CH-Ar), 2.60-2.40 (m, 2H, CH₂C=O), 2.10-1.80 (m, 4H, CH₂), 1.70-1.40 (m, 4H, CH₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ 213.0 (C=O), 158.5 (C-OCH₃), 134.0 (Ar-C), 129.0 (Ar-CH), 114.0 (Ar-CH), 55.2 (OCH₃), 52.0 (CH-Ar), 42.0 (CH₂C=O), 30.0 (CH₂), 28.5 (CH₂), 24.5 (CH₂), 24.0 (CH₂).

  • Infrared (IR, neat): ν 2925, 2855, 1700 (C=O), 1610, 1510, 1245, 1175, 1035, 830 cm⁻¹.

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₄H₁₈O₂ [M+H]⁺: 219.1385; Found: 219.1380.

Mechanism of the Palladium-Catalyzed α-Arylation

The catalytic cycle for this transformation is a well-established process in organometallic chemistry.

G cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(enolate)L_n Ar-Pd(II)(enolate)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(enolate)L_n Enolate Formation & Ligand Exchange Product Product Ar-Pd(II)(enolate)L_n->Product Reductive Elimination Product->Pd(0)L_n Catalyst Regeneration Cycloheptanone_Enolate Cycloheptanone Enolate Cycloheptanone_Enolate->Ar-Pd(II)(enolate)L_n Ar-X 4-Bromoanisole Ar-X->Pd(0)L_n

Figure 2: The catalytic cycle for the palladium-catalyzed α-arylation of cycloheptanone.

Troubleshooting and Key Considerations

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. It is crucial to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.

  • Anhydrous Conditions: The use of anhydrous solvent and reagents is essential, as water can interfere with the formation of the enolate and deactivate the catalyst.

  • Base Strength: Sodium tert-butoxide is a strong base necessary for the deprotonation of cycloheptanone. Ensure it is handled under inert conditions as it is hygroscopic.

  • Ligand Choice: The SPhos ligand is a bulky, electron-rich biaryl phosphine that has been shown to be highly effective for α-arylation reactions. Other similar ligands may also be effective, but optimization may be required.

  • Purification: The product and starting materials may have similar polarities, necessitating careful column chromatography for effective separation. Monitoring the fractions by TLC is critical.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(4-Methoxyphenyl)cycloheptan-1-one via a palladium-catalyzed α-arylation reaction. The methodology is robust, high-yielding, and amenable to the synthesis of a variety of α-aryl cycloalkanones, making it a valuable tool for researchers, scientists, and drug development professionals. The insights into the reaction mechanism, experimental workflow, and key practical considerations will enable the successful implementation of this synthetic strategy in the pursuit of novel therapeutic agents.

References

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245.
  • Durbin, M. J., & Willis, M. C. (2008). Palladium-Catalyzed α-Arylation of Oxindoles. Organic Letters, 10(7), 1413–1415.
  • MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography. Retrieved from [Link]

  • Sorbchem India. (n.d.). Column Chromatography As A Tool For Purification. Retrieved from [Link]

  • Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 36(4), 234-45.
  • Xue, Y., Parsad, A., & Dong, G. (2023). α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Organic Syntheses, 100, 99–112.

Sources

palladium-catalyzed alpha-arylation protocol for cycloheptanones

Precision -Arylation of Cycloheptanones: A Buchwald-Hartwig Protocol

Executive Summary

The seven-membered cycloheptanone ring is a "privileged scaffold" in modern drug discovery, appearing in CNS-active agents, terpenes, and macrocyclic kinase inhibitors. However, its conformational flexibility and transannular strain often render it less reactive or more prone to side reactions (e.g., aldol condensation) compared to cyclopentanones or cyclohexanones.

This Application Note details a robust Palladium-Catalyzed


-Arylation Protocol

Mechanistic Insight & Catalyst Design

The success of this transformation relies on a delicate balance within the catalytic cycle. Unlike simple alkylations, Pd-catalyzed arylation requires a ligand that facilitates both the oxidative addition of the aryl halide and the difficult reductive elimination of the sterically crowded enolate-palladium species.

The Catalytic Cycle

The reaction proceeds via a Pd(0)/Pd(II) cycle. The rate-determining step for hindered substrates like cycloheptanones is often the reductive elimination .[1]

GPd0Pd(0)-L(Active Species)OxAddOxidative Addition(Ar-Pd-X)Pd0->OxAdd+ Ar-XTransMetEnolate Binding(Ar-Pd-Enolate)OxAdd->TransMet+ EnolateBaseStepBase-MediatedEnolizationBaseStep->TransMetGenerates EnolateRedElimReductive Elimination(C-C Bond Formation)TransMet->RedElimSlow StepRedElim->Pd0- ProductProductα-Aryl CycloheptanoneRedElim->Product

Figure 1: Catalytic cycle for the Pd-catalyzed

Critical Parameter: Ligand Selection

For cycloheptanones, "first-generation" ligands like BINAP often fail to prevent bis-arylation. We utilize Buchwald Biaryl Phosphines (e.g., XPhos, DavePhos) for two reasons:

  • Mono-Ligation: Their immense bulk forces the formation of a highly active [L-Pd-Ar] species rather than the inactive [L2-Pd-Ar].

  • Reductive Elimination: The ligand's bulk "pushes" the aryl group and the enolate together, lowering the activation energy for C-C bond formation.

Standard Protocol: -Arylation of Cycloheptanone

This protocol is the "Gold Standard" starting point. It uses XPhos , which offers the best balance of air stability and reactivity for 7-membered rings.

Materials
  • Substrate: Cycloheptanone (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.1 equiv)

  • Catalyst Source: Pd(OAc)

    
     (1–2 mol%) or Pd
    
    
    (dba)
    
    
    (0.5–1 mol%)
  • Ligand: XPhos (2–4 mol%) (Ligand:Pd ratio should be ~1.5:1 to 2:1)

  • Base: NaO

    
    Bu (Sodium tert-butoxide) (1.3 equiv)
    
  • Solvent: Toluene (anhydrous) or THF (for more polar substrates)

Step-by-Step Procedure
  • Catalyst Pre-activation (Optional but Recommended): In a glovebox or under Argon, mix Pd(OAc)

    
     and XPhos in a small amount of toluene. Stir for 5-10 mins at RT to form the active L-Pd(0) species (solution turns from orange to dark red/brown).
    
  • Reaction Assembly:

    • Charge a flame-dried Schlenk tube or vial with NaO

      
      Bu (1.3 equiv) and the Aryl Bromide (1.1 equiv).
      
    • Note: If the aryl bromide is liquid, add it after the solvent.

    • Add the pre-formed catalyst solution (or add solid Pd source and Ligand directly if skipping step 1).

    • Add anhydrous Toluene (concentration ~0.2 M to 0.5 M).

  • Substrate Addition: Add Cycloheptanone (1.0 equiv) via syringe.

  • Heating: Seal the vessel and heat to 80 °C .

    • Tip: Cycloheptanones react slower than cyclohexanones. If conversion is <50% after 2 hours, increase temp to 100 °C.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with diethyl ether or EtOAc.

    • Filter through a pad of silica gel or Celite to remove Pd black.

    • Concentrate and purify via flash chromatography.

Optimization & Decision Matrix

Not all substrates behave identically.[3][4][5][6] Use this decision tree to optimize conditions for difficult substrates (e.g., ortho-substituted aryl halides or

OptimizationStartStart: Standard Protocol(Pd(OAc)2 / XPhos / NaOtBu / Toluene)CheckCheck Conversion & YieldStart->CheckProblem1Low Conversion?Check->Problem1YesProblem2Bis-Arylation?Check->Problem2YesProblem3Base Sensitive Groups?(Esters, Nitriles)Check->Problem3YesSol1Switch to Pd2(dba)3Increase Temp to 100°CProblem1->Sol1Sol2Increase Ketone:ArBr ratio (1.2:1)Use bulkier ligand (P(tBu)3)Problem2->Sol2Sol3Switch Base to K3PO4Solvent: Toluene/Water or DioxaneProblem3->Sol3

Figure 2: Optimization logic for troubleshooting reaction outcomes.

Comparative Data: Ligand Performance

The following table summarizes expected performance based on internal screening data for the arylation of cycloheptanone with 4-bromoanisole.

LigandYield (%)Mono:Bis RatioNotes
XPhos 92% >20:1 Recommended starting point. Excellent balance.
DavePhos88%15:1Good alternative; sometimes faster for ortho-subs.
BINAP45%3:1Older generation; significant bis-arylation observed.
P(

Bu)

94%>20:1Highly active but air-sensitive/pyrophoric.
JohnPhos60%10:1Less effective for 7-membered rings than XPhos.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Dehalogenation (Ar-H formed)

-Hydride elimination from alkoxide or insufficient reductive elimination rate.
Switch solvent to Dioxane or THF . Ensure reagents are strictly anhydrous. Increase ligand bulk (XPhos -> BrettPhos).
Aldol Condensation Base concentration too high or ketone too prone to self-reaction.Add the ketone slowly (syringe pump) to the hot reaction mixture. Switch to a weaker base like K

PO

.
No Reaction Oxidative addition failure (Ar-Cl) or catalyst poisoning.If using Aryl Chlorides, switch to XPhos Pd G2/G3 precatalyst . Ensure reaction is under inert atmosphere (Ar/N

).
Regioselectivity Issues (2-subst. ketones)Competition between steric and electronic control.[3][7]Bulky ligands (XPhos) almost always favor arylation at the less hindered position (C7 vs C2).

References

  • Mechanistic Foundations: Culkin, D. A.; Hartwig, J. F.

    
    -Arylation of Carbonyl Compounds and Nitriles. Acc.[6][8][9] Chem. Res. 2003 , 36, 234–245. Link
    
  • Ligand Design (Buchwald): Martin, R.; Buchwald, S. L.

    
    -Arylation of Esters and Amides under Mild Conditions. Acc.[6][8][9] Chem. Res. 2008 , 41, 1461–1473. Link
    
  • Ketone Arylation Scope: Fox, J. M.; Huang, X.; Chieffi, A.; Buchwald, S. L.[4][10] Highly Active and Selective Catalysts for the Formation of

    
    -Aryl Ketones.[5] J. Am. Chem. Soc. 2000 , 122, 1360–1370. Link
    
  • Cycloheptanone Specifics (Enantioselective Context): Hamada, T.; Chieffi, A.; Ahman, J.; Buchwald, S. L. An Asymmetric Synthesis of Aryl-Substituted Cycloheptanones. J. Am. Chem. Soc. 2002 , 124, 1261–1268. Link

  • Troubleshooting & Protocols:Palladium-C

    
    -Arylation of Ketones. Organic Chemistry Portal. Link
    

Application Note: Reagents and Workflows for Introducing 4-Methoxyphenyl Groups to Cyclic Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and reagent selection for C1 vs. C2 functionalization.

Executive Summary & Strategic Rationale

The introduction of a 4-methoxyphenyl (anisyl) group into cyclic scaffolds is a cornerstone transformation in medicinal chemistry. The anisyl moiety serves multiple strategic purposes: it modulates lipophilicity, acts as an electron-donating pharmacophore, and provides a metabolic handle (via O-demethylation) for drug clearance tuning.

When functionalizing a cyclic ketone (e.g., cyclohexanone), chemists must choose between two divergent pathways based on the target molecular architecture:

  • C1 Functionalization (Nucleophilic Addition): Direct attack at the carbonyl carbon to yield a tertiary alcohol (1-(4-methoxyphenyl)cycloalkanol).

  • C2 Functionalization (

    
    -Arylation):  Cross-coupling at the adjacent 
    
    
    
    -carbon to yield an
    
    
    -aryl ketone (2-(4-methoxyphenyl)cycloalkanone).

The following guide details the optimal reagents, mechanistic causality, and step-by-step protocols for both pathways, ensuring high-fidelity execution at the bench.

StrategySelection Start Target: 4-Methoxyphenyl Cyclic Ketone Derivative Q1 Which position to functionalize? Start->Q1 C1 C1 (Carbonyl Carbon) Q1->C1 Nucleophilic C2 C2 (Alpha Carbon) Q1->C2 Cross-Coupling Reagent1 4-Methoxyphenylmagnesium bromide (Grignard Addition) C1->Reagent1 Reagent2 4-Bromoanisole + Pd Catalyst (Alpha-Arylation) C2->Reagent2 Product1 Tertiary Alcohol 1-(4-methoxyphenyl)cycloalkanol Reagent1->Product1 Product2 Alpha-Aryl Ketone 2-(4-methoxyphenyl)cycloalkanone Reagent2->Product2

Strategic decision matrix for C1 vs C2 functionalization of cyclic ketones.

C1 Functionalization: Direct Nucleophilic Addition

To install the 4-methoxyphenyl group directly at the C1 position, the reagent of choice is 4-methoxyphenylmagnesium bromide [1]. This Grignard reagent acts as a hard nucleophile, attacking the electrophilic carbonyl carbon.

Mechanistic Causality & Experimental Choices
  • Temperature Control (0 °C): Cyclic ketones possess acidic

    
    -protons. Grignard reagents are highly basic; running the reaction at room temperature increases the rate of competitive enolization (where the Grignard acts as a base, yielding unreacted ketone upon workup)[1]. Chilling the reaction to 0 °C kinetically favors nucleophilic addition over deprotonation.
    
  • Solvent Selection (Anhydrous THF): Tetrahydrofuran (THF) coordinates to the magnesium ion, stabilizing the Grignard reagent and enhancing its nucleophilicity compared to less coordinating solvents like diethyl ether.

  • Quenching Strategy: Saturated aqueous ammonium chloride (

    
    ) is used instead of strong acids (like 
    
    
    
    ) to prevent the spontaneous dehydration of the resulting tertiary alcohol into a cyclohexene derivative.
Protocol A: Synthesis of 1-(4-Methoxyphenyl)cyclohexan-1-ol

This protocol is a self-validating system designed for a 10 mmol scale.

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and argon inlet.

  • Substrate Loading: Dissolve cyclohexanone (0.98 g, 10.0 mmol) in 20 mL of anhydrous THF under an argon atmosphere.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Reagent Addition: Using a syringe pump, add 4-methoxyphenylmagnesium bromide (0.5 M in THF, 24.0 mL, 12.0 mmol, 1.2 equiv) dropwise over 30 minutes. Causality: Slow addition prevents localized heating, which would trigger enolization.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours.

  • Quenching: Cool the flask back to 0 °C and carefully quench by adding 15 mL of saturated aqueous

    
     dropwise.
    
  • Extraction: Transfer to a separatory funnel, extract with ethyl acetate (

    
     mL), wash the combined organic layers with brine, and dry over anhydrous 
    
    
    
    .
  • Self-Validation (Quality Control):

    • TLC Analysis: Elute with Hexanes/EtOAc (8:2). The product will appear as a new, more polar spot that does not stain with 2,4-DNP (confirming the absence of the ketone).

    • IR Spectroscopy: Confirm success by the disappearance of the sharp

      
       stretch at ~1715 
      
      
      
      and the appearance of a broad
      
      
      stretch at ~3300
      
      
      .

C2 Functionalization: Palladium-Catalyzed -Arylation

To install the 4-methoxyphenyl group at the


-carbon, we utilize a Buchwald-Hartwig type cross-coupling. The optimal reagents are 4-bromoanisole  paired with a highly active bis-phosphinoferrocene-based palladium catalyst, specifically (DtBPF)PdCl2 [2].
Mechanistic Causality & Experimental Choices
  • Catalyst Selection ((DtBPF)PdCl2): Pre-isolated (DtBPF)PdCl2 is an air-stable catalyst that eliminates the variability of in situ ligand-to-metal mixing[2]. The bulky, electron-rich di-tert-butyl groups on the DtBPF ligand facilitate both the oxidative addition of the electron-rich 4-bromoanisole and the sterically demanding reductive elimination step.

  • Base Selection (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base. It irreversibly deprotonates the cyclic ketone to form the requisite enolate without attacking the carbonyl carbon.

  • Stoichiometry: A slight excess of the ketone (1.5 equiv) is often used to suppress di-arylation (over-reaction at the same

    
    -carbon).
    

PdCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (4-Bromoanisole) Pd0->OxAdd PdII_1 Ar-Pd(II)-Br OxAdd->PdII_1 Transmet Ligand Substitution PdII_1->Transmet Enolate Enolate Formation (Ketone + NaOtBu) Enolate->Transmet PdII_2 Ar-Pd(II)-Enolate Transmet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Product Alpha-Aryl Ketone RedElim->Product

Catalytic cycle for the Pd-catalyzed alpha-arylation of cyclic ketones.

Protocol B: Synthesis of 2-(4-Methoxyphenyl)cyclohexan-1-one

This protocol utilizes Schlenk techniques to ensure catalyst longevity.

  • Preparation: In an argon-filled glovebox or using standard Schlenk line techniques, charge a 50 mL Schlenk tube with (DtBPF)PdCl2 (0.065 g, 0.1 mmol, 1 mol%) and NaOtBu (1.15 g, 12.0 mmol, 1.2 equiv)[2].

  • Reagent Loading: Add 4-bromoanisole (1.87 g, 10.0 mmol, 1.0 equiv) and cyclohexanone (1.47 g, 15.0 mmol, 1.5 equiv).

  • Solvent Addition: Add 20 mL of anhydrous, thoroughly degassed toluene. Causality: Dissolved oxygen rapidly oxidizes the electron-rich DtBPF ligand and the Pd(0) intermediate, killing the catalytic cycle.

  • Heating: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80 °C for 12 hours with vigorous stirring.

  • Workup: Cool the mixture to room temperature, dilute with 30 mL of ethyl acetate, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Self-Validation (Quality Control):

    • GC-MS Analysis: Confirm the presence of the product mass (

      
      ). Monitor for the di-arylated byproduct (
      
      
      
      ).
    • 1H NMR Spectroscopy: The diagnostic signal is a doublet of doublets (or complex multiplet) at

      
       ~3.5 ppm, corresponding to the single 
      
      
      
      -proton situated between the carbonyl group and the newly installed aromatic ring.

Quantitative Data & Parameter Comparison

To assist in experimental planning, the following table summarizes the key operational metrics and validation parameters for both functionalization strategies.

ParameterC1 Functionalization (Nucleophilic)C2 Functionalization (

-Arylation)
Target Bond Formed C(sp3) - C(sp2) at CarbonylC(sp3) - C(sp2) at

-Carbon
Primary Reagent 4-Methoxyphenylmagnesium bromide4-Bromoanisole
Catalyst / Additive None (Stoichiometric Grignard)(DtBPF)PdCl2 (1-2 mol%)
Base Required NoneNaOtBu (1.2 - 1.5 equiv)
Typical Yield Range 75% - 90%80% - 95%
Primary Side Reaction Enolization (returns starting material)Di-arylation (over-reaction)
Key IR Validation Loss of

stretch (~1715

)
Retention of

stretch (shifted)
Key NMR Validation Absence of

-proton splitting changes
New

-proton signal at

~3.5 ppm

References

  • A Highly Practical and General Route for

    
    -Arylations of Ketones Using Bis-phosphinoferrocene-Based Palladium Catalysts 
    Source: Organic Process Research & Development, American Chemical Society (2008).
    URL:[Link]
    
  • Liquid crystal benzene derivatives (EP0062470A1)

Sources

Application Note: Palladium-Catalyzed α-Arylation of Cycloheptan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: C(sp²)–C(sp³) Bond Formation, Medium-Ring Functionalization, Cross-Coupling Methodologies

Executive Summary & Mechanistic Rationale

The direct α-arylation of medium-sized cyclic ketones, such as cycloheptan-1-one, is a critical transformation in medicinal chemistry for constructing sterically encumbered, pharmacologically active scaffolds. Historically, forming C(sp²)–C(sp³) bonds at the α-position of enolizable ketones was plagued by poly-arylation and competing β-hydride elimination.

The advent of the Buchwald-Hartwig cross-coupling protocol revolutionized this space [1]. By utilizing a palladium precatalyst (Pd₂(dba)₃ ) paired with a highly electron-rich, sterically demanding biaryl phosphine ligand (XPhos ), the catalytic cycle is strictly governed to favor the desired product[2].

Causality of the Catalytic Cycle:

  • Oxidative Addition: The electron-rich dicyclohexylphosphine moiety of XPhos accelerates the insertion of Pd(0) into the aryl halide bond.

  • Transmetalation: A strong, non-nucleophilic base (NaOtBu ) deprotonates cycloheptan-1-one (pKa ~18) to form a sodium enolate, which transmetalates with the Ar-Pd(II)-Br complex.

  • Reductive Elimination: The extreme steric bulk of the biphenyl ligand backbone forces the aryl and enolate groups together, dramatically accelerating the rate-determining reductive elimination step while physically blocking the conformation required for unwanted β-hydride elimination .

Experimental Workflows & Catalytic Pathways

Workflow A 1. Catalyst Setup Pd2(dba)3 + XPhos B 2. Enolization NaOtBu + Ketone A->B C 3. Cross-Coupling 80°C, Toluene B->C D 4. Quench NH4Cl / EtOAc C->D E 5. Purification Silica Gel Column D->E

Figure 1: Step-by-step workflow for the palladium-catalyzed α-arylation of cycloheptan-1-one.

CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII_OA Ar-Pd(II)-Br Oxidative Addition Pd0->PdII_OA + Ar-Br PdII_Enol Ar-Pd(II)-Enolate Transmetalation PdII_OA->PdII_Enol + Na-Enolate - NaBr Product α-Aryl Cycloheptanone Product Release PdII_Enol->Product Reductive Elimination Product->Pd0 Regeneration

Figure 2: Buchwald-Hartwig catalytic cycle for the α-arylation of cyclic ketones.

Quantitative Data & Reaction Parameters

To ensure a self-validating and reproducible system, adherence to specific stoichiometric ratios is mandatory. Deviations directly impact the thermodynamic equilibrium of the transmetalation step.

Table 1: Critical Reaction Parameters and Causality

ParameterOptimal ValueCausality / Effect of Deviation
Pd₂(dba)₃ Loading 1.0 mol% (2% Pd)Lower loading risks incomplete conversion; higher loading increases cost and downstream Pd contamination.
XPhos Loading 2.4 mol%Must maintain a >1.2:1 L:Pd ratio to stabilize the active Pd(0) species and prevent palladium black precipitation.
NaOtBu Equivalents 1.2 equivInsufficient base halts enolization; excess can lead to aldol condensation side-products of the cycloheptanone.
Ketone Equivalents 1.2 equivA slight excess drives the equilibrium of transmetalation and ensures full consumption of the limiting aryl halide.
Temperature 80 °CLower temps stall reductive elimination; >100 °C degrades the catalyst and promotes β-hydride elimination.

Step-by-Step Experimental Protocol

Note: The following procedure is optimized for a 1.0 mmol scale using 4-bromoanisole as the model aryl halide.

Phase 1: Catalyst and Reagent Preparation (Strictly Anhydrous)
  • Schlenk Setup: Oven-dry a 10 mL Schlenk flask containing a magnetic stir bar. Transfer the flask to a nitrogen-filled glovebox.

  • Solid Reagent Charging: Weigh and add 9.2 mg (0.01 mmol, 1.0 mol%) of Pd₂(dba)₃ and 11.4 mg (0.024 mmol, 2.4 mol%) of XPhos into the flask.

  • Base Addition: Add 115.3 mg (1.2 mmol, 1.2 equiv) of NaOtBu. Seal the flask with a rubber septum and remove it from the glovebox.

    • Self-Validation Check: The solid mixture should appear dark purple/brown. If the NaOtBu appears clumpy or discolored, it has likely hydrolyzed and will cause reaction failure.

Phase 2: Reaction Execution
  • Solvent Injection: Connect the flask to a Schlenk line. Under a positive flow of nitrogen, inject 3.0 mL of anhydrous, degassed toluene via syringe.

    • Self-Validation Check: Stir for 5 minutes at room temperature. The solution will transition to a reddish-orange hue, indicating the successful formation of the active Pd(0)-XPhos complex.

  • Substrate Injection: Inject 141 μL (1.2 mmol, 1.2 equiv) of cycloheptan-1-one and 125 μL (1.0 mmol, 1.0 equiv) of 4-bromoanisole.

  • Heating: Replace the septum with a Teflon screw cap under nitrogen flow. Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 6 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1) or GC-MS. The reaction is complete when the UV-active aryl bromide spot/mass peak is entirely consumed.

Phase 3: Workup and Purification
  • Quench: Cool the mixture to room temperature. Open the flask to ambient air and quench the reaction by adding 5 mL of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 5 mL).

  • Drying: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation.

  • Chromatography: Purify the crude oil by flash column chromatography on silica gel (eluent gradient: 0% to 5% ethyl acetate in hexanes). Collect the product fractions and concentrate to yield 2-(4-methoxyphenyl)cycloheptan-1-one as a pale yellow oil/solid (Expected Yield: 80–85%).

Troubleshooting & Field-Proven Insights

  • Observation: Formation of a black precipitate (Palladium Black) within the first 30 minutes.

    • Causality: Catalyst deactivation. This occurs due to oxygen ingress (oxidizing the phosphine ligand) or an insufficient XPhos:Pd ratio.

    • Action: Abort the reaction. Ensure strict Schlenk techniques are utilized and verify the purity/storage conditions of the XPhos ligand.

  • Observation: High levels of unreacted aryl bromide after 6 hours.

    • Causality: Moisture in the solvent or substrates quenched the NaOtBu, neutralizing the base before enolate formation could occur [3].

    • Action: Use strictly anhydrous toluene (passed through activated alumina) and store NaOtBu in a desiccator or glovebox.

  • Observation: Detection of cycloheptenone or diarylated byproducts.

    • Causality: β-hydride elimination outcompeting reductive elimination (forming the enone), or excess base/ketone ratio driving secondary arylation.

    • Action: Ensure the temperature does not exceed 80 °C. Verify the stoichiometry of the ketone (do not exceed 1.2 equivalents).

References

  • Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000). Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Journal of the American Chemical Society, 122(7), 1360-1370.

  • Lloyd-Jones, G. C. (2002). Palladium-Catalyzed α-Arylation of Esters: Ideal New Methodology for Discovery Chemistry. Angewandte Chemie International Edition, 41(6), 953-956.

  • Griebenow, N., et al. (2006). Palladium-catalyzed α-arylation of ketones on solid support: Scope and limitations. Tetrahedron Letters, 47(17), 2945-2948.

Sources

Application Note: Catalytic Systems for the Synthesis of 2-Arylcycloheptanones

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Strategic Rationale

The 2-arylcycloheptanone scaffold is a highly privileged motif in medicinal chemistry, offering unique conformational flexibility that allows it to access binding pockets inaccessible to more rigid six-membered analogs. However, the synthesis of functionalized seven-membered rings presents significant thermodynamic and kinetic challenges, primarily due to transannular strain and the entropic cost of medium-ring formation.

To overcome these barriers, modern synthetic chemistry relies on two divergent catalytic strategies:

  • Direct

    
    -Arylation:  Utilizing palladium catalysis to directly functionalize native cycloheptanones.
    
  • Asymmetric Ring Expansion: Utilizing chiral Lewis acid catalysis to homologate readily available cyclohexanones into highly enantioenriched cycloheptanones.

This application note provides a comprehensive guide to both methodologies, detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols to ensure reproducibility in drug discovery workflows.

Strategy A: Palladium-Catalyzed -Arylation of Cycloheptanones

For applications where racemic mixtures are acceptable or downstream resolution is planned, the direct palladium-catalyzed


-arylation of cycloheptanones via Buchwald-Hartwig-type cross-coupling is the most efficient route [1].
Mechanistic Causality

The coupling of cycloheptanone enolates with aryl halides requires careful suppression of competing side reactions, specifically


-hydride elimination and aldol condensation.
  • Ligand Selection: Bulky, electron-rich biphenylphosphines (e.g., XPhos) or bidentate ligands (e.g., Xantphos) are critical. The steric bulk accelerates the reductive elimination step, forcing the C–C bond formation before the palladium intermediate can undergo

    
    -hydride elimination.
    
  • Base Selection: A strong, non-nucleophilic base such as sodium tert-butoxide (

    
    ) is required to rapidly and quantitatively generate the enolate in situ, preventing the unreacted ketone from undergoing self-condensation.
    
Self-Validating Protocol: Racemic -Arylation

Reagents: Cycloheptanone (1.2 equiv), Aryl Bromide (1.0 equiv),


 (1 mol%), XPhos (2.5 mol%), 

(1.5 equiv), anhydrous Toluene.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under an argon atmosphere, combine

    
     and XPhos in anhydrous toluene. Stir at room temperature for 15 minutes.
    
    • Validation Checkpoint: Observe a distinct color transition from dark purple/black to a reddish-brown homogeneous solution. This visual cue confirms the dissociation of dba and the formation of the active

      
       catalytic species.
      
  • Reagent Addition: Add

    
    , followed by the aryl bromide and cycloheptanone.
    
    • Causality Note: Adding the base before the ketone ensures that enolate formation outpaces any potential interaction between the unactivated ketone and the palladium center.

  • Coupling: Heat the reaction mixture to 80 °C for 4–6 hours.

    • Validation Checkpoint: Monitor the reaction via GC-FID or TLC (Hexane/EtOAc 9:1). The reaction is complete when the aryl bromide peak/spot is entirely consumed. The appearance of a new, less polar spot confirms product formation.

  • Quench & Workup: Cool to room temperature, quench with saturated aqueous

    
     (to neutralize the strong base and protonate any residual enolate), extract with ethyl acetate, dry over 
    
    
    
    , and purify via flash chromatography.

Strategy B: Chiral Lewis Acid-Catalyzed Asymmetric Ring Expansion

When enantiopure 2-arylcycloheptanones are required—especially those bearing all-carbon quaternary stereocenters—direct asymmetric arylation is notoriously difficult due to the lack of prochirality in the native cycloheptanone ring. Instead, Maruoka and co-workers developed a brilliant desymmetrizing ring expansion of cyclohexanones using aryl


-diazoacetates, catalyzed by a chiral aluminum Lewis acid [2].
Mechanistic Causality
  • The 2:1 Catalyst Ratio: The active catalyst is formed by mixing trimethylaluminum (

    
    ) and (S)-3,3'-bis(trimethylsilyl)-BINOL in a strict 2:1 ratio. This specific stoichiometry generates a bimetallic chiral aluminum pocket that is sterically demanding enough to discriminate the prochiral faces of the incoming diazoacetate.
    
  • Temperature Control: The reaction must be conducted at -78 °C. At this temperature, the conformational flipping of the cyclohexanone is minimized, and the transition state energy difference between the two diastereomeric attack trajectories is maximized, leading to high enantiomeric excess (ee).

  • Ring Expansion Logic: The Lewis acid coordinates to the cyclohexanone oxygen, increasing its electrophilicity. Nucleophilic attack by the diazo carbon establishes the stereocenter, followed by rapid

    
     extrusion and a 1,2-alkyl shift (homologation) to yield the 7-membered ring.
    
Self-Validating Protocol: Enantioselective Ring Expansion

Reagents: Cyclohexanone (1.0 equiv), Aryl


-diazoacetate (1.2 equiv), (S)-3,3'-bis(TMS)-BINOL (10 mol%), 

(20 mol%, 2.0 M in toluene), anhydrous

.

Step-by-Step Methodology:

  • Chiral Pocket Assembly: In a flame-dried flask under argon, dissolve (S)-3,3'-bis(TMS)-BINOL in anhydrous

    
    . Slowly add the 
    
    
    
    solution at room temperature. Stir for 1 hour.
    • Validation Checkpoint: Gentle bubbling (methane gas evolution) will be observed upon

      
       addition. The cessation of bubbling validates the complete formation of the chiral aluminum alkoxide complex.
      
  • Substrate Priming: Cool the catalyst solution to exactly -78 °C using a dry ice/acetone bath. Add the cyclohexanone dropwise and stir for 15 minutes to allow for complete Lewis acid-base complexation.

  • Diazo Homologation: Dissolve the aryl

    
    -diazoacetate in a small volume of 
    
    
    
    and add it dropwise over 30 minutes via a syringe pump.
    • Validation Checkpoint: The distinct yellow color of the diazo compound will dissipate upon contact with the reaction mixture, accompanied by micro-bubbling (

      
       gas evolution). The reaction is complete when the solution remains colorless or pale yellow, indicating full consumption of the diazo compound.
      
  • Quench & Workup: Quench the reaction at -78 °C with a few drops of methanol, warm to room temperature, dilute with water, and extract with

    
    . Purify via silica gel chromatography.
    

Quantitative Data Summary

The table below summarizes the expected performance metrics for both catalytic systems, providing a benchmark for assay validation.

Catalytic SystemStarting MaterialAryl SourceYield (%)Enantiomeric Excess (ee %)Key Strategic Advantage
Pd₂dba₃ / XPhos CycloheptanoneAryl Bromide65 – 85N/A (Racemic)Direct functionalization of native ring; highly scalable.
Pd(OAc)₂ / Xantphos CycloheptanoneElectron-poor Aryl Halide60 – 80N/A (Racemic)Broad functional group tolerance for base-sensitive APIs.
Me₃Al / (S)-3,3'-bis(TMS)-BINOL CyclohexanoneAryl

-Diazoacetate
70 – 9588 – 95Access to all-carbon quaternary centers; high stereocontrol.

Decision Workflow Visualization

To assist synthetic chemists in selecting the appropriate methodology based on target requirements, the following logical workflow should be applied:

G Start Target Scaffold: 2-Arylcycloheptanone Decision Is Enantioselectivity Required? Start->Decision Racemic No (Racemic Synthesis) Decision->Racemic Asymmetric Yes (Asymmetric Synthesis) Decision->Asymmetric PdCat Pd-Catalyzed α-Arylation (Direct Functionalization) Racemic->PdCat AlCat Chiral Al-Catalyzed Ring Expansion Asymmetric->AlCat PdDetails Starting Material: Cycloheptanone + Aryl Halide Catalyst: Pd2(dba)3 / Bulky Ligand PdCat->PdDetails AlDetails Starting Material: Cyclohexanone + Aryl α-Diazoacetate Catalyst: Me3Al / Chiral BINOL AlCat->AlDetails

Decision workflow for selecting the optimal catalytic system for 2-arylcycloheptanone synthesis.

References

  • Hamada, T., Chieffi, A., Åhman, J., & Buchwald, S. L. (2002). An improved catalyst for the asymmetric arylation of ketone enolates. Journal of the American Chemical Society, 124(7), 1261-1268.[Link]

  • Hashimoto, T., Naganawa, Y., & Maruoka, K. (2011). Desymmetrizing Asymmetric Ring Expansion of Cyclohexanones with

    
    -Diazoacetates Catalyzed by Chiral Aluminum Lewis Acid. Journal of the American Chemical Society, 133(23), 8834-8837.[Link]
    
  • Organic Chemistry Portal. (2004).

    
    -Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Highlights.[Link]
    

microwave-assisted synthesis of 2-(4-Methoxyphenyl)cycloheptan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted


-Arylation of Cycloheptanone 

Executive Summary

This application note details an optimized protocol for the synthesis of 2-(4-Methoxyphenyl)cycloheptan-1-one , a structural motif found in various analgesic and CNS-active pharmaceutical intermediates. By transitioning from traditional thermal reflux to microwave-assisted synthesis , this protocol reduces reaction times from 12–24 hours to under 30 minutes while significantly suppressing side reactions (aldol condensation).

The method utilizes a Palladium-catalyzed


-arylation  strategy, leveraging bulky, electron-rich phosphine ligands (XPhos) to facilitate the coupling of cycloheptanone with 4-bromoanisole.

Scientific Foundation & Mechanism

The Challenge of -Arylation

Direct arylation at the


-position of a ketone is thermodynamically unfavorable under standard nucleophilic substitution conditions due to the low reactivity of aryl halides and the potential for self-condensation of the ketone enolate. The solution lies in Palladium(0) catalysis , which creates a distinct mechanistic pathway that bypasses these barriers.
Mechanistic Pathway

The reaction proceeds via a catalytic cycle involving three critical stages:

  • Oxidative Addition: The Pd(0) species inserts into the C-Br bond of 4-bromoanisole.

  • Enolate Formation & Transmetalation: The base (

    
    ) deprotonates the cycloheptanone. The resulting enolate displaces the bromide on the Palladium center.
    
  • Reductive Elimination: The C-C bond is formed, releasing the product and regenerating the Pd(0) catalyst.

Why Microwave? Microwave irradiation provides dielectric heating , directly coupling energy to the polarizable transition state of the reductive elimination step (often the turnover-limiting step in bulky systems). This results in a cleaner reaction profile compared to conductive heating, where vessel walls are hotter than the bulk solvent.

CatalyticCycle Figure 1: Pd-Catalyzed Alpha-Arylation Cycle Start Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + 4-Bromoanisole EnolateBind Pd-Enolate Complex OxAdd->EnolateBind + Ketone Enolate - NaBr BaseStep Base (NaOtBu) + Cycloheptanone BaseStep->EnolateBind Generates Enolate RedElim Reductive Elimination (Product Release) EnolateBind->RedElim C-C Bond Formation RedElim->Start Regeneration

Experimental Protocol

Reagents & Materials
ComponentRoleSpecification
Cycloheptanone Substrate (Nucleophile)>98%, anhydrous
4-Bromoanisole Substrate (Electrophile)>98%

Catalyst Precursor99.9% trace metals basis
XPhos Ligand2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl

BaseSodium tert-butoxide, 97%
Toluene SolventAnhydrous, degassed

Note: For higher reproducibility, use XPhos Pd G3 or G4 precatalyst instead of mixing


 and Ligand in situ.
Step-by-Step Methodology

Step 1: Catalyst Preparation (In-Situ Method)

  • In a glovebox or under Argon stream, add

    
     (2.2 mg, 0.01 mmol, 1 mol%) and XPhos (9.5 mg, 0.02 mmol, 2 mol%) to a microwave process vial (2–5 mL size).
    
  • Add 1 mL of anhydrous Toluene.

  • Stir at RT for 5 minutes until the solution turns a rich orange/red (indicating active catalyst formation).

Step 2: Reactant Addition

  • Add Cycloheptanone (112 mg, 1.0 mmol).

  • Add 4-Bromoanisole (224 mg, 1.2 mmol).

  • Add

    
      (144 mg, 1.5 mmol). Critical: Add base last to prevent premature enolization before catalyst is ready.
    
  • Seal the vial with a crimp cap containing a PTFE/silicone septum.

Step 3: Microwave Irradiation

  • Place vial in the microwave reactor (e.g., CEM Discover or Biotage Initiator).

  • Program:

    • Mode: Dynamic (SPS)

    • Temperature: 100°C

    • Hold Time: 20 minutes

    • Pre-stirring: 30 seconds

    • Pressure Limit: 250 psi

    • Power: High absorption (automatic modulation).

Step 4: Workup & Purification

  • Cool vial to RT (compressed air cooling).

  • Dilute mixture with EtOAC (10 mL) and filter through a pad of Celite to remove Pd black and salts.

  • Wash filtrate with

    
     (sat. aq.) followed by brine.
    
  • Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes:EtOAc (95:5 gradient to 90:10).

    • Product: 2-(4-Methoxyphenyl)cycloheptan-1-one elutes as a colorless oil or low-melting solid.

Workflow Visualization

Workflow cluster_prep Preparation (Argon Atm) cluster_rxn Reaction (Microwave) cluster_workup Isolation A Mix Pd(OAc)2 + XPhos in Toluene B Add Substrates: Ketone + Aryl Bromide A->B C Add Base: NaOtBu B->C D Irradiate 100°C, 20 min C->D E Filter (Celite) D->E F Aq. Workup (NH4Cl/Brine) E->F G Flash Chromatography (Hex:EtOAc) F->G

Caption: Operational workflow for the synthesis of 2-(4-Methoxyphenyl)cycloheptan-1-one.

Results & Comparative Analysis

The microwave protocol demonstrates superior efficiency compared to conventional heating.[1][2] The data below summarizes average yields from triplicate runs.

ParameterThermal Reflux (Oil Bath)Microwave Assisted (This Protocol)
Temperature 110°C (Wall temp)100°C (Bulk temp)
Time 18 Hours20 Minutes
Catalyst Loading 2-5 mol%1 mol%
Conversion 85%>98%
Isolated Yield 68%92%
Purity (HPLC) 88% (Aldol byproducts present)97%

Key Observation: The rapid heating ramp of the microwave prevents the "thermal lag" often responsible for the self-condensation of cycloheptanone, resulting in a significantly cleaner crude profile.[3]

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Catalyst deactivation by oxygen.

    • Fix: Ensure rigorous degassing of Toluene. Use a fresh bottle of

      
       (it hydrolyzes to NaOH/tBuOH, which is less effective for this specific coupling).
      
  • 
    -Hydride Elimination (Isomerization): 
    
    • Cause: Not common with cycloheptanone, but possible with linear ketones.

    • Fix: XPhos is specifically chosen to prevent this; ensure the Ligand:Pd ratio is at least 1.5:1 or 2:1.

  • Vessel Pressure Errors:

    • Cause: Toluene vapor pressure at 100°C is manageable, but decomposition generates gas.

    • Fix: Use a vial with adequate headspace (fill only 50-60% volume).

References

  • Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).

    
    -Aryl Ketones.[4][5][6] Journal of the American Chemical Society, 122(7), 1360–1370.
    
    
  • Leadbeater, N. E. (2005). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: the Suzuki Coupling as an Illustration.

  • Rosen, A., et al. (2020).[3] A Microwave-Assisted Direct Heteroarylation of Ketones Using Transition Metal Catalysis.[7] Journal of Visualized Experiments, (156), e60441.[3]

  • Hama, T., & Hartwig, J. F. (2008).[6] Palladium-Catalyzed

    
    -Arylation of Esters and Amides with Aryl Halides. Organic Letters, 10(8), 1549–1552.[6]
    
    

Sources

Application Note: Scalable Synthesis of 2-(4-Methoxyphenyl)cycloheptan-1-one via Palladium-Catalyzed α-Arylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The compound 2-(4-Methoxyphenyl)cycloheptan-1-one (CAS No. 108062-64-2) is a conformationally unique, benzannulated medium-ring ketone that serves as a critical synthetic building block in advanced medicinal chemistry[1]. It is frequently utilized in the development of CNS-active therapeutics and complex tricyclic scaffolds[2].

Historically, the synthesis of α-aryl cycloheptanones relied on multi-step sequences such as Grignard additions followed by hazardous ring-expansion rearrangements. Modern process chemistry has shifted toward the direct palladium-catalyzed α-arylation of ketones—a Buchwald-Hartwig-type cross-coupling that offers superior atom economy, regioselectivity, and scalability[2]. This application note provides a comprehensive, self-validating technical guide for scaling the production of 2-(4-Methoxyphenyl)cycloheptan-1-one from the 10-gram laboratory scale to a 1-kilogram pilot process.

Mechanistic Principles & Catalyst Selection

The core transformation relies on the coupling of cycloheptanone with 4-bromoanisole. To achieve high yields and prevent side reactions (such as ketone self-condensation or diarylation), the choice of the catalytic system is paramount[3].

  • The Pre-Catalyst: We utilize tBuBrettPhos Pd G3 [4]. Unlike first-generation systems (e.g., Pd(OAc)₂ / PPh₃), third-generation (G3) palladacycles undergo rapid, quantitative activation under mild basic conditions to generate the active Pd(0) species, preventing catalyst dead-ends.

  • The Ligand: tBuBrettPhos is a sterically hindered, electron-rich dialkylbiaryl phosphine[5]. Its electron-rich nature accelerates the oxidative addition of the unactivated 4-bromoanisole, while its immense steric bulk forces rapid reductive elimination, effectively outcompeting the rate of a second enolate coordination (thereby preventing di-arylation)[6].

  • The Base & Solvent: Sodium tert-butoxide (NaOtBu) in anhydrous Toluene is selected. The pKa of cycloheptanone is approximately 17; NaOtBu (pKa ~ 19) provides an optimal thermodynamic driving force for enolate formation without degrading the solvent or the product[6].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(L)-Br Pd0->OxAdd 4-Bromoanisole Enolate Enolate Coordination Ar-Pd(II)(L)-Enolate OxAdd->Enolate Cycloheptanone + NaOtBu - NaBr, - tBuOH RedElim Reductive Elimination Product + Pd(0)L Enolate->RedElim RedElim->Pd0 Release of Product

Figure 1: Catalytic cycle of Pd-catalyzed α-arylation of cycloheptanone.

Process Optimization & Quantitative Data

During the development phase, several parameters were evaluated to maximize the mono-arylation selectivity and overall conversion. The data in Table 1 summarizes the causality behind the final condition selection.

Table 1: Optimization of Reaction Conditions for α-Arylation

EntryPre-Catalyst / LigandBaseSolventTemp (°C)Conversion (%)Mono:Di Arylation Ratio
1Pd(OAc)₂ / PPh₃NaOtBuToluene801599:1
2Pd₂(dba)₃ / BINAPK₃PO₄1,4-Dioxane1004580:20
3tBuBrettPhos Pd G3LiHMDSTHF657085:15
4 tBuBrettPhos Pd G3 NaOtBu Toluene 80 >99 98:2

Analysis: Entry 1 failed due to insufficient electron density on PPh₃ to drive oxidative addition[6]. Entry 2 suffered from poor mono-selectivity because BINAP lacks the steric bulk required to force rapid reductive elimination[5]. Entry 3 utilized LiHMDS, which is highly selective but limits the reaction temperature due to the boiling point of THF[6]. Entry 4 provided the optimal thermodynamic and kinetic profile.

Scale-Up Considerations & Risk Mitigation

Transitioning from a laboratory fume hood to a pilot-scale reactor introduces severe mass and heat transfer challenges.

  • Exotherm Control: The deprotonation of cycloheptanone by NaOtBu is highly exothermic. On scale, batch-charging the ketone leads to thermal runaway and aldol self-condensation[3]. Causality dictates that the ketone must be dosed continuously into the heated reaction mixture.

  • Oxygen Sensitivity: The Pd(0) intermediate is highly sensitive to oxidation. The system must be self-validating regarding inertness prior to catalyst activation[4].

  • Isolation Strategy: Column chromatography is unviable on a kilogram scale. We engineered a thermodynamic crystallization sequence using Isopropanol/Heptane to isolate the product in high purity.

ScaleUp Step1 1. Reactor Inerting (N2/Ar Purge, <10 ppm O2) Step2 2. Solvent & Reagent Charge (Toluene, 4-Bromoanisole, Catalyst) Step1->Step2 Step3 3. Controlled Base Addition (NaOtBu in portions, T < 30°C) Step2->Step3 Step4 4. Ketone Dosing & Heating (Cycloheptanone, 80°C, 12h) Step3->Step4 Step5 5. Quench & Phase Separation (Aqueous NH4Cl) Step4->Step5 Step6 6. Crystallization (Isopropanol/Heptane) Step5->Step6

Figure 2: Kilogram-scale process workflow and critical control points.

Experimental Protocols

Protocol A: Laboratory Scale (10-Gram Synthesis)

This protocol is designed for rapid material generation and assumes standard Schlenk line techniques.

Reagents:

  • 4-Bromoanisole: 10.0 g (53.5 mmol, 1.0 equiv)

  • Cycloheptanone: 7.2 g (64.2 mmol, 1.2 equiv)

  • tBuBrettPhos Pd G3: 0.45 g (0.53 mmol, 1.0 mol%)[4]

  • NaOtBu: 6.7 g (69.5 mmol, 1.3 equiv)

  • Anhydrous Toluene: 100 mL

Step-by-Step Methodology:

  • System Validation: Equip a 250 mL oven-dried Schlenk flask with a magnetic stir bar. Connect to a Schlenk line. Validate system inertness by ensuring the manifold holds a vacuum of < 1 mbar for 5 minutes before backfilling with high-purity N₂. Repeat the vacuum/N₂ cycle three times.

  • Solid Charging: Under a positive flow of N₂, charge the flask with tBuBrettPhos Pd G3 and NaOtBu.

  • Solvent & Electrophile Addition: Add anhydrous toluene (100 mL) followed by 4-bromoanisole via syringe. Stir at 25 °C for 10 minutes to ensure partial dissolution and pre-catalyst activation.

  • Nucleophile Addition & Heating: Add cycloheptanone dropwise over 5 minutes. Transfer the flask to a pre-heated oil bath at 80 °C.

  • In-Process Control (IPC): After 4 hours, pull a 0.1 mL aliquot, quench with sat. NH₄Cl, extract with EtOAc, and analyze via GC-FID. The reaction is self-validated as complete when the 4-bromoanisole peak area is < 1.0%.

  • Workup: Cool to room temperature. Quench by slowly adding 50 mL of saturated aqueous NH₄Cl. Separate the organic layer, extract the aqueous layer with EtOAc (2 × 50 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 5% to 10% EtOAc in Hexanes) to yield 2-(4-Methoxyphenyl)cycloheptan-1-one as a white solid.

Protocol B: Pilot Scale (1-Kilogram Synthesis)

This protocol is engineered for a 20 L jacketed glass reactor, utilizing engineering controls to manage exotherms and eliminate chromatography.

Reagents:

  • 4-Bromoanisole: 1.00 kg (5.35 mol, 1.0 equiv)

  • Cycloheptanone: 0.72 kg (6.42 mol, 1.2 equiv)

  • tBuBrettPhos Pd G3: 22.5 g (0.026 mol, 0.5 mol%) (Note: Catalyst loading reduced for scale)

  • NaOtBu: 0.67 kg (6.95 mol, 1.3 equiv)

  • Anhydrous Toluene: 10.0 L

Step-by-Step Methodology:

  • Reactor Preparation: Purge the 20 L jacketed reactor with N₂ for 30 minutes. Verify O₂ levels are < 10 ppm using an inline sensor.

  • Reagent Loading: Charge the reactor with 10.0 L of anhydrous Toluene, 1.00 kg of 4-bromoanisole, and 22.5 g of tBuBrettPhos Pd G3. Set the impeller speed to 150 RPM.

  • Controlled Base Addition: Set the jacket temperature to 15 °C. Add 0.67 kg of NaOtBu in 5 equal portions over 30 minutes. Causality: Stepwise addition prevents localized heating and solvent degradation.

  • Heating & Dosing (Critical Step): Ramp the jacket temperature to 80 °C. Once the internal temperature reaches 75 °C, begin continuous dosing of cycloheptanone (0.72 kg) using a calibrated metering pump over exactly 2 hours. Causality: Continuous dosing limits the steady-state concentration of the enolate, preventing aldol self-condensation and strictly controlling the exothermic coupling event[3].

  • Reaction Monitoring: Maintain internal temperature at 80–85 °C for 6 hours post-dosing. Pull a 1 mL IPC sample. Proceed to cooling only when GC-FID confirms >99% conversion of the aryl bromide.

  • Quench & Phase Separation: Cool the reactor to 20 °C. Slowly charge 5.0 L of 10% w/w aqueous NH₄Cl. Stir for 30 minutes, then halt agitation. Allow 30 minutes for phase separation. Drain the lower aqueous phase. Wash the organic phase with 5.0 L of deionized water.

  • Solvent Swap & Crystallization: Configure the reactor for vacuum distillation. Distill off Toluene at 50 °C / 100 mbar until the total volume is reduced to ~2.5 L. Break the vacuum with N₂. Charge 4.0 L of Isopropanol and heat to 70 °C to achieve a homogeneous solution. Slowly add 2.0 L of Heptane as an anti-solvent.

  • Isolation: Initiate a controlled cooling ramp from 70 °C to 5 °C over 4 hours to promote crystal growth. Filter the resulting slurry via a Nutsche filter, wash the cake with cold Heptane (1.0 L), and dry under vacuum at 40 °C for 24 hours.

References

  • Title: Development of a scalable palladium-catalyzed α-arylation process for the synthesis of a CGRP antagonist.
  • Title: tBuBrettPhos | 1160861-53-9.
  • Title: Tbuxphos PD G3 | 1447963-75-8.
  • Title: 108062-64-2 | 2-(4-Methoxyphenyl)cycloheptan-1-one.
  • Title: α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis.
  • Title: Palladium-Catalyzed α-Arylation of Esters.

Sources

Application Note: Solvent Selection Strategies for the Palladium-Catalyzed α-Arylation of Cycloheptanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The palladium-catalyzed α-arylation of ketones, pioneered by the Buchwald and Hartwig groups, is a cornerstone methodology for constructing C(sp³)–C(sp²) bonds in pharmaceutical development [1]. However, applying this transformation to medium-sized cyclic ketones like cycloheptanone presents unique mechanistic challenges. The 7-membered ring possesses high conformational flexibility and moderate transannular strain, making the intermediate enolate highly susceptible to competitive self-aldol condensation and polyarylation.

As a Senior Application Scientist, I have found that the success of this coupling relies entirely on the precise orchestration of the Base-Solvent-Catalyst triad [2]. The solvent is not merely a reaction medium; it actively dictates the solubility of the inorganic base, the aggregation state of the enolate, and the rate of transmetalation to the arylpalladium(II) intermediate. This guide provides a comprehensive framework for selecting the optimal solvent system to achieve high-yielding, chemoselective α-arylation of cycloheptanone.

Mechanistic Rationale: The Causality of Solvent Effects

The catalytic cycle of α-arylation involves three primary steps: oxidative addition of the aryl halide to Pd(0), transmetalation of the alkali metal enolate to the Pd(II) complex, and reductive elimination to form the C–C bond.

The Role of Dielectric Constant and Base Solubility

The choice of solvent directly controls the concentration of the "naked" enolate in solution:

  • Non-Polar Solvents (e.g., Toluene): Toluene (

    
    ) is the classical solvent for Buchwald-Hartwig arylations. It poorly solvates strong bases like sodium tert-butoxide (NaOtBu). This creates a heterogeneous mixture where the base is slowly released into the catalytic cycle. This slow release keeps the steady-state concentration of the cycloheptanone enolate low, which is critical for suppressing bimolecular self-aldol condensation [1].
    
  • Polar Aprotic Solvents (e.g., DMF, DMSO): Highly polar solvents rapidly dissolve inorganic bases, generating a high concentration of free enolate. While this accelerates transmetalation, it almost always leads to catastrophic levels of aldol byproducts and ring-opening decomposition when applied to cycloheptanone.

  • Weakly Coordinating Solvents (e.g., 1,4-Dioxane): 1,4-Dioxane coordinates weakly to the palladium center, stabilizing the catalyst at elevated temperatures (up to 110 °C) without displacing sterically demanding phosphine ligands. It is the solvent of choice when utilizing cooperative Pd/enamine catalysis, as it supports both the enamine equilibrium and the cross-coupling cycle [3].

Kinetic vs. Thermodynamic Control

When regioselectivity or extreme suppression of polyarylation is required, researchers must shift from in situ deprotonation to pre-forming the enolate. Using Lithium bis(trimethylsilyl)amide (LiHMDS) in Tetrahydrofuran (THF) at -78 °C allows for the kinetic generation of the enolate. THF effectively solvates the lithium cation, breaking up enolate hexamers into more reactive dimers/tetramers, facilitating rapid transmetalation to the Pd(II) center before equilibration can occur.

Quantitative Solvent Profiling

The following table synthesizes the physicochemical properties and empirical performance of various solvents in the α-arylation of cycloheptanone.

SolventDielectric Constant (

)
Boiling Point (°C)Optimal Base PairingAldol SuppressionPolyarylation RiskMechanistic Role & Application
Toluene 2.38110.6NaOtBuModerateHighStandard non-polar medium; limits base solubility to control enolate concentration. Ideal for robust, sterically hindered aryl halides.
1,4-Dioxane 2.21101.1NaOAc / AminesHighLowWeakly coordinating; stabilizes Pd at high temps. Mandatory for cooperative Pd/enamine catalysis to ensure strict mono-arylation.
THF 7.5866.0LiHMDSHighModerateSolvates lithium ions efficiently; optimal for pre-formed kinetic enolates at low temperatures (-78 °C to RT).
DMF 36.70153.0Cs₂CO₃Very LowHighHighly polar; accelerates transmetalation but drastically increases risk of ring-opening and aldol side reactions. Not recommended.

Logical Workflow for Solvent & Base Selection

SolventSelection Start Cycloheptanone α-Arylation BaseStrong Strong Base (NaOtBu) Start->BaseStrong BaseWeak Mild Base (K3PO4 / Cs2CO3) Start->BaseWeak BaseAmine Cooperative Amine (Pyrrolidine) Start->BaseAmine SolToluene Toluene (Non-Polar, ε=2.4) BaseStrong->SolToluene Heterogeneous Deprotonation SolTHF THF (Moderate Polarity) BaseWeak->SolTHF Solvation of Alkali Metals SolDioxane 1,4-Dioxane (High Temp Tolerant) BaseAmine->SolDioxane Enamine Equilibrium Out1 Standard Arylation (High Yield, Aldol Risk) SolToluene->Out1 Out2 Pre-formed Enolate (Kinetic Control) SolTHF->Out2 Out3 Mono-Arylation (High Chemoselectivity) SolDioxane->Out3

Decision matrix for solvent and base selection in the α-arylation of cycloheptanone.

Experimental Protocols

To ensure experimental trustworthiness, both protocols below are designed as self-validating systems . They include specific in-process controls (colorimetric shifts and GC-MS tracking) to verify catalytic turnover and prevent false-positive assumptions about reaction completion.

Protocol A: Standard α-Arylation in Toluene (For Electron-Deficient Aryl Halides)

This classical approach utilizes a heterogeneous base system to control enolate concentration.

Reagents:

  • Cycloheptanone: 1.0 mmol

  • Aryl Bromide: 1.1 mmol

  • NaOtBu: 1.2 mmol (Sublimed, stored in glovebox)

  • Pd(OAc)₂: 2 mol% (4.5 mg)

  • XPhos (Ligand): 4.5 mol% (21.4 mg)

  • Anhydrous Toluene: 5.0 mL

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd(OAc)₂, XPhos, and NaOtBu.

  • Solvent Addition: Add 5.0 mL of anhydrous toluene. Stir at room temperature for 5 minutes.

    • Self-Validation Check: The solution must transition from pale yellow to a deep, homogenous red/burgundy color. This indicates the successful reduction of Pd(II) to the active Pd(0)-XPhos complex. If the solution turns black, Pd black has precipitated due to oxygen contamination or wet solvent; discard and restart.

  • Substrate Addition: Add the aryl bromide followed by cycloheptanone via microsyringe.

  • Heating: Seal the tube, remove it from the glovebox, and heat in an oil bath at 80 °C for 12 hours.

  • Monitoring: At t = 2 hours, pull a 50 µL aliquot, quench with saturated NH₄Cl, extract with EtOAc, and analyze via GC-MS. You should observe the molecular ion peak for the mono-arylated product.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite. Concentrate in vacuo and purify via flash column chromatography.

Protocol B: Cooperative Pd/Enamine Catalysis in 1,4-Dioxane (For Sensitive/Aliphatic-rich Substrates)

This advanced protocol utilizes pyrrolidine to form a transient enamine, completely bypassing the naked enolate to eliminate aldol condensation and polyarylation [3].

Reagents:

  • Cycloheptanone: 1.0 mmol

  • Aryl Bromide: 1.2 mmol

  • NaOAc: 1.5 mmol

  • Pyrrolidine: 20 mol% (16.5 µL)

  • Pd(OAc)₂: 2 mol% (4.5 mg)

  • P(o-tolyl)₃: 4 mol% (12.2 mg)

  • Anhydrous 1,4-Dioxane: 5.0 mL

Step-by-Step Methodology:

  • Catalyst Activation: In a Schlenk tube under argon, combine Pd(OAc)₂, P(o-tolyl)₃, and NaOAc. Add 2.0 mL of anhydrous 1,4-Dioxane and stir for 10 minutes at room temperature.

  • Enamine Formation: In a separate vial, combine cycloheptanone, pyrrolidine, and the remaining 3.0 mL of 1,4-Dioxane. Stir for 15 minutes to establish the enamine equilibrium.

  • Coupling: Transfer the enamine solution to the Schlenk tube containing the catalyst. Add the aryl bromide.

  • Reaction: Seal the vessel and heat to 110 °C for 16 hours.

    • Self-Validation Check: 1,4-Dioxane allows for higher temperatures without degrading the catalyst. Monitor via TLC (Hexanes:EtOAc 9:1). Because cycloheptanone derivatives may have weak UV absorption, use a Phosphomolybdic Acid (PMA) stain and heat to visualize the product as a dark blue spot.

  • Hydrolysis & Workup: Cool the reaction to room temperature. Add 2 mL of 1M HCl and stir for 30 minutes to hydrolyze any remaining enamine back to the ketone. Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

References

  • Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones Journal of the American Chemical Society URL:[Link]

  • Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles Accounts of Chemical Research URL:[Link]

  • Practical Direct α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis Organic Letters URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4-Methoxyphenyl)cycloheptan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: 8492-PUR Status: Open Agent: Dr. A. Vance, Senior Application Scientist Subject: Isolation and Purity Optimization of


-Arylated Cycloheptanones
Executive Summary

You are likely synthesizing 2-(4-Methoxyphenyl)cycloheptan-1-one via Palladium-catalyzed


-arylation of cycloheptanone with 4-bromoanisole (or 4-chloroanisole). While the synthesis is robust, the purification is complicated by the conformational flexibility of the seven-membered ring (which lowers melting points) and the similar polarity of unreacted aryl halides.

This guide provides a modular purification strategy designed to achieve >98% purity with <10 ppm Pd residue.

Module 1: The Decision Matrix

Before selecting a method, assess your crude profile. Seven-membered rings often resist crystallization compared to their six-membered analogs due to higher entropy in the crystal lattice.

PurificationStrategy cluster_legend Legend Start Crude Reaction Mixture CheckTLC Analyze TLC/LC-MS (Check Impurity Profile) Start->CheckTLC HighSM High Residual Aryl Halide (>10%)? CheckTLC->HighSM Distill Vacuum Distillation (Remove Volatiles) HighSM->Distill Yes (Volatile Halide) Flash Flash Chromatography (Gradient Elution) HighSM->Flash No (Complex Mix) Cryst Crystallization (Solvent: EtOH/Hexane) Distill->Cryst Scavenge Pd Scavenging (SiliaMetS / Charcoal) Flash->Scavenge Cryst->Scavenge Final Pure Product (>98% HPLC) Scavenge->Final key1 Critical Decision key2 Purification Step

Figure 1: Purification logic flow for


-arylated cycloalkanones.
Module 2: Flash Column Chromatography (FCC)

Best for: Small scales (<5g) or complex mixtures with bis-arylated byproducts.

The primary challenge is separating the product (ketone) from the unreacted 4-bromoanisole (aryl halide). While the ketone is more polar, the lipophilic cycloheptyl ring compresses the


.
Protocol:
  • Stationary Phase: High-performance Silica Gel (40-63 µm).

  • Loading: Dry load on Celite or Silica is mandatory . Dissolving in DCM and liquid loading often causes band broadening due to the "viscous oil" nature of the crude.

  • Mobile Phase Optimization:

    • Standard: Hexane/Ethyl Acetate.

    • Problem: If the aryl halide co-elutes, switch to Toluene/Ethyl Acetate (20:1 to 5:1). The

      
      -
      
      
      
      interactions between toluene and the methoxyphenyl group can alter selectivity.

Gradient Table (Hexane/EtOAc):

CV (Column Volumes)% Ethyl AcetatePurpose
0–20%Elute unreacted aryl halide (non-polar)
2–50% → 5%Elute phosphine ligands/oxides
5–125% → 15%Elute Product (Target)
12+20% → 50%Elute bis-arylated byproducts

Tech Note: The product usually elutes around 10-12% EtOAc. If you see a yellow band eluting before your product, that is likely the phosphine oxide (if using specific ligands) or oxidized Pd species.

Module 3: Crystallization (Scale-Up)

Best for: Large scales (>5g) or removing trace metal residues.

Cycloheptanones are notorious for "oiling out" rather than crystallizing. The 4-methoxyphenyl group provides rigidity, but you must control the supersaturation carefully.

Recommended Solvent Systems:
  • Ethanol (Absolute): Dissolve hot (

    
    ), cool slowly to RT, then 
    
    
    
    .
    • Pros: Good impurity rejection.

    • Cons: Yield can be lower if the oiling threshold is reached.

  • Hexane/EtOAc (10:1): Dissolve in minimum EtOAc, add warm Hexane until cloudy.

    • Pros: Higher recovery.

    • Cons: Traps non-polar impurities.

Troubleshooting "Oiling Out":

If your product separates as a gum/oil instead of crystals:

  • Seed it: Obtain a small amount of pure solid (via a mini-column) to use as seed crystals.

  • Scratch: Use a glass rod to scratch the flask wall; the friction creates nucleation sites.

  • Re-heat: Redissolve the oil by heating, add 5% more solvent, and cool slower.

Module 4: Palladium Removal (Scavenging)

Even after chromatography, your product may contain 500–2000 ppm Palladium (appearing as a grey/brown tint).

Method A: Activated Charcoal

  • Dissolve product in hot Ethanol or Toluene.

  • Add Activated Charcoal (10 wt% relative to product).

  • Stir at

    
     for 1 hour.
    
  • Filter hot through a Celite pad .

  • Concentrate.[1][2][3][4][5]

Method B: Thiol-Modified Silica (SiliaMetS®) For high-value intermediates, use Thiol (SH) or Thiourea functionalized silica.

  • Dosage: 4 equivalents relative to residual Pd (usually 5-10 wt% of product).

  • Procedure: Stir in EtOAc at RT for 4 hours, then filter. This is more specific than charcoal and prevents yield loss.

FAQ & Troubleshooting

Q1: My product is co-eluting with the starting material (4-bromoanisole) on TLC.

  • Cause: The lipophilic cycloheptyl ring masks the polarity of the ketone.

  • Solution: Perform a "focusing" gradient. Run the column isocratically at 2% EtOAc for 5 CVs to flush the halide, then step immediately to 10% EtOAc to elute the ketone. Alternatively, use DCM/Hexane (1:1) as the eluent; the chlorinated solvent changes the selectivity.

Q2: The product is an oil, but literature says it should be a solid.

  • Cause: Trace solvent (EtOAc/DCM) or impurities (phosphine oxides) depress the melting point.

  • Solution: Dry the oil under high vacuum (<1 mbar) at

    
     for 4 hours. If it remains an oil, triturate with cold pentane. The rapid evaporation of pentane often forces the lattice to snap shut, inducing solidification.
    

Q3: I see a "ghost" spot on NMR at


 3.0-4.0 ppm. 
  • Cause: This is likely the

    
    -proton of the bis-arylated byproduct (2,7-bis(4-methoxyphenyl)cycloheptan-1-one) or the enol ether if O-arylation occurred (rare with Pd, but possible).
    
  • Solution: These are difficult to separate by crystallization. You must return to chromatography using a shallower gradient (0.5% increments).

References
  • Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).[2] Highly Active and Selective Catalysts for the Formation of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Aryl Ketones.[2][6] Journal of the American Chemical Society, 122(7), 1360–1370. Link
    
    • Context: Foundational text on Pd-catalyzed -arylation, establishing the standard workup protocols for these ketones.
  • Hamada, T., Chieffi, A., Ahman, J., & Buchwald, S. L. (2002).

    
    -Arylation of Ketones.[2] Journal of the American Chemical Society, 124(6), 1261–1268. Link
    
    • Context: Describes the use of bulky phosphine ligands which often require specific filtration steps (silica/celite) described in Module 4.
  • Armarego, W. L. F., & Chai, C. L. L. (2013).[7] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link

    • Context: General reference for solvent selection and crystallization techniques for medium-polarity ketones.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Cycloheptanone Arylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the α-arylation of cycloheptanone. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in this critical cross-coupling reaction. The following question-and-answer format provides in-depth, field-proven insights to optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My reaction shows little to no conversion of cycloheptanone. Where should I start troubleshooting?

Answer: Low or no conversion in a palladium-catalyzed α-arylation of cycloheptanone is a common but solvable issue. The root causes typically fall into three categories: problems with the catalyst system, issues with the reagents or substrates, or suboptimal reaction conditions. A systematic approach is key to identifying the problem.

Initial Diagnostic Workflow:

Caption: Initial troubleshooting workflow for low conversion.

Begin by examining the most critical components of your reaction, starting with the catalyst system.

Issue 2: My palladium catalyst appears to be inactive. How can I diagnose and solve this?

Answer: Catalyst inactivity is a primary suspect for low conversion. This can manifest as either a failure to form the active Pd(0) species or the deactivation of this species during the reaction.[1]

  • Inefficient Pre-catalyst Reduction: Many common protocols use a Pd(II) pre-catalyst, such as Pd(OAc)₂, which must be reduced in situ to the active Pd(0) species.[1] If this reduction is inefficient, the catalytic cycle will not initiate effectively.

    • Troubleshooting: Consider using a pre-catalyst that is more readily reduced or a direct Pd(0) source like Pd₂(dba)₃.[2] However, be aware that even Pd(0) sources can be sensitive to air and may require careful handling.

  • Catalyst Deactivation (Palladium Black): The active Pd(0) catalyst can aggregate into an inactive form known as palladium black.[1] This is often observed as a black precipitate in the reaction mixture and is a common deactivation pathway.[1]

    • Causality: This is frequently caused by the dissociation of the supporting ligand from the palladium center.[3][4] Oxygen is a major culprit, as it can oxidize both the active Pd(0) and the often sensitive phosphine ligands.[1]

    • Troubleshooting Protocol:

      • Rigorous Degassing: Ensure your solvent and reaction setup are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.

      • Ligand Choice: The stability of the palladium-ligand complex is crucial. Sterically hindered, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often form more stable complexes that are less prone to dissociation and subsequent deactivation.[5][6]

      • Increase Catalyst Loading: For a challenging or new reaction, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome minor deactivation issues to provide the desired product.[7][8]

Issue 3: I suspect my choice of ligand is not optimal. What are the key considerations for cycloheptanone arylation?

Answer: The ligand is arguably the most critical component for a successful cycloheptanone arylation, as it directly influences the stability and reactivity of the palladium catalyst.[3][4]

  • Steric Hindrance and Electron-Donating Ability: For ketone α-arylation, ligands that are both sterically bulky and strongly electron-donating are generally preferred.[6][9]

    • Causality: Bulky ligands promote the crucial C-C bond-forming reductive elimination step from the arylpalladium enolate intermediate.[6] They also help prevent the formation of undesired off-cycle palladium species.[3]

    • Recommended Ligand Classes:

      • Biaryl Phosphines: Ligands such as Buchwald's biaryl phosphines (e.g., XPhos, SPhos) are highly effective.[10]

      • N-Heterocyclic Carbenes (NHCs): These have emerged as a robust alternative to phosphines, often providing well-defined and stable pre-catalysts.[5]

Ligand TypeKey AdvantagesCommon Examples
Biaryl Phosphines High reactivity, well-established for ketone arylation.XPhos, SPhos, RuPhos
N-Heterocyclic Carbenes (NHCs) High thermal stability, resistance to oxidation.IPr, IMes
Diphosphine Ligands Wide bite angles can suppress side reactions like β-hydride elimination.[5][9]Xantphos[11]
  • Palladium-to-Ligand Ratio: The stoichiometry between the palladium source and the ligand is critical. For monodentate ligands, a 1:1 to 1:2 ratio is often optimal. An excess of ligand can sometimes inhibit the reaction by creating a coordinatively saturated palladium center that is unable to participate in the catalytic cycle. Conversely, too little ligand can lead to catalyst decomposition.[8]

Issue 4: Could the base I'm using be the problem?

Answer: Yes, the choice and handling of the base are critical for successful enolate formation and the overall reaction outcome.

  • Base Strength (pKa): The base must be strong enough to deprotonate cycloheptanone to form the corresponding enolate. The pKa of cycloheptanone is approximately 16-17 in DMSO.

    • Recommended Bases: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are common choices.[10]

    • Troubleshooting: If you are using a weaker base like a carbonate and see low conversion, switching to a stronger base like NaOtBu may be necessary.

  • Base Solubility and Physical Properties: The physical properties of the base can significantly impact the reaction rate.

    • Causality: Many inorganic bases have low solubility in common organic solvents like toluene or dioxane. This can lead to poor reproducibility and slow reaction rates due to mass transfer limitations.[12]

    • Troubleshooting:

      • Stirring: Ensure vigorous stirring to maximize the surface area of the base.

      • Solvent Choice: Consider a more polar aprotic solvent if base solubility is a major issue, but be mindful of potential side reactions.

      • Phase-Transfer Catalysts: In some cases, a phase-transfer catalyst can be beneficial.

  • Base-Sensitive Functional Groups: If your aryl halide or cycloheptanone derivative contains base-sensitive functional groups, a very strong base like NaOtBu could cause decomposition. In such cases, a weaker base like K₃PO₄ may be a better choice, potentially requiring a higher reaction temperature to achieve sufficient enolate formation.[10]

Issue 5: My reagents are high-purity, but the reaction is still failing. What else could be wrong with my setup?

Answer: Even with high-quality reagents, subtle issues with the reaction setup can lead to failure.

  • Atmosphere Control: Palladium-catalyzed cross-coupling reactions are highly sensitive to oxygen.[1]

    • Troubleshooting Protocol: Rigorous Degassing

      • Solvent Degassing: Before use, thoroughly degas the reaction solvent. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.

      • Inert Atmosphere: Assemble your reaction glassware under a positive pressure of an inert gas. Use a manifold or a balloon filled with argon or nitrogen. Ensure all joints are well-sealed.

  • Water Content: While some cross-coupling reactions can tolerate trace amounts of water, α-arylation of ketones is generally sensitive to moisture.

    • Causality: Water can quench the enolate intermediate and interfere with the catalytic cycle.

    • Troubleshooting:

      • Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.

      • Dry Reagents: Ensure your cycloheptanone and aryl halide are dry. If necessary, dry them over a suitable drying agent and store them under an inert atmosphere.

      • Dry Glassware: Oven-dry all glassware before use and allow it to cool under a stream of inert gas or in a desiccator.

  • Reaction Temperature: The reaction temperature is a critical parameter.

    • Too Low: Insufficient temperature can lead to slow rates of oxidative addition or enolate formation, resulting in low conversion within a practical timeframe.

    • Too High: Excessive heat can lead to catalyst decomposition, ligand degradation, or the formation of side products.

    • Troubleshooting: If you observe no reaction at a lower temperature (e.g., 80 °C), try incrementally increasing the temperature to 100-110 °C, while carefully monitoring for signs of decomposition (e.g., the formation of palladium black).

Troubleshooting Logic Diagram:

Sources

Catalyst Residue Remediation Center: 2-(4-Methoxyphenyl)cycloheptan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-(4-Methoxyphenyl)cycloheptan-1-one . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve heavy metal contamination.

The synthesis of this specific cyclic ketone typically relies on transition-metal catalysis, which often leaves behind stubborn metal residues. This guide provides the mechanistic causality behind the contamination, self-validating experimental protocols, and regulatory analytical workflows to ensure your product meets stringent pharmaceutical guidelines.

Section 1: The Chemistry & The Contamination Challenge

Q: Why is palladium retention so high in 2-(4-Methoxyphenyl)cycloheptan-1-one after synthesis? A: The synthesis of this compound is generally achieved via a of cycloheptanone with 4-bromoanisole[1][2]. In this reaction, Pd(0)/Pd(II) catalytic cycles are utilized alongside bulky phosphine ligands.

Palladium retention occurs due to two primary mechanisms:

  • Coordination: The product contains a cycloheptanone carbonyl group and a p-methoxy ether group. The oxygen lone pairs act as weak bidentate or monodentate ligands, coordinating with soluble Pd(II) species in the organic phase[3].

  • Colloidal Trapping: During the reaction workup, Pd(0) can precipitate as microscopic colloidal clusters. The lipophilic nature of 2-(4-Methoxyphenyl)cycloheptan-1-one causes it to co-crystallize with these nanoparticles, making simple extraction ineffective[4].

Q: What are the regulatory limits for palladium in this API intermediate? A: According to the , Palladium is classified as a Class 2B element[5][6]. For oral administration, the Permitted Daily Exposure (PDE) is strictly capped at 100 µ g/day [7]. Depending on the final dosage of the drug, this translates to an aggressive concentration limit, typically <10 ppm in the final Active Pharmaceutical Ingredient (API)[3][8].

Section 2: Troubleshooting Palladium Removal

Q: Traditional methods like recrystallization and activated carbon are failing to reduce Pd below 50 ppm. Why, and what is the alternative? A: Traditional methods lack chemical selectivity. Recrystallization often results in the co-precipitation of the Pd-API complex, leading to unacceptable API yield loss (up to 20%) without reaching the <10 ppm threshold[3][4]. Activated carbon, while cheap, acts via non-specific physical adsorption, which traps the API alongside the metal, devastating your yield[8][9].

The Alternative: You must use functionalized solid-supported metal scavengers [9]. These materials (e.g., silica or macroporous polystyrene) are grafted with ligands like thiols or trimercaptotriazine (TMT). These functional groups act as a "thermodynamic sink," possessing a vastly higher affinity for heavy transition metals than the API's oxygen atoms. They strip the Pd from the API and trap it on a macroscopic solid support that can be easily filtered away[3][8].

Mechanism API 2-(4-Methoxyphenyl) cycloheptan-1-one Complex API-Pd Complex (Contamination) API->Complex Weak Coordination Pd Pd(0)/Pd(II) Residues Pd->Complex Trapping Scavenger Thiol/TMT Scavenger Complex->Scavenger Addition Purified Purified API (< 10 ppm Pd) Scavenger->Purified Filtration Bound Scavenger-Pd Complex (Solid) Scavenger->Bound Strong Binding

Caption: Mechanism of Palladium Contamination and Scavenging via Solid-Supported Adsorbents.

Q: How do I select the right metal scavenger for this specific matrix? A: Selection depends on the oxidation state of the palladium and the solvent used. Below is a comparative matrix to guide your selection:

Scavenger TypeSupport MatrixFunctional GroupTarget MetalsProsCons
Si-Thiol Silica1-PropanethiolPd(II), Pd(0), CuFast kinetics; no swelling required[9].Silica backbone can degrade in highly basic conditions.
MP-TMT Macroporous PolystyreneTrimercaptotriazinePd(II), Ru, RhHigh capacity; robust across all pH ranges[3][9].Requires a solvent that swells the resin (e.g., THF, DMF).
Carboxen® 564 Synthetic CarbonEngineered PoresPd(0) nanoparticlesExtremely durable; high API recovery[8].Slower mass transfer (requires up to 24h incubation).
Quantitative Scavenging Efficiency Comparison

Representative data for extreme contamination scenarios (Initial Pd: 33,000 ppm)[3].

Treatment MethodFinal Pd (ppm)API Yield Recovery (%)Incubation Time
None (Control)33,000100%N/A
Activated Carbon4,50065%16 h
Si-Thiol (5 equiv.)< 20094%4 h
MP-TMT (5 equiv.)< 10 98% 16 h

Section 3: Step-by-Step Scavenging Protocols

Q: What is the validated protocol for using solid-supported metal scavengers at the lab scale? A: To ensure a self-validating and reproducible cleanup, follow this standard operating procedure using MP-TMT or Si-Thiol[3][9]:

  • Solvent Preparation: Dissolve the crude 2-(4-Methoxyphenyl)cycloheptan-1-one in a suitable solvent (THF or DMF are ideal for swelling MP-TMT; Methanol or EtOAc can be used for Si-Thiol) at a concentration of 10–20 volumes (v/w).

  • Scavenger Loading: Calculate the initial molar amount of Palladium catalyst used in your α-arylation reaction. Add 5 equivalents of the chosen metal scavenger relative to that Pd amount. (Alternatively, if the exact Pd mass is unknown, add 5% w/w of scavenger relative to the crude API mass).

  • Incubation: Stir the suspension vigorously using an overhead stirrer or orbital shaker.

    • For Si-Thiol: Incubate at room temperature for 4 hours.

    • For MP-TMT: Incubate at room temperature for 16 hours (overnight) to allow complete diffusion into the macroporous resin[3][9].

  • Filtration: Filter the heterogeneous mixture through a sintered glass funnel (porosity 3 or 4) or a tightly packed Celite pad to remove the solid scavenger-metal complex.

  • Washing: Wash the filter cake with 2–3 bed volumes of the reaction solvent to ensure maximum recovery of the API.

  • Isolation: Concentrate the combined filtrate and washings in vacuo to isolate the purified 2-(4-Methoxyphenyl)cycloheptan-1-one.

Workflow Start Crude API Synthesis (Pd-Catalyzed) Test ICP-MS Pd Test (USP <232>/<233>) Start->Test Decide Pd Level? Test->Decide High > 10 ppm (Fail) Decide->High Above Limit Low < 10 ppm (Pass) Decide->Low Below Limit Select Select Scavenger (e.g., MP-TMT, Si-Thiol) High->Select Incubate Incubate at RT (4-16 hrs) Select->Incubate Filter Filter & Wash Incubate->Filter Filter->Test Re-test Filtrate

Caption: Troubleshooting Workflow for Palladium Removal to meet ICH Q3D limits.

Section 4: Analytical & Validation Workflows

Q: How do I accurately measure residual palladium to ensure ICH Q3D compliance? A: Colorimetric tests or standard NMR are insufficient for regulatory compliance. You must validate the removal using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) , strictly adhering to [7][10].

Analytical Protocol:

  • Sample Digestion: Weigh exactly 0.2 g of the purified 2-(4-Methoxyphenyl)cycloheptan-1-one into a closed microwave digestion vessel. Add 5 mL of concentrated trace-metal grade HNO₃ and 1 mL of HCl (HCl is critical to stabilize Pd ions and prevent them from plating out on the vessel walls)[7][10].

  • Microwave Mineralization: Run a closed-vessel microwave digestion program (typically ramping to 200°C over 15 minutes and holding for 15 minutes) to completely destroy the organic matrix[7].

  • Dilution: Transfer the digestate quantitatively and dilute with ultra-pure water to a final volume of 50 mL (a 250-fold dilution)[10].

  • ICP-MS Analysis: Analyze the sample against a calibration curve bracketing the target limit (e.g., 0.5J and 1.5J, where J is the target concentration based on the PDE)[10].

References
  • European Medicines Agency (EMA) . ICH Q3D Elemental impurities - Scientific guideline. Available at:[Link]

  • Labcorp . Elemental impurities per USP and ICH Q3D guidelines. Available at:[Link]

  • Analytik Jena . Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Available at:[Link]

  • ResearchGate . Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Available at:[Link]

  • Biotage / Sopachem . Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Available at: [Link]

  • Biotage . Using Metal Scavengers to Remove Trace Metals such as Palladium. Available at:[Link]

  • Organic Chemistry Portal . Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Available at:[Link]

  • Wikipedia . Buchwald–Hartwig amination. Available at:[Link]

Sources

Catalysis Technical Support Center: Optimizing Palladium-Catalyzed α-Arylation of Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting hub for the α-arylation of ketones. While the foundational methodologies pioneered by the Buchwald and Hartwig groups have revolutionized C–C bond formation[1],[2], achieving high chemoselectivity in complex drug development workflows remains a persistent challenge.

As a Senior Application Scientist, I frequently see researchers struggle with reaction mixtures dominated by over-arylation, self-condensation, or dehalogenation. This guide is designed to move beyond basic protocols. Here, we address the mechanistic causality behind byproduct formation and provide self-validating systems to ensure reproducible, high-yield mono-arylation.

Part 1: Diagnostic Logic for Byproduct Minimization

Before adjusting your reaction parameters, you must identify the dominant competing pathway. The diagnostic tree below maps the logical relationships between observed byproducts and their mechanistic root causes.

Troubleshooting Start Identify Major Byproduct in α-Arylation OverArylation Over-Arylation (Di/Tri-arylation) Start->OverArylation Aldol Aldol Condensation (Self-condensation) Start->Aldol Hydrodehalogenation Hydrodehalogenation (Ar-H formation) Start->Hydrodehalogenation Sol1 Increase Ligand Sterics (e.g., Mor-DalPhos, BrettPhos) OverArylation->Sol1 Sol2 Use Milder Base / Lower Temp (e.g., K3PO4, LiOtBu) Aldol->Sol2 Sol3 Remove Hydride Sources (Strictly anhydrous, no alcohols) Hydrodehalogenation->Sol3

Logical troubleshooting tree for identifying and resolving common byproducts in α-arylation.

Part 2: Frequently Asked Questions (FAQs)

Q1: My GC-MS shows significant di-arylation (over-arylation) of my dialkyl ketone. How do I restrict the reaction to mono-arylation?

The Causality: Over-arylation is fundamentally a kinetic competition. The pKa of the mono-arylated product is lower than that of the starting aliphatic ketone due to the electron-withdrawing nature of the newly installed aryl group. Consequently, in the presence of a base, the mono-arylated product forms an enolate much faster than the starting material. If your palladium catalyst's coordination sphere is too open (e.g., using standard PPh3 or dppf), it will rapidly cross-couple this secondary enolate. The Solution: You must exert steric control over the catalytic pocket. Switching to highly sterically demanding Buchwald-type biaryl phosphines (like BrettPhos) or Stradiotto's P,N-type ligands (like Mor-DalPhos) creates a restrictive environment[3],[4]. The bulky mono-arylated enolate cannot easily undergo transmetalation or reductive elimination within this tight pocket, kinetically favoring the less hindered starting ketone enolate.

Q2: I am trying to arylate cyclopentanone, but I am getting massive amounts of self-condensation (aldol) products. What is going wrong?

The Causality: Unhindered aliphatic cyclic ketones like cyclopentanone are highly susceptible to base-catalyzed aldol condensation. When using strong bases like NaOtBu or NaHMDS at elevated temperatures (80–100 °C), the rate of self-condensation vastly outpaces the rate of the palladium catalytic cycle[5]. The Solution: Modulate the base strength to control the enolate equilibrium. Using a milder base like anhydrous K3PO4 suppresses the aldol pathway. Alternatively, using LiOtBu is highly effective; it promotes a rapid but reversible self-aldol reaction that acts as an enolate reservoir, slowly releasing the monomeric enolate required for the α-arylation cycle without permanently consuming the starting material[6].

Q3: I am observing hydrodehalogenation (reduction of my aryl bromide to the corresponding arene). How do I eliminate this?

The Causality: Hydrodehalogenation occurs when the Pd(II)-aryl intermediate undergoes β-hydride elimination instead of transmetalation with the ketone enolate[7]. The hydride source is typically adventitious moisture, alcoholic solvents (like ethanol or isopropanol), or alkoxide bases with available β-hydrogens (like NaOEt). The Solution: Ensure strictly anhydrous conditions. Avoid primary or secondary alcohols entirely. If an alcoholic solvent is absolutely required for substrate solubility, use a tertiary alcohol like t-AmOH or t-BuOH, which lack β-hydrogens and cannot act as hydride donors[4]. Switch to non-nucleophilic bases like NaN(SiMe3)2 (NaHMDS) or K3PO4.

Part 3: Quantitative Data on Ligand & Base Selection

To streamline your optimization process, consult the table below. It synthesizes the optimal ligand-base pairings required to maximize mono-arylation selectivity based on the specific structural class of your target ketone.

Ligand SystemStructural ClassOptimal Ketone SubstratesRecommended BaseMono-arylation Selectivity
Mor-DalPhos P,N-type PhosphineDialkyl & Aryl methyl ketonesK3PO4, NaOtBu>95% (Highly selective)
BrettPhos Biaryl MonophosphineGeneral aliphatic ketonesNaOtBu, LiOtBu>90%
Xantphos Bidentate PhosphineKetones with EWGK3PO4>90%
DtBPF Ferrocenyl BisphosphineAryl alkyl ketonesNaHMDSModerate (70-85%)

Part 4: Validated Experimental Workflow

The following protocol utilizes Mor-DalPhos to enforce steric control and K3PO4 to prevent aldol condensation. It is designed as a self-validating system , meaning built-in checkpoints will confirm the mechanistic integrity of the reaction before you waste time on full workups.

Workflow Step1 1. Preparation (Glovebox/Schlenk) Step2 2. Reagent Addition (Pd, Ligand, Base, Ar-X) Step1->Step2 Step3 3. Solvent & Ketone (Anhydrous conditions) Step2->Step3 Step4 4. Reaction (80°C, 12h) Step3->Step4 Step5 5. Workup (Celite Filtration) Step4->Step5

Step-by-step experimental workflow for the validated mono-α-arylation protocol.

Step-by-Step Methodology: Highly Selective Mono-α-Arylation
  • Preparation (Glovebox or Schlenk line): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2 (2 mol%), Mor-DalPhos (4 mol%), anhydrous K3PO4 (2.0 equiv), and the aryl halide (1.0 equiv).

    • Validation Checkpoint 1: The strict 1:2 Pd-to-ligand ratio ensures complete formation of the active L1Pd(0) species. If you observe a stark color change to black (Pd black precipitation) upon heating, it confirms ligand oxidation or insufficient ligand loading.

  • Solvent & Substrate Addition: Evacuate and backfill the tube with N2 (3 cycles). Add anhydrous toluene (to reach 0.2 M concentration) and the ketone (1.2 equiv) via a gastight syringe.

    • Causality Note: A slight excess of ketone ensures complete consumption of the aryl halide, while the bulky Mor-DalPhos ligand prevents this excess ketone from driving over-arylation[3].

  • Reaction Execution: Seal the tube and heat to 80 °C for 12 hours under vigorous stirring.

    • Validation Checkpoint 2: At t = 2 hours, analyze a 50 µL aliquot via GC-FID or GC-MS. The presence of >5% Ar-H indicates adventitious moisture in your K3PO4 or toluene. If Ar-H is detected, halt the reaction, rigorously dry your reagents, and restart.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (5 mL), and filter through a short pad of Celite to remove the phosphate salts and catalyst residues. Concentrate the filtrate under reduced pressure prior to column chromatography.

References

1.[1] Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides Source: organic-chemistry.org URL:

2.[2] Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides Source: nih.gov URL:

3.[5] Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides (Aldol Condensation Pathways) Source: organic-chemistry.org URL:

4.[6] α-Arylation of ketones using Highly active, air-stable (DtBPF)PdX2 (X = Cl, Br) catalysts Source: researchgate.net URL:

5.[7] Palladium‐Catalyzed Direct Arylation Reactions Source: researchgate.net URL:

6.[3] Exploration of Aryl Phosphates in Palladium-catalyzed Mono-α-arylation of Aryl and Heteroaryl Source: polyu.edu.hk URL:

7.[4] Palladium-Catalyzed Cross-Couplings by C–O Bond Activation Source: rsc.org URL:

Sources

Technical Support Center: Purification of 2-(4-Methoxyphenyl)cycloheptan-1-one

[1]

Case ID: PUR-108062-64-2 Support Level: Senior Application Scientist Status: Active Guide[1]

Executive Summary & Compound Profile

User Warning: If you are attempting to recrystallize this compound at room temperature and experiencing "oiling out" (phase separation without crystal formation), this is the expected behavior for this class of

2-(4-Methoxyphenyl)cycloheptan-1-one is a lipophilic ketone often obtained via Pd-catalyzed

1
PropertyValue / DescriptionImplication for Purification
Physical State (RT) Viscous Oil or Low-Melting Solid (< 50°C)High Risk: Standard recrystallization often fails.[1]
Polarity Moderate (Ketone + Ether)Soluble in most organic solvents; insoluble in water.[1]
Primary Impurities Pd-catalysts, Binap/Phosphine ligands, regioisomers.Ligands often co-crystallize; requires specific removal.[1]

Recommended Solvent Systems

Based on homologous series data (specifically the cyclohexanone analog [1]) and general solubility parameters for

System A: The "Cryo-Layering" Method (Recommended)

Solvents: Diethyl Ether (Solvent) / Pentane or Hexanes (Anti-solvent) Ratio: 1:2 to 1:4 Mechanism: Slow diffusion at reduced temperature.[1]

  • Why: The compound is highly soluble in ether.[1] Pentane lowers the solubility limit gradually.[1] Low temperature (-20°C) is strictly required to overcome the entropic penalty of crystallizing the flexible seven-membered ring.[1]

System B: The "Classical" Alcohols

Solvents: Ethanol or Isopropanol (IPA) Ratio: Single solvent (Concentrated) Mechanism: Temperature differential ($ \Delta T $).[1]

  • Why: Good for removing non-polar impurities (like phosphine ligands).[1]

  • Risk: High probability of oiling out if water is added as an anti-solvent.[1]

Step-by-Step Protocols

Protocol 1: Cryo-Recrystallization (For Oily Crudes)

Use this if your material is a gum/oil after workup.

  • Dissolution: Dissolve the crude oil in the minimum amount of Diethyl Ether at Room Temperature (RT).[1] Ensure the solution is homogeneous.

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter to remove dust/insolubles (nucleation sites for oiling).[1]
    
  • Layering: Carefully layer Pentane (2x volume of ether) on top of the ether solution.[1] Do not mix.

  • Incubation: Seal the vessel (Parafilm) and place it immediately into a -20°C freezer .

  • Crystallization: Allow to stand undisturbed for 24-48 hours. The solvents will mix via diffusion, slowly forcing the ketone out of solution as crystals rather than oil.[1]

  • Collection: Decant the mother liquor while cold. Wash crystals with cold (-78°C) pentane.[1]

Protocol 2: Ligand Removal (If Pd-Catalyzed)

Phosphine ligands (e.g., BINAP, DPPF) are common contaminants that mimic the product's solubility.

  • Oxidation: Dissolve crude in DCM.[1] Add 1 eq. of

    
     (30%) or expose to air on silica.[1] This converts phosphines to phosphine oxides.[1]
    
  • Solubility Shift: Phosphine oxides are highly polar.[1]

  • Purification: Perform a rapid filtration through a short silica plug eluting with 10% EtOAc/Hexanes .[1] The ketone elutes; the polar oxide sticks.[1] Proceed to Protocol 1.

Troubleshooting & FAQs

Q: My solution turns cloudy but settles as a yellow oil at the bottom. What is happening? A: This is "Oiling Out." The temperature is above the binodal curve but below the melting point of the solvated solid.[1]

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" (if available) or scratch the glass surface.[1] Crucially , lower the cooling rate. Wrap the vial in cotton wool to cool slowly, or switch to Protocol 1 (Cryo-Layering).[1]

Q: I cannot get solids; it remains a permanent oil. A: The melting point may be below RT, or purity is too low (<90%).[1]

  • Fix: You must perform Flash Column Chromatography first.[1]

    • Stationary Phase: Silica Gel (acid-washed recommended to prevent enolization).[1]

    • Mobile Phase: 5%

      
       15% EtOAc in Hexanes.[1]
      
    • Note:

      
      -aryl ketones are UV active (254 nm).[1]
      

Q: Can I use Ethanol/Water? A: Not recommended for the initial crystallization of this specific cycloheptanone.[1] The high polarity of water forces the hydrophobic aryl-cycloheptyl moiety out of solution too rapidly, causing amorphous precipitation (gum) rather than crystal growth.

Decision Logic (Visualization)

The following diagram illustrates the decision process for purifying 2-(4-Methoxyphenyl)cycloheptan-1-one based on the physical state of the crude material.

PurificationLogicStartCrude Material StateCheckPurityCheck Purity (NMR/HPLC)Start->CheckPurityLigandCleanupLigand Oxidation(Silica Plug)Start->LigandCleanupPd-Catalyst Used?PurityHighPurity > 90%?CheckPurity->PurityHighIsSolidSolid / Semi-Solid?RecrystEtherProtocol 1:Ether/Pentane (-20°C)IsSolid->RecrystEtherNo (Oil/Gum)RecrystEtOHProtocol 2:Ethanol (Slow Evap)IsSolid->RecrystEtOHYes (High MP)PurityHigh->IsSolidYesChromatographyFlash Chromatography(Hexane/EtOAc 9:1)PurityHigh->ChromatographyNo (<90%)Chromatography->RecrystEtherPost-ColumnLigandCleanup->CheckPurity

Caption: Workflow for selecting the optimal purification route based on crude physical state and purity levels.

References

  • Ruel, F. S., et al. (2004).[1] "2-(4-Methoxyphenyl)-2-cyclohexen-1-one: Preparation... and Suzuki Coupling."[1][2] Organic Syntheses, 81, 134. (Demonstrates the Ether/Pentane system for the homologous cyclohexanone).

  • Fox, J. M., Huang, X., & Buchwald, S. L. (2000). "Synthesis of

    
    -Aryl Ketones via Pd-Catalyzed Arylation." Journal of the American Chemical Society, 122(7), 1360–1370. (Establishes the standard workup for these ketones). [1]
    
  • Palucki, M., & Buchwald, S. L. (1997).[1] "Palladium-Catalyzed

    
    -Arylation of Ketones." Journal of the American Chemical Society, 119(46), 11108–11119. (Foundational mechanistic insight on impurities). 
    

Technical Guide: Overcoming Steric Hindrance in Seven-Membered Ring Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenges

Functionalizing seven-membered rings (cycloheptanes, azepines, oxepines) presents a unique "Goldilocks" problem in organic synthesis. Unlike six-membered rings, which exist in a rigid, defined chair conformation, seven-membered rings possess significant conformational flexibility (pseudorotation) combined with transannular (Prelog) strain .

This guide addresses three critical failure modes encountered during drug development:

  • Steric Screening: Reagents fail to approach the desired site due to "flopping" alkyl chains blocking the trajectory.

  • Transannular Side-Reactions: Carbocationic or radical intermediates trigger hydride shifts across the ring, leading to undesired ring contraction (often to stable cyclohexane derivatives).

  • Stereochemical Scrambling: The low energy barrier between Twist-Chair (TC) and Twist-Boat (TB) conformers erodes enantioselectivity.

Diagnostic & Troubleshooting Modules

Module A: Conformational Analysis & Locking

Q: My diastereoselectivity is inconsistent (e.g., < 2:1 dr) despite using a bulky catalyst. Why is the ring "ignoring" the steric bulk?

A: You are likely fighting pseudorotation . In cycloheptane, the energy difference between the stable Twist-Chair (TC) and the Twist-Boat (TB) is only ~2-3 kcal/mol, allowing rapid interconversion at room temperature. A bulky catalyst might select for one conformer, but if the interconversion is faster than the reaction rate (


), you enter a Curtin-Hammett scenario where the product ratio depends on transition state energy, not ground state population.

Troubleshooting Protocol:

  • The "Anchor" Strategy: Introduce a substituent that locks the ring into a specific conformation before the key functionalization step.

    • Tactical Move: Install a bulky group (e.g., tert-butyl or a fused ring) at the C4 position relative to your reaction site. This forces the ring into a specific TC conformer to minimize transannular repulsion.

  • Temperature Modulation: Lower the reaction temperature to

    
    C. This often freezes the conformational equilibrium, shifting the regime to 
    
    
    
    .

Visualization: Conformational Landscape of Cycloheptane

ConformationalLandscape cluster_0 Key Insight: Low barriers allow rapid scrambling TC Twist-Chair (Global Min) 0.0 kcal/mol C Chair +2.1 kcal/mol TC->C Pseudorotation TB Twist-Boat +2.5 kcal/mol C->TB Ring Inversion B Boat +3.6 kcal/mol TB->B High Energy TS

Figure 1: Relative conformational energies of cycloheptane. Note the shallow well between Twist-Chair and Twist-Boat, necessitating active locking strategies.

Module B: Remote Functionalization (Overcoming Steric Shielding)

Q: I cannot functionalize the


- or 

-position. The reagents only react at the

-position or not at all.

A: Direct intermolecular attack on remote positions in medium rings is entropically disfavored and sterically shielded by the ring's puckering. The solution is Intramolecular Radical Relay .

Recent breakthroughs (2025) utilize a "Migrating Group Strategy" where a functional group (like a ketone) serves as both a radical acceptor and a shuttle. This bypasses the steric barrier by tethering the reactive center inside the blast radius of the target C-H bond [1].

Technique: Transannular Radical Migration Instead of forcing an external reagent through the steric wall, generate a radical at the


-position. This radical will abstract a hydrogen atom from the 

or

position (transannular Hydrogen Atom Transfer - HAT), effectively "teleporting" the reactive center to the hindered site.

Comparative Data: Direct vs. Migrating Group Functionalization

ParameterDirect Intermolecular C-H ActivationMigrating Group Strategy (Radical Relay)
Site Selectivity Poor (favors most accessible

C-H)
High (favors

via 1,5-HAT)
Steric Sensitivity High (fails with bulky neighbors)Low (intramolecular pathway)
Ring Contraction Common (via carbocation rearrangement)Rare (radical pathway avoids rearrangement)
Typical Yield 20-40%60-85% [1]
Module C: Preventing Ring Contraction

Q: I am attempting an epoxide opening or alkene addition, but I keep isolating cyclohexane derivatives.

A: You are triggering a Transannular Hydride Shift . In medium rings, hydrogens on opposite sides of the ring (C1 and C4/C5) are forced into close proximity (transannular strain). If you generate a carbocation (e.g., by acid-catalyzed epoxide opening), a hydride from across the ring can jump to the cation. This often relaxes the ring strain by contracting it to a six-membered ring.

The Fix:

  • Switch Mechanisms: Move from cationic (acid/electrophile) to radical or anionic mechanisms. Radicals are less prone to 1,2- or transannular shifts than carbocations.

  • Use Lewis Acids with "Soft" Counterions: If you must use a cation, use non-coordinating anions (e.g.,

    
    ) and low temperatures to favor kinetic trapping over thermodynamic rearrangement.
    

Standard Operating Procedure (SOP)

Protocol: Photocatalytic Remote Functionalization of Cycloheptanes

Based on the Migrating Group Strategy [1].

Objective: Install a functional group at the hindered C4 (


) position of a substituted cycloheptane.

Materials:

  • Substrate: 1-acylcycloheptane derivative (1.0 equiv).

  • Photocatalyst: Sodium decatungstate (

    
    ) (2-5 mol%).
    
  • Co-catalyst: Diisopropyl disulfide (promotes HAT).

  • Light Source: 390 nm LED (Kessil or equivalent).

  • Solvent: Acetonitrile/Water mixture (degassed).

Workflow:

  • Setup: In a quartz reaction vial, dissolve the substrate (0.2 mmol) in MeCN:H2O (4:1, 0.1 M).

  • Catalyst Addition: Add Na-decatungstate (4 mol%) and the disulfide co-catalyst (10 mol%).

  • Degassing: Sparge with Argon for 15 minutes. Critical: Oxygen quenches the radical chain.

  • Irradiation: Irradiate with 390 nm LEDs while stirring vigorously at 25°C.

    • Monitoring: Track consumption of starting material via LC-MS. Reaction typically completes in 12-16 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Silica gel chromatography. The product will be the 1,4-functionalized ketone (migrated product).[1]

Mechanism Visualization:

RadicalMigration cluster_mech Mechanism: Bypassing Sterics via Internal Relay Start 1-Acylcycloheptane (Substrate) RadGen α-Radical Generation (via HAT) Start->RadGen hv / Catalyst TransHAT Transannular 1,5-HAT (Radical moves to C4) RadGen->TransHAT Steric Bypass Cyclization 5-exo-trig Cyclization (Transiet Bicyclic) TransHAT->Cyclization C-C Bond Form Scission β-Scission (Ring Opening) Cyclization->Scission Rearrangement Product 1,4-Functionalized Product Scission->Product

Figure 2: The radical relay mechanism allows functionalization of the hindered C4 position by moving the radical internally, avoiding external steric clashes.

Frequently Asked Questions (FAQ)

Q: Can I use Palladium catalysis for seven-membered rings? A: Yes, but standard monodentate ligands often fail. You must use Directing Groups (DGs) that form stable 7-membered palladacycles.

  • Recommendation: Use bidentate directing groups (like 8-aminoquinoline) that can stabilize the large metallacycle intermediate. Be aware that forming a 7-membered palladacycle is kinetically slower than 5- or 6-membered ones, so higher temperatures (

    
    C) are often required [2].
    

Q: How do I verify the conformation of my product? A: NMR coupling constants (


) are notoriously difficult to interpret in flexible 7-rings due to time-averaging.
  • Best Practice: Perform Low-Temperature NMR (

    
    C in 
    
    
    
    ) to freeze the conformers. This allows you to measure distinct coupling constants for the axial/equatorial protons and identify the major conformer (TC vs TB).

Q: Why do I get polymerization instead of cyclization? A: In medium rings, the entropy cost of cyclization is high (higher than 5/6 rings), making intermolecular polymerization competitive.

  • Solution: Run the reaction under High Dilution conditions (< 0.01 M). This favors intramolecular reaction (zero-order in concentration) over intermolecular polymerization (second-order).

References

  • Lian, C., Palani, V., et al. (2025). Migrating Group Strategy for Remote Functionalization of Seven-Membered Rings. Journal of the American Chemical Society.[2] Link

  • Topczewski, J. J., et al. (2022). Remote ortho-C–H functionalization via medium-sized cyclopalladation. RSC Advances. Link

  • Wender, P. A., & Love, J. A. (1998).[2] The synthesis of seven-membered rings: General strategies. Advances in Cycloaddition. Link

  • Bode, J. W. (2012). Catalytic activation and functionalization of C-H bonds at sp3 centers.[3] ETH Zürich Research Collection. Link

Sources

controlling regio-selectivity in cycloheptanone substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Regio-Selectivity in Cycloheptanone Substitution Reactions Ticket ID: CYC-7-REGIO-001 Status: Open Agent: Senior Application Scientist, Synthesis Division

Welcome to the Cycloheptanone Support Hub

System Status: Active Current Alert: Users frequently report "over-alkylation" and "regio-scrambling" due to the high conformational flexibility of the seven-membered ring compared to cyclohexanone.

User Guide Overview: Cycloheptanone presents a unique challenge in organic synthesis. Unlike the rigid chair conformation of cyclohexanone, cycloheptanone exists in a flux of twist-chair and twist-boat conformers. This flexibility lowers the energy barrier for enolate equilibration, making "standard" regiocontrol protocols prone to failure. This guide provides troubleshooting for the three most common regioselectivity failure modes.

Module 1: The "Hard" Enolization Failure (Alkylation)

User Issue: "I am trying to alkylate 2-methylcycloheptanone at the C7 position (less substituted), but I am getting a mixture of C2 (gem-dimethyl) and C7 products, plus some di-alkylation."

Diagnosis: You are experiencing Enolate Equilibration Leakage . While Lithium Diisopropylamide (LDA) at -78°C is the standard for kinetic control, the seven-membered ring's flexibility allows proton transfer between the enolate and unreacted ketone to occur faster than in six-membered rings. If the addition of the electrophile is slow, the kinetic enolate equilibrates to the thermodynamic enolate.

Troubleshooting Protocol (Kinetic Control):

  • Switch Base: Upgrade from LDA to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . The increased steric bulk of LiTMP minimizes the rate of proton transfer (equilibration) relative to alkylation.

  • The "Corey-Internal-Quench" Technique: Do not add the electrophile after enolate formation. Instead, premix the electrophile with the ketone (if compatible) or add them simultaneously to the base? Correction: For kinetic enolates, the standard best practice is rapid injection of the electrophile immediately following enolate formation, or using the TMS-Cl Trap .

The "TMS-Cl Trap" Workflow (Recommended): This is the most robust method to "lock" the regiochemistry before alkylation.

  • Step 1: Generate Kinetic Enolate: Add ketone to LiTMP/THF at -78°C.

  • Step 2: Trap: Add TMSCl (Trimethylsilyl chloride) immediately. This freezes the kinetic enolate as a silyl enol ether.

  • Step 3: Re-generate & React: Use Methyllithium (MeLi) to cleave the silyl group, regenerating the specific lithium enolate in the presence of the alkylating agent, or use Lewis Acid catalysis (Mukaiyama aldol conditions).

Visualizing the Decision Pathway:

EnolateControl Start Target: Alpha-Alkylation Subst Is the Ring Substituted? Start->Subst Pos Target Position? Subst->Pos Yes (e.g., 2-methyl) Kinetic KINETIC CONTROL (Less Substituted Side) Pos->Kinetic C7 (Less Hindered) Thermo THERMODYNAMIC CONTROL (More Substituted Side) Pos->Thermo C2 (More Hindered) MethodK Protocol A: 1. LiTMP, -78°C, THF 2. Rapid Electrophile Injection Kinetic->MethodK MethodT Protocol B: 1. NaH or KOtBu 2. Reflux in THF/DMF 3. Slow Electrophile Addn Thermo->MethodT Trap TMS-Cl Trap Strategy (Isolate Silyl Enol Ether) MethodK->Trap If selectivity < 90% caption Figure 1: Decision Matrix for Enolate Regiocontrol in Cycloheptanone

Module 2: Pd-Catalyzed Alpha-Arylation (Drug Discovery)

User Issue: "I need to introduce an aryl group to cycloheptanone. I'm using Pd(OAc)2 and PPh3, but I'm getting low yields and regio-isomers."

Diagnosis: Triphenylphosphine (PPh3) is insufficient for seven-membered rings. The oxidative addition and reductive elimination steps are sterically demanding. You need Bulky, Electron-Rich Phosphine Ligands (Buchwald-type ligands) to facilitate the coupling and control regioselectivity.

Technical Insight: In 2-substituted cycloheptanones, the catalyst will preferentially insert at the less hindered alpha position (C7) due to the steric clash between the bulky ligand and the C2 substituent.

Recommended Protocol (Buchwald-Hartwig Alpha-Arylation):

ComponentRecommendationFunction
Pre-catalyst Pd2(dba)3 or Pd(OAc)2Palladium source.
Ligand XPhos or DavePhos Crucial. XPhos provides high turnover; DavePhos often gives better mono-arylation selectivity.
Base NaOtBu or LiHMDSNaOtBu is standard; use LiHMDS if the substrate is base-sensitive.
Solvent Toluene or Dioxane80-100°C.

Mechanism & Regio-Outcome: The bulky ligand creates a "pocket" around the Pd center. When the enolate binds, the C2-substituent (e.g., methyl) creates too much steric repulsion with the ligand's biaryl backbone. Therefore, arylation occurs almost exclusively at C7 .

Citation: For foundational mechanisms on ligand effects in α-arylation, see Buchwald et al., J. Am. Chem. Soc. 1997. [1]

Module 3: The "Nuclear Option" (Blocking Groups)

User Issue: "I cannot afford any regio-isomers. I need 100% regio-purity at the C7 position."

Diagnosis: If kinetic control (Module 1) is insufficient, you must use a Blocking Group Strategy . This is a self-validating system because the chemistry physically prevents reaction at the wrong site.

The Workflow:

  • Block C2 (if open): If you want to force reaction at C7 but C2 is reactive, this doesn't apply.

  • Activate C7 (The Beta-Keto Ester Route):

    • React cycloheptanone with Dimethyl Carbonate (DMC) and NaH.

    • Result: You get the beta-keto ester. The proton between the carbonyls is highly acidic (pKa ~11).

    • Alkylation: Add mild base (K2CO3) and Alkyl Halide. Reaction must occur at the alpha carbon between the carbonyls.

    • Decarboxylation: Heat in aqueous acid (HCl/AcOH) to remove the ester group.

    • Outcome: Pure 2-alkylcycloheptanone.

Visualizing the Blocking Strategy:

BlockingGroup Input Cycloheptanone Step1 1. NaH, (MeO)2CO (Thermodynamic Control) Input->Step1 Inter1 Beta-Keto Ester (2-COOMe-cycloheptanone) Step1->Inter1 Step2 2. K2CO3, R-X (Alkylation) Inter1->Step2 Inter2 Quaternary Center Formed Step2->Inter2 Step3 3. NaOH/H2O then HCl, Heat (Decarboxylation) Inter2->Step3 Final Pure 2-Alkyl Cycloheptanone Step3->Final caption Figure 2: The Blocking Group Strategy for Absolute Regiocontrol

Frequently Asked Questions (FAQ)

Q: Why does my cycloheptanone reaction yield more di-alkylated product than cyclohexanone? A: This is the "Poly-alkylation" problem. In seven-membered rings, the mono-alkylated product is often more acidic or kinetically accessible than the starting material due to ring conformational changes that expose the alpha-proton. Correction: Actually, the issue is often that the starting enolate undergoes proton exchange with the product ketone. Fix: Use a slight excess of base (1.05 - 1.1 eq) to ensure the starting ketone is fully deprotonated before adding the electrophile, or use the TMS-Cl Trap (Module 1).

Q: Can I use enamines for regiocontrol in cycloheptanone? A: Yes. The Stork Enamine Synthesis is highly effective.

  • Morpholine Enamine: Favors the least substituted double bond (kinetic-like).

  • Pyrrolidine Enamine: Often gives mixtures but is more reactive.

  • Protocol: Form the morpholine enamine (TsOH catalyst, toluene reflux, Dean-Stark). React with electrophile (e.g., methyl vinyl ketone or alkyl halide).[1] Hydrolyze with buffer. This often avoids poly-alkylation entirely.

References
  • Palucki, M., & Buchwald, S. L. (1997). Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society, 119(46), 11108–11119. Link

  • Sonegawa, M., et al. (2006). Regioselective alkylation of 2-alkyl-5,6,7,8-tetrahydro-3H-cycloheptimidazol-4-ones. Chemical & Pharmaceutical Bulletin, 54(5), 706-710.[2] Link

  • Whitesell, J. K., & Felman, S. W. (1977).[3] Enantioselective alkylation of cyclohexanone via a chiral enamine.[3] (Contextual reference for cyclic ketone regiocontrol principles). The Journal of Organic Chemistry, 42(10), 1663–1671. Link

  • Review on Enolate Regiochemistry: Evans, D. A. (2005). Evans Group Seminars: Enolate Chemistry. (Standard authoritative pedagogical source for Kinetic vs Thermodynamic definitions).

Sources

improving enantiomeric excess in asymmetric synthesis of the compound

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Asymmetric Synthesis Technical Support Center . This resource is engineered for researchers, process chemists, and drug development professionals tasked with optimizing enantiomeric excess (ee) in the synthesis of chiral Active Pharmaceutical Ingredients (APIs).

As a Senior Application Scientist, I have structured this guide to move beyond superficial troubleshooting. Achieving high enantioselectivity is not a matter of trial and error; it is a strict exercise in controlling transition-state thermodynamics, understanding catalyst kinetics, and ensuring rigorous analytical validation.

Below, you will find diagnostic workflows, mechanistic Q&As, self-validating protocols, and thermodynamic data to help you resolve low ee in your catalytic systems.

Part 1: Diagnostic Workflow for Low Enantiomeric Excess

Before altering reaction parameters, you must isolate whether the low ee is a chemical failure (thermodynamic/kinetic) or an analytical artifact. Use the following decision tree to guide your troubleshooting logic.

EE_Troubleshooting Start Low Enantiomeric Excess (ee) Detected CheckAnalytical 1. Verify Analytical Method (Chiral HPLC/SFC) Start->CheckAnalytical IsAnalyticalOK Baseline separation? No peak tailing? CheckAnalytical->IsAnalyticalOK FixAnalytical Add pH modifiers (TFA/DEA) Check for column memory effect IsAnalyticalOK->FixAnalytical No CheckConversion 2. Assess Reaction Conversion IsAnalyticalOK->CheckConversion Yes IsConversionHigh Conversion > 95%? CheckConversion->IsConversionHigh LowConversion Investigate Catalyst Deactivation (Moisture, O2, Off-cycle species) IsConversionHigh->LowConversion No CheckKinetics 3. Thermodynamic vs Kinetic Control IsConversionHigh->CheckKinetics Yes TempScreen Perform Eyring Plot Analysis (Calculate ΔΔG‡, ΔΔH‡, ΔΔS‡) CheckKinetics->TempScreen CheckNLE 4. Assess Catalyst Aggregation TempScreen->CheckNLE EvaluateNLE Check for Non-Linear Effects (NLE) Adjust solvent to break dimers CheckNLE->EvaluateNLE Success Optimized Asymmetric Synthesis EvaluateNLE->Success

Caption: Diagnostic workflow for troubleshooting low enantiomeric excess in asymmetric synthesis.

Part 2: Core Troubleshooting Guides (FAQs)

Q1: My reaction shows high conversion, but the ee is lower than expected and does not scale linearly with the chiral ligand's purity. Why?

The Causality: You are likely observing a Non-Linear Effect (NLE) . In an ideal system, the ee of the product is directly proportional to the ee of the chiral catalyst. However, as described by Kagan's


 model, chiral ligands often aggregate in solution to form dimeric or oligomeric metal complexes[1][2]. If a racemic mixture of ligands forms a heterochiral (meso) complex that is less catalytically active than the homochiral complex, you will observe a (+)-NLE  (asymmetric amplification)[2][3]. Conversely, if the heterochiral complex is more active, you will observe a (-)-NLE  (asymmetric depletion)[3].
Actionable Solution: 
  • Plot the product ee against the catalyst ee at various purities (e.g., 20%, 40%, 60%, 80%, 100%).

  • If a strong (-)-NLE is detected, your highly active heterochiral aggregates are ruining your selectivity. Break these aggregates by switching to a more polar, coordinating solvent (e.g., THF or DMF instead of Toluene) or by lowering the catalyst concentration to favor monomeric species.

Q2: How should I manipulate temperature to improve enantioselectivity? Is colder always better?

The Causality: It is a common misconception that lowering the temperature universally improves ee. Enantioselectivity is dictated by the difference in Gibbs free energy of activation (


) between the two diastereomeric transition states[4][5]. Because 

, the effect of temperature depends entirely on the entropic contribution. If the major pathway has a more restrictive transition state (negative

), lowering the temperature will indeed improve ee[6]. However, if the major pathway is entropically favored, increasing the temperature will actually increase the ee (anti-Arrhenius behavior). Actionable Solution: Do not guess. Run the reaction at four different temperatures (e.g., -20°C, 0°C, 20°C, 40°C). Plot

versus

(an Eyring plot). If the slope is positive, lower the temperature. If the slope is negative, raise the temperature.
Q3: The reaction stalls at 50% conversion with poor ee. What is the root cause?

The Causality: This is a classic signature of catalyst deactivation competing with a non-selective background reaction. In transition-metal catalysis (e.g., Rh-catalyzed asymmetric hydrogenation), trace moisture or oxygen can irreversibly oxidize the phosphine ligands or form off-cycle, stable metal-hydride species[7]. Once the chiral catalyst dies, any remaining conversion is driven by an uncatalyzed (and therefore racemic) background reaction, which drastically dilutes the overall ee[8][9]. Actionable Solution:

  • Run a control reaction without the catalyst. If product forms, you have a background reaction.

  • Suppress the background reaction by lowering the temperature[9].

  • Rigorously dry all solvents over activated molecular sieves and ensure Schlenk line techniques are flawless to protect the catalyst half-life[8][9].

Q4: I suspect my analytical method is giving me false ee values. How do I validate my Chiral HPLC results?

The Causality: Chiral Stationary Phases (CSPs) are highly sensitive to secondary interactions. Residual silanols on the silica backbone can interact with basic or acidic functional groups on your API, causing severe peak tailing[10]. If the major enantiomer tails into the minor enantiomer, integration software will artificially inflate the minor peak area, lowering your reported ee. Furthermore, CSPs can suffer from "memory effects" where additives from previous runs alter the column's chiral recognition sites[11]. Actionable Solution:

  • Sharpen Peaks: For basic compounds, add 0.1% Diethylamine (DEA) to the mobile phase to cap active silanols[8][10]. For acidic compounds, add 0.1% Trifluoroacetic acid (TFA)[8][10].

  • Validate: Always inject a 50:50 racemic standard before your reaction samples. If the integrated area is not exactly 1:1, your UV response factors are skewed by tailing or co-eluting impurities, and the method must be redeveloped.

Part 3: Standard Experimental Protocol & Validation

Workflow: Rhodium-Catalyzed Asymmetric Hydrogenation of Prochiral Enamides This protocol is designed as a self-validating system to ensure that any drop in ee is trackable to a specific step.

Step 1: System Purging & Catalyst Pre-Activation

  • Transfer the chiral catalyst (e.g.,

    
    , 1.0 mol%) into a high-pressure hydrogenation autoclave inside an argon-filled glovebox.
    
  • Add anhydrous, degassed methanol (solvent).

  • Validation Check: Seal the reactor, pressurize with

    
     gas (30 psi), and stir for 15 minutes. The solution should change from orange/red to a pale yellow, indicating the successful hydrogenation of the COD ligand and the generation of the active solvated Rh-complex. If the color does not change, the catalyst is dead (likely oxidized).
    

Step 2: Substrate Addition

  • Vent the

    
     carefully and add the prochiral enamide substrate (e.g., methyl 
    
    
    
    -acetamidoacrylate) against a positive counter-flow of Argon.
  • Re-pressurize the vessel with

    
     to the optimized pressure (e.g., 50 psi).
    

Step 3: Kinetic Sampling & Reaction

  • Stir the reaction at the temperature determined by your Eyring plot (e.g., 25°C).

  • Validation Check (Crucial): Extract 50

    
     aliquots at 20%, 50%, and 100% conversion. Analyze the ee of each aliquot. If the ee drops as conversion increases, your product is racemizing under the reaction conditions, or the catalyst is degrading and a racemic background reaction is taking over.
    

Step 4: Workup and Analysis

  • Vent the reactor. Pass the crude mixture through a short plug of silica gel (eluting with EtOAc) to remove the Rh-catalyst[8]. Note: Transition metals left in the sample can degrade chiral HPLC columns.

  • Evaporate the solvent and dissolve the API in the HPLC mobile phase (e.g., Hexane/IPA 90:10) at ~1 mg/mL[8].

  • Analyze via Chiral HPLC, ensuring baseline resolution (

    
    )[10].
    

Part 4: Thermodynamic Data Presentation

To illustrate the non-linear relationship between temperature, Enantiomeric Ratio (er), Enantiomeric Excess (ee), and the Gibbs free energy of activation (


), review the table below.

Notice how achieving a jump from 90% ee to 99% ee requires a disproportionately massive increase in the energy difference between the transition states[5].

Temperature (°C)Temperature (K)er (Major:Minor)Enantiomeric Excess (ee %)Required

(kcal/mol)
25 °C298 K95 : 590.0% 1.74
0 °C273 K97.5 : 2.595.0% 1.99
-20 °C253 K99 : 198.0% 2.31
-40 °C233 K99.5 : 0.599.0% 2.45
-78 °C195 K99.9 : 0.199.8% 2.67

Equation used:


, where 

.

Part 5: References

  • Satyanarayana, T., Abraham, S., & Kagan, H. B. "Nonlinear effects in asymmetric catalysis." Angewandte Chemie International Edition, 48(3), 456-494 (2009). Available at:[Link]

  • Kagan, H. B., et al. "Nonlinear Effects in Asymmetric Catalysis: Some Recent Aspects." Acta Chemica Scandinavica, 50, 345-352 (1996). Available at:[Link]

  • Wikipedia Contributors. "Non-linear effects." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Touge, T., & Arai, T. "Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes." Molecules, 18(6), 6804-6838 (2013). Available at:[Link]

  • Chromatography Today. "Trouble with chiral separations." Chromatography Today, May 2020. Available at:[Link]

  • Sun, X., et al. "Kinetic and Thermodynamic Considerations in the Rh-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes." PMC, (2022). Available at:[Link]

  • Schreiner, P. R., et al. "Contrasting Historical and Physical Perspectives in Asymmetric Catalysis: ΔΔG‡ versus Enantiomeric Excess." Justus Liebig University Giessen. Available at:[Link]

Sources

Validation & Comparative

Comparative Guide: 13C NMR Analysis of 2-(4-Methoxyphenyl)cycloheptan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of the 13C NMR chemical shifts for 2-(4-Methoxyphenyl)cycloheptan-1-one , contrasting it with its ring-size homologs (cyclopentanone and cyclohexanone derivatives). This approach elucidates the impact of ring strain and conformational flexibility on chemical shifts, critical for researchers in structural elucidation and drug scaffold design.

Executive Summary & Structural Context

2-(4-Methoxyphenyl)cycloheptan-1-one represents a class of


-arylated cycloalkanones, often synthesized via Palladium-catalyzed cross-coupling. Correct structural assignment relies on distinguishing the unique "seven-membered ring" signature from its five- and six-membered analogs, particularly in the carbonyl and 

-carbon regions.

This guide compares the Predicted/Extrapolated Shifts of the target compound against Experimental Data of its closest structural analogs to highlight diagnostic trends.

Key Diagnostic Features[1][2][3][4][5][6]
  • Carbonyl Shift (

    
    ):  The 7-membered ring typically resonates between the 5-membered (most deshielded) and 6-membered (least deshielded) analogs.
    
  • 
    -Carbon (
    
    
    
    ):
    The site of arylation shows a significant downfield shift (
    
    
    ~50-60 ppm) relative to the unsubstituted ketone.
  • Methoxy Group (

    
    ):  A highly consistent diagnostic singlet at 
    
    
    
    ~55.0–55.5 ppm.

Comparative Data Analysis

Table 1: 13C NMR Chemical Shift Comparison (Target vs. Analogs)

Data for the target compound is extrapolated based on substituent chemical shift (SCS) additivity rules and homologous series trends. Experimental data for analogs is sourced from validated literature.

Carbon PositionTarget: Cycloheptan-1-one Derivative (Predicted

)
Analog 1: Cyclopentan-1-one Derivative (Exp.

)*
Analog 2: Cyclohexan-1-one Derivative (Exp.

)**
Diagnostic Trend
C=O (Carbonyl) 212.0 – 214.5 216.9 210.5 Ring Strain Effect: C5 > C7 > C6
C-

(Arylated)
58.0 – 60.5 55.3 57.2 Downfield shift due to aryl + carbonyl proximity
C-Ar (Ipso) 132.0 – 134.0135.8132.5Quaternary C, low intensity
C-Ar (Ortho) ~129.0128.6129.5Correlates with meta-coupling
C-Ar (Meta) ~114.0114.2114.0Shielded by OMe resonance
C-Ar (Para-O) 158.5 – 160.0 159.1 158.8 Distinctive deshielded aromatic signal
OCH

55.4 55.3 55.4 Invariant reference signal
Ring

(Typical)
20.0 – 44.020.8 – 38.322.0 – 42.0C7 has more overlapping signals in 25-30 ppm region

*Analog 1 Data Source: 2-(4-acetylphenyl)cyclopentan-1-one (Org. Synth. 2023, 100, 99-112). **Analog 2 Data Source: General trends for 2-phenylcyclohexanone.

Table 2: Ring Size Effect on Carbonyl Shift

The carbonyl chemical shift is a sensitive probe for ring size due to bond angle deformation (hybridization changes).

Ring SizeCompound ClassTypical

(ppm)
Explanation
5-Membered Cyclopentanones218 - 220 High ring strain; reduced C-C(=O)-C angle increases s-character in

bonds, p-character in

bond.
7-Membered Cycloheptanones 212 - 215 Moderate flexibility; "eclipsing" interactions in conformational mobility.
6-Membered Cyclohexanones208 - 210 Chair conformation minimizes strain; most stable, most shielded carbonyl.

Structural Elucidation Workflow

To unambiguously assign the 2-(4-methoxyphenyl)cycloheptan-1-one structure, follow this logic-gated workflow.

NMR_Workflow cluster_decision Diagnostic Checks Start Start: Acquire 13C NMR (Broadband Decoupled) Check_CO Step 1: Check Carbonyl Region (> 200 ppm) Start->Check_CO Check_OMe Step 2: Identify Methoxy (~55 ppm) Check_CO->Check_OMe Confirm Ketone Decision1 Is C=O > 215 ppm? Check_CO->Decision1 Check_Ar Step 3: Analyze Aromatic Region (110-160 ppm) Check_OMe->Check_Ar Confirm OMe Check_Alpha Step 4: Locate Alpha-Carbon (DEPT-135: CH up, Cq gone) Check_Ar->Check_Alpha Identify Para-Subst. Assign_Ring Step 5: Assign Ring Methylenes (20-45 ppm) Check_Alpha->Assign_Ring Confirm Mono-Subst. Result1 Suspect 5-membered Ring Decision1->Result1 Yes Result2 Suspect 7-membered Ring (Target) Decision1->Result2 No (212-214 ppm)

Figure 1: NMR Assignment Logic. A systematic approach to distinguishing ring sizes and substitution patterns using 1D 13C data and DEPT correlations.

Experimental Synthesis & Protocol

The generation of this compound typically involves the Pd-Catalyzed


-Arylation  of cycloheptanone. This method is preferred over classical enolate chemistry due to higher selectivity for mono-arylation.
Reaction Pathway

Synthesis_Pathway Reactants Cycloheptanone + 4-Bromoanisole Intermediate Pd-Enolate Complex Reactants->Intermediate Oxidative Addition & Deprotonation Catalyst Pd(OAc)2 / Ligand NaOtBu (Base) Catalyst->Intermediate Catalysis Product 2-(4-Methoxyphenyl) cycloheptan-1-one Intermediate->Product Reductive Elimination

Figure 2: Synthesis Pathway. Mechanism of Pd-catalyzed


-arylation used to access the target compound.[1]
Detailed Protocol (Adapted from Hartwig/Buchwald Conditions)
  • Reagents: Cycloheptanone (1.0 equiv), 4-Bromoanisole (1.1 equiv), NaOtBu (1.3 equiv).

  • Catalyst System: Pd(OAc)

    
     (1-2 mol%) with a bulky phosphine ligand (e.g., P(tBu)
    
    
    
    or BINAP).
  • Solvent: Toluene or THF (anhydrous), degassed.

  • Conditions: Heat to 80-100 °C under Argon/Nitrogen for 12-24 hours.

  • Workup: Quench with saturated NH

    
    Cl, extract with EtOAc, dry over MgSO
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product typically elutes after the unreacted bromide but before the ketone self-condensation byproducts.

NMR Acquisition Parameters (Standard)
  • Instrument: 400 MHz or higher (100 MHz for 13C).

  • Solvent: CDCl

    
     (Reference triplet at 77.16 ppm).
    
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Scans (NS): Minimum 256-512 scans for sufficient S/N on quaternary carbons.

  • Relaxation Delay (D1): 2.0 seconds.

References

  • Organic Syntheses

    
    -Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. (2023). Comparison data for 5-membered analog. 
    
  • Compound Interest: A Guide to 13C NMR Chemical Shift Values. General chemical shift trends for carbonyls and aromatics.

  • SpectraBase:2-(4-Methoxybenzylidene)cyclohexanone. Distinction between

    
    -aryl and benzylidene derivatives. 
    
  • Journal of the American Chemical Society:Palladium-C

    
    -Arylation of Ketones. (Seminal work by Hartwig et al. establishing the methodology). 
    
  • Beilstein Journal of Organic Chemistry: Room-temperature Pd/Ag direct arylation. Supporting information for aryl-ketone shifts.

Sources

Spectroscopic Profiling of Alpha-Substituted Cycloheptanones: An Advanced IR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the realm of drug development and structural elucidation, seven-membered rings (cycloheptanones) present a unique challenge compared to their six-membered counterparts. Unlike the rigid chair conformation of cyclohexanone, cycloheptanone exists in a dynamic equilibrium of flexible conformers (primarily twist-chair).

This flexibility profoundly impacts Infrared (IR) spectroscopy profiles. For researchers synthesizing tropone derivatives or azulene-based pharmacophores, correctly interpreting the carbonyl (


) stretching frequency (

) of

-substituted cycloheptanones is critical. It reveals not just chemical composition, but stereochemical orientation (axial vs. equatorial positioning of substituents).

This guide moves beyond basic peak assignment, offering a mechanistic breakdown of how electronic and steric forces shift vibrational frequencies in these specific systems.

Mechanistic Principles of Spectral Shifts

To interpret the data correctly, one must understand the causality behind the shifts. The position of the carbonyl peak is governed by the interplay of three primary forces:

A. The Inductive Effect ( )
  • Mechanism: Electron-withdrawing groups (EWGs) like halogens (

    
    ) at the 
    
    
    
    -position pull electron density through the
    
    
    -bond framework.
  • Result: This withdrawal destabilizes the single-bond character of the carbonyl resonance structure (

    
    ), forcing the bond to adopt more double-bond character.
    
  • Spectral Outcome: The

    
     bond shortens and stiffens, increasing the force constant (
    
    
    
    ) and shifting
    
    
    to a higher wavenumber (blue shift).
B. The Field Effect (Dipolar Interaction)

This is the dominant factor in cyclic ketones and is conformation-dependent.

  • Pseudo-Equatorial Orientation: The

    
     bond dipole is nearly parallel to the 
    
    
    
    dipole. The resulting electrostatic repulsion effectively "squeezes" electrons out of the
    
    
    bond, stiffening it significantly.
    • Shift Magnitude: Large (

      
      ).
      
  • Pseudo-Axial Orientation: The

    
     bond dipole is roughly perpendicular or opposed to the 
    
    
    
    dipole. The field interaction is minimized.
    • Shift Magnitude: Small (

      
      ).
      
C. Ring Strain & Hybridization
  • Cycloheptanone Baseline:

    
    .
    
  • Seven-membered rings have less angle strain than five-membered rings (cyclopentanone

    
    ) and slightly less internal strain than cyclohexanones (
    
    
    
    ), resulting in a lower baseline frequency.

Comparative Analysis: Spectral Data

The following table synthesizes experimental trends for cycloheptanone derivatives. Note that values are solvent-dependent; non-polar solvents (


, Hexane) provide the most distinct "free" carbonyl peaks.
Table 1: Carbonyl Stretching Frequencies ( )[1]
Compound ClassSubstituent (

)
ConformationTypical

(

)
Shift from Parent (

)
Parent Hydrogen (H)Twist-Chair (Avg)1699 -- 1705 --

-Fluoro
Fluorine (F)Pseudo-Equatorial1725 -- 1735

Pseudo-Axial1710 -- 1715


-Chloro
Chlorine (Cl)Pseudo-Equatorial1720 -- 1725

Pseudo-Axial1708 -- 1712


-Bromo
Bromine (Br)Pseudo-Equatorial1715 -- 1720

Pseudo-Axial1705 -- 1708


-Alkyl
Methyl (

)
Mixed1695 -- 1702

to


-Unsat.
Double Bond (

)
Conjugated1680 -- 1690

Critical Insight: In 2-chlorocycloheptanone, you will often observe a doublet or a broadened peak in non-polar solvents. This is the spectral signature of the conformational equilibrium between the pseudo-axial and pseudo-equatorial conformers.

Visualization of Logic & Workflow

Diagram 1: Mechanistic Logic of Frequency Shifts

This diagram illustrates the decision process for assigning peaks based on electronic effects.

SpectralLogic Start Analyze C=O Peak (Base: ~1700 cm⁻¹) CheckShift Is Shift Positive (+) or Negative (-)? Start->CheckShift Positive Positive Shift (> 1710 cm⁻¹) CheckShift->Positive Higher ν Negative Negative Shift (< 1695 cm⁻¹) CheckShift->Negative Lower ν Halogen Alpha-Halogen Present (Inductive + Field Effect) Positive->Halogen Conjugation Conjugation Present (Resonance Effect) Negative->Conjugation LargeShift Large Shift (+20) Pseudo-Equatorial (Dipoles Parallel) Halogen->LargeShift Dipole Repulsion SmallShift Small Shift (+5-10) Pseudo-Axial (Dipoles Orthogonal) Halogen->SmallShift Min. Repulsion

Caption: Logical pathway for interpreting carbonyl shifts in alpha-substituted cycloheptanones.

Experimental Protocol: High-Fidelity Acquisition

To reliably distinguish between conformers (e.g., the 1708 vs 1725


 peaks in 2-chlorocycloheptanone), standard ATR-FTIR is often insufficient due to solvent evaporation or crystal packing forces.
Step-by-Step Methodology
  • Solvent Selection (Critical):

    • Do NOT use: Alcohols or water (H-bonding broadens peaks and lowers

      
      , masking small shifts).
      
    • Use: Carbon Tetrachloride (

      
      ), Carbon Disulfide (
      
      
      
      ), or n-Hexane. These non-polar solvents minimize intermolecular interactions, allowing the intramolecular field effects to dominate.
  • Sample Preparation:

    • Prepare a dilute solution (

      
      ). High concentrations can lead to dipole-dipole aggregation, shifting peaks.
      
  • Acquisition Parameters:

    • Resolution: Set to

      
       or better. The split between axial/equatorial conformers can be narrow (
      
      
      
      ).
    • Scans: Accumulate 32–64 scans to resolve low-intensity shoulders.

  • Data Processing:

    • Apply a Second Derivative algorithm if the peak appears as a single broad band. This mathematical transformation can reveal hidden shoulders corresponding to the minor conformer.

Diagram 2: Experimental Workflow

Workflow Sample Sample (Alpha-Substituted) Solvent Solvent Choice (Non-Polar: CCl₄/Hexane) Sample->Solvent Dissolve Cell Liquid Cell (NaCl/KBr Windows) Solvent->Cell Load Scan FTIR Scan (Res: 2 cm⁻¹) Cell->Scan Acquire Analyze Peak Analysis (Deconvolution) Scan->Analyze Process

Caption: Optimized workflow for resolving conformational doublets in cycloheptanone derivatives.

References

  • Rozada, T. C., et al. (2012).[1] "Infrared and theoretical calculations in 2-halocycloheptanones conformational analysis." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 94, 277-287.[1] Link

  • NIST Chemistry WebBook.

    
    -halo ketones). Link
    
  • Pavia, D. L., et al. Introduction to Spectroscopy. (General principles of Carbonyl absorption and Ring Size effects). Link

  • Chemistry LibreTexts. "Spectroscopy of Aldehydes and Ketones." (Baseline data for cyclic ketones). Link

Sources

Mass Spectrometry Fragmentation Pattern of 2-(4-Methoxyphenyl)cycloheptan-1-one: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

Arylcycloalkanones, such as 2-(4-methoxyphenyl)cycloheptan-1-one (C₁₄H₁₈O₂, MW: 218.29), are critical structural motifs in the development of CNS-active agents, including novel ketamine derivatives and NMDA receptor antagonists ()[1]. For drug development professionals, selecting the correct mass spectrometry (MS) platform to characterize these compounds is paramount.

As a Senior Application Scientist, I have structured this guide to objectively compare the two dominant analytical platforms for this molecule: Gas Chromatography-Electron Ionization-MS (GC-EI-MS) for structural elucidation, and Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS) for high-sensitivity pharmacokinetic quantification. This guide details the gas-phase ion chemistry governing the fragmentation of 2-(4-methoxyphenyl)cycloheptan-1-one and provides self-validating experimental protocols for both techniques.

Mechanistic Fragmentation: The "Why" Behind the Spectra

Understanding the causality behind fragmentation patterns is essential for accurate spectral interpretation. The presence of the electron-donating 4-methoxyphenyl group at the alpha-carbon (C2) of the 7-membered cycloheptanone ring dictates specific thermodynamic cleavage pathways.

Pathway A: Electron Ionization (EI-MS) - Hard Ionization

Operating at 70 eV, EI strips an electron primarily from the carbonyl oxygen's lone pair, generating a highly energetic molecular ion ([M]•⁺ at m/z 218).

  • Alpha-Cleavage & Ring Opening: In cyclic ketones, the molecular ion frequently undergoes alpha-cleavage adjacent to the carbonyl group ()[2]. Cleavage of the C1-C7 bond is thermodynamically favored as it relieves ring strain while forming a primary radical. Subsequent cleavage of the C2-C3 bond expels a neutral cyclopentene molecule (C₅H₁₀, 70 Da). This yields a highly stable, resonance-stabilized 4-methoxyphenyl ketene radical cation at m/z 148 .

  • Aryl Cleavage: The strong inductive and resonance stabilization provided by the methoxy group drives the direct homolytic cleavage of the C2-Aryl bond, yielding the abundant 4-methoxyphenyl cation at m/z 107 .

  • CO Extrusion: A classic hallmark of cyclic ketones is the extrusion of carbon monoxide (-28 Da) to form a ring-contracted radical cation at m/z 190 .

Pathway B: Electrospray Ionization (ESI-MS/MS) - Soft Ionization

In LC-MS workflows, ESI generates the intact protonated precursor ion [M+H]⁺ at m/z 219. Collision-Induced Dissociation (CID) is then utilized to generate product ions via specific neutral losses ()[3].

  • Dehydration: The protonated carbonyl readily abstracts a neighboring proton to expel water (-18 Da), generating a conjugated cycloheptadiene-like cation at m/z 201 .

  • Ring Fragmentation: Higher collision energies force the cleavage of the cycloheptane ring, yielding a stable 4-methoxystyrene cation at m/z 134 .

Comparative Performance Analysis

To determine the optimal analytical approach, researchers must weigh the requirement for structural proof against the need for sensitivity.

Table 1: Platform Performance Comparison
ParameterGC-EI-MSLC-ESI-MS/MS
Primary Application Structural elucidation, impurity profilingPharmacokinetic quantification, trace analysis
Ionization Energy Hard (70 eV)Soft (Protonation + CID)
Key Diagnostic Ions m/z 148, 107, 190m/z 219 (Precursor), 201, 134
Sensitivity (LOD) ~10-50 ng/mL~1-5 pg/mL
Matrix Tolerance Low (requires extensive sample cleanup)High (tolerates biological fluids well)
Library Matching Yes (NIST/Wiley compatible)No (requires custom MRM transitions)
Table 2: Diagnostic Fragmentation Data for 2-(4-Methoxyphenyl)cycloheptan-1-one
Ionization Modem/zRelative AbundanceFragment AssignmentMechanistic Origin
EI-MS 21815%[M]•⁺Molecular Ion
EI-MS 19025%[M - CO]•⁺Carbonyl extrusion (-28 Da)
EI-MS 148100% (Base)[C₉H₈O₂]•⁺Alpha-cleavage + neutral alkene loss (-70 Da)
EI-MS 10760%[C₇H₇O]⁺Direct C2-Aryl bond cleavage
ESI-MS/MS 219100% (Base)[M+H]⁺Protonated precursor
ESI-MS/MS 20185%[M+H - H₂O]⁺Dehydration via proton transfer (-18 Da)
ESI-MS/MS 13440%[C₉H₁₀O]⁺Ring cleavage yielding 4-methoxystyrene cation

Visualizations of Fragmentation and Workflows

EI_Fragmentation M Molecular Ion [M]•+ m/z 218 M_CO Loss of CO [M-28]•+ m/z 190 M->M_CO -CO (28 Da) Alpha Alpha-Cleavage (C1-C7) Ring Opening M->Alpha C1-C7 Cleavage Aryl 4-Methoxyphenyl Cation m/z 107 M->Aryl C2-Ar Cleavage Ketene Ketene Radical Cation m/z 148 Alpha->Ketene -C5H10 (70 Da)

Figure 1: EI-MS fragmentation pathways of 2-(4-Methoxyphenyl)cycloheptan-1-one.

ESI_Workflow Prep Sample Prep (Protein PPT) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI Source (+ve Ion Mode) LC->ESI Q1 Q1: Precursor [M+H]+ m/z 219 ESI->Q1 Q2 Q2: CID Cell (Argon Gas) Q1->Q2 Q3 Q3: Product Ions m/z 201, 134 Q2->Q3

Figure 2: LC-ESI-MS/MS analytical workflow for precursor selection and CID.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every batch must begin with a blank solvent injection to confirm zero carryover, followed by a System Suitability Test (SST) using a known reference standard (e.g., 2-phenylcyclohexanone) to verify retention time stability (±0.1 min) and fragmentation ratio consistency (±15% relative abundance).

Protocol 1: GC-EI-MS Structural Elucidation Workflow
  • Step 1: Liquid-Liquid Extraction. Causality: GC requires volatile, clean samples. Extracting the sample into hexane isolates the neutral ketone from polar salts and non-volatile matrix components that would otherwise degrade the GC inlet.

  • Step 2: GC Separation. Causality: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-arylene capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). The slight polarity of the stationary phase perfectly matches the polarizability of the methoxyphenyl group, preventing peak tailing. Program the oven from 100°C to 280°C at 15°C/min.

  • Step 3: Electron Ionization. Causality: Set the source temperature to 230°C and ionization energy to 70 eV. 70 eV is the universal standard because the de Broglie wavelength of the electrons matches the bond lengths of typical organic molecules, maximizing energy transfer and ensuring the resulting spectra can be matched against NIST libraries.

  • Step 4: Data Validation. Confirm the presence of the m/z 148 base peak and the m/z 218 molecular ion. If the m/z 218 peak is absent, lower the source temperature to 200°C to reduce thermal degradation prior to ionization.

Protocol 2: LC-ESI-MS/MS Pharmacokinetic Quantification
  • Step 1: Matrix Extraction (Protein Precipitation). Causality: Biological matrices contain phospholipids that cause severe ion suppression in ESI. Precipitate proteins using 3 volumes of ice-cold acetonitrile containing 0.1% formic acid. This denatures proteins and co-extracts the lipophilic analyte, while the formic acid ensures the ketone remains protonated for downstream ESI efficiency.

  • Step 2: UHPLC Separation. Causality: Utilize a sub-2-micron C18 column (e.g., Waters Acquity BEH C18). The highly hydrophobic stationary phase retains the cycloheptane ring. Elute using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) to resolve the analyte from isobaric matrix interferences.

  • Step 3: ESI and CID Acquisition. Causality: Operate the ESI source in positive ion mode. Set Q1 to isolate m/z 219.0. In Q2, use Argon collision gas at a Collision Energy (CE) of 20 eV. This specific energy provides sufficient kinetic impact to break the C-O and C-C bonds (yielding m/z 201 and 134) without shattering the molecule into uninterpretable low-mass noise. Set Q3 to monitor the 219 → 148 and 219 → 134 transitions (Multiple Reaction Monitoring, MRM).

  • Step 4: Data Validation. Ensure the peak area ratio between the quantifier transition (219 → 201) and qualifier transition (219 → 134) remains constant (±20%) across all standards and unknown samples to confirm peak purity.

References

  • Design, Synthesis and Biological Evaluation of Novel Ketamine Derivatives as NMDAR Antagonists. National Center for Biotechnology Information (PMC). URL:[Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. URL:[Link]

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham (UAB Proteomics). URL:[Link]

Sources

A Comparative Guide to the Reactivity of Cyclohexanone and Cycloheptanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the judicious selection of building blocks is paramount to the successful construction of complex molecular architectures. Cyclic ketones, in particular, serve as versatile intermediates in the synthesis of a vast array of pharmaceuticals and biologically active compounds. This guide provides an in-depth technical comparison of the reactivity of two common carbocyclic ketones: cyclohexanone and cycloheptanone. By understanding the subtle yet significant differences in their chemical behavior, researchers can make more informed decisions in their synthetic strategies.

This guide will delve into the structural nuances that govern the reactivity of these cyclic ketones, supported by experimental data and detailed protocols for key transformations. We will explore how factors such as ring strain, conformational flexibility, and stereoelectronic effects dictate the outcomes of reactions at the carbonyl group and adjacent positions.

The Foundation of Reactivity: Structural and Conformational Differences

The disparate reactivity of cyclohexanone and cycloheptanone derivatives can be traced back to their inherent structural and conformational properties. Cyclohexanone predominantly exists in a strain-free chair conformation, where all C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°, and vicinal hydrogens are in a staggered arrangement. This conformational rigidity and stability have profound implications for its reactivity.

In contrast, cycloheptanone, a medium-sized ring, is significantly more flexible and lacks a single, low-energy conformation analogous to the chair of cyclohexane. It exists as a dynamic equilibrium of several conformers, with the twist-chair being the most stable. This flexibility, however, comes at the cost of introducing other forms of strain, namely torsional strain and transannular strain (unfavorable interactions between non-adjacent atoms across the ring). These structural and energetic differences are key to understanding the divergent chemical behavior of these two cyclic ketones.

Comparative Reactivity Analysis

The interplay of I-strain (internal strain), which arises from changes in ring strain during a reaction, and transannular interactions governs the relative reactivities of cyclohexanone and cycloheptanone in various transformations.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a fundamental reaction of ketones. The transition from an sp²-hybridized carbonyl carbon to an sp³-hybridized tetrahedral intermediate is central to this process.

In cyclohexanone, the chair conformation is relatively strain-free. The conversion to a tetrahedral intermediate can proceed with minimal increase in angle strain. However, the introduction of a new substituent can lead to eclipsing interactions.

For cycloheptanone, the relief of torsional strain and the adoption of a more stable conformation in the tetrahedral intermediate can influence the reaction rate. However, the flexible nature of the seven-membered ring can also lead to a greater number of possible transition states, and steric hindrance from transannular hydrogens can play a significant role. Generally, nucleophilic attack on cycloheptanone is slower than on cyclohexanone due to greater steric hindrance in the transition state.

Experimental Data Summary: Reduction with Sodium Borohydride

KetoneProductTypical YieldReference
CyclohexanoneCyclohexanol~77.7%[1]
CycloheptanoneCycloheptanolHigh (specific comparative yield not available)General reaction

Experimental Protocol: Competitive Reduction of Cyclohexanone and Cycloheptanone

This protocol is designed to qualitatively assess the relative reactivity of cyclohexanone and cycloheptanone towards a hydride reducing agent.

Materials:

  • Cyclohexanone

  • Cycloheptanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a round-bottom flask, prepare an equimolar solution of cyclohexanone and cycloheptanone in methanol.

  • Cool the solution in an ice bath.

  • Slowly add a sub-stoichiometric amount (e.g., 0.25 equivalents) of sodium borohydride to the stirred solution.

  • Allow the reaction to proceed for a set amount of time (e.g., 15 minutes).

  • Quench the reaction by adding a few drops of acetone.

  • Add water and extract the organic components with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Analyze the resulting mixture by GC-MS to determine the relative ratio of the unreacted ketones and the corresponding alcohol products (cyclohexanol and cycloheptanol).

Expected Outcome:

The ratio of cyclohexanol to cycloheptanol will be greater than 1, indicating that cyclohexanone reacts faster with sodium borohydride than cycloheptanone.

Workflow for Competitive Reduction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Equimolar solution of cyclohexanone & cycloheptanone in Methanol B Cool in ice bath A->B C Add NaBH4 (0.25 eq) B->C D Stir for 15 min C->D E Quench with acetone D->E F Extract with CH2Cl2 E->F G Dry over Na2SO4 F->G H Analyze by GC-MS G->H

Caption: Workflow for the competitive reduction of cyclohexanone and cycloheptanone.

Enolate Formation

The formation of enolates is crucial for a wide range of carbon-carbon bond-forming reactions. The acidity of the α-protons and the stability of the resulting enolate are key factors.

The pK_enol, which is the negative logarithm of the equilibrium constant for enolization, provides a quantitative measure of the enol content at equilibrium. A lower pK_enol indicates a higher proportion of the enol tautomer.

Experimental Data Summary: Enol Content

KetonepK_enolReference
Cyclohexanone5.3[2]
Cycloheptanone7.2[2]

The lower pK_enol of cyclohexanone indicates that it has a higher equilibrium concentration of its enol form compared to cycloheptanone. This can be attributed to the more favorable geometry for π-orbital overlap in the relatively planar enol of cyclohexanone compared to the more puckered and strained cycloheptanone enol. The relative rates of enolization often follow the trend of enol stability, suggesting that cyclohexanone will generally form its enolate more readily under thermodynamic control. However, kinetic deprotonation can be influenced by the accessibility of the α-protons.

Experimental Protocol: Comparison of Enolization Rates via Deuterium Exchange

This experiment monitors the rate of deuterium incorporation at the α-positions of the ketones, which is a direct measure of the rate of enolization.

Materials:

  • Cyclohexanone

  • Cycloheptanone

  • Deuterated methanol (CD₃OD)

  • Sodium deuteroxide (NaOD) in D₂O (catalytic amount)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare separate solutions of cyclohexanone and cycloheptanone in CD₃OD in NMR tubes.

  • Add a catalytic amount of NaOD solution to each tube to initiate the deuterium exchange.

  • Acquire ¹H NMR spectra of each sample at regular time intervals.

  • Monitor the decrease in the integral of the α-proton signals relative to a non-exchangeable proton signal (e.g., β-protons).

  • Plot the natural logarithm of the α-proton signal integral versus time to determine the pseudo-first-order rate constant for deuterium exchange for each ketone.

Expected Outcome:

The rate constant for deuterium exchange is expected to be greater for cyclohexanone, reflecting its faster rate of enolization.

Deuterium Exchange Workflow

cluster_setup Sample Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Dissolve ketone in CD3OD in NMR tube B Add catalytic NaOD A->B C Acquire 1H NMR spectra at time intervals B->C D Monitor decrease in α-proton signal integral C->D E Plot ln(integral) vs. time D->E F Determine rate constant E->F

Caption: Workflow for comparing enolization rates via deuterium exchange.

Oxidation Reactions

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a classic reaction that converts ketones to esters (or lactones from cyclic ketones) using a peroxyacid. The reaction involves the migration of a carbon atom adjacent to the carbonyl group. The migratory aptitude of the alkyl group is a key factor in determining the reaction rate and regioselectivity.

In a study on the oxidation of cyclic ketones by chloramine-T, the observed order of reactivity was found to be cyclohexanone > cyclooctanone > cyclopentanone > cycloheptanone.[3] This suggests that cyclohexanone undergoes oxidation at a faster rate than cycloheptanone under these conditions. This can be attributed to the more favorable transition state for the six-membered ring, which can better accommodate the conformational changes required during the rearrangement step.

Experimental Data Summary: Relative Oxidation Rates

KetoneRelative ReactivityReference
CyclohexanoneMost reactive in the series[3]
CycloheptanoneLeast reactive in the series[3]

Conclusion

The reactivity of cyclohexanone and cycloheptanone derivatives is a nuanced interplay of their distinct structural and conformational properties. The relative stability and rigidity of the cyclohexanone chair conformation often lead to faster reaction rates in nucleophilic additions and enolizations compared to the more flexible and strained cycloheptanone system. Transannular strain in cycloheptanone can create significant steric barriers in transition states, further reducing its reactivity in many cases.

For researchers in drug development and synthetic chemistry, a thorough understanding of these differences is crucial for designing efficient and selective synthetic routes. By considering the principles of I-strain, transannular interactions, and conformational analysis, chemists can better predict the outcomes of reactions involving these important cyclic ketone building blocks.

References

  • Guthrie, J. P. (1979). The enol content of simple carbonyl compounds: a kinetic approach. Canadian Journal of Chemistry, 57(7), 797-803. [Link]

  • Dillen, J. (2010). Conformational analysis of cycloheptanone and cycloheptanethione. Journal of Molecular Structure: THEOCHEM, 959(1-3), 62-65. [Link]

  • Wikipedia. (2023). Transannular strain. In Wikipedia. [Link]

  • Reddy, M. S., & Kumar, A. (2016). Kinetics and Mechanism of Oxidation of Cyclic Ketones by Chloramine-T in Acid Medium. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1232-1238. [Link]

Sources

Structural Characterization Guide: 2-(4-Methoxyphenyl)cycloheptan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists Focus: Single Crystal X-ray Diffraction (SC-XRD) vs. Solution-State NMR

Executive Summary: The Conformational Challenge

In drug development, the 2-arylcycloheptan-1-one scaffold is a privileged structure, serving as a core pharmacophore in CNS-active agents (e.g., ketamine analogs) and a key intermediate in the synthesis of azulene-based natural products. However, unlike their six-membered ring counterparts (cyclohexanones), cycloheptanones possess high conformational mobility, existing in a rapid equilibrium between twist-chair (TC) and twist-boat (TB) forms.

This guide compares the "performance"—defined here as structural resolution and conformational certainty—of Single Crystal X-ray Diffraction (SC-XRD) against the industry-standard Solution-State NMR . While NMR provides dynamic solution data, it fails to resolve the specific low-energy conformer required for structure-based drug design (SBDD). We present experimental protocols and comparative data demonstrating why SC-XRD is the requisite method for characterizing 2-(4-Methoxyphenyl)cycloheptan-1-one .

Comparative Analysis: X-ray vs. NMR vs. DFT

The following table contrasts the structural insights gained from the three primary characterization methods for flexible 7-membered rings.

FeatureProduct: SC-XRD Data Alternative A: Solution NMR (1H/13C) Alternative B: DFT Modeling (B3LYP)
Conformational State Static/Definitive. Captures the global minimum or packing-stabilized conformer (typically Twist-Chair).Averaged. Signals represent a weighted average of rapid pseudorotation (

).
Theoretical. Predicts gas-phase minima; often misses packing effects.
Stereochemistry Absolute. Defines relative (

) and absolute (

) configuration directly.
Relative. Requires coupling constant (

) analysis (Karplus eq.), which is unreliable for flexible rings.
N/A. Requires experimental validation.
Intermolecular Interactions Direct Observation. Visualizes

stacking (aryl rings) and weak

bonds.
Inferential. NOESY signals imply proximity but do not quantify bond distances.Predictive. Can model dimers but computationally expensive.
Resolution Atomic (< 0.8 Å). Precise bond lengths/angles.Global. Chemical environment only.Variable. Depends on basis set.

Experimental Protocol: Generating the Data

To obtain high-quality X-ray data for 2-(4-Methoxyphenyl)cycloheptan-1-one, specific crystallization techniques are required to overcome the entropy of the flexible ring.

Phase 1: Synthesis & Purification
  • Synthesis: Palladium-catalyzed

    
    -arylation of cycloheptanone with 4-bromoanisole using Pd(OAc)
    
    
    
    and a bulky phosphine ligand (e.g., Xantphos) to prevent bis-arylation.
  • Purification: Flash column chromatography (SiO

    
    , Hexane/EtOAc 9:1). Isolate the mono-arylated product as a pale oil or low-melting solid.
    
Phase 2: Crystallization (The Critical Step)

Standard evaporation often yields oils due to the flexible cycloheptyl ring. The Vapor Diffusion method is superior for this scaffold.

  • Dissolution: Dissolve 20 mg of the purified compound in 0.5 mL of a "good" solvent (Dichloromethane or Tetrahydrofuran) in a small inner vial.

  • Precipitant: Place the inner vial (uncapped) inside a larger jar containing 5 mL of a "poor" solvent (Pentane or Hexane).

  • Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 4°C for 3–7 days.

  • Harvesting: Colorless block-like crystals suitable for XRD should form at the interface.

Phase 3: Data Collection
  • Instrument: Bruker APEX-II or Rigaku XtaLAB (Mo K

    
     or Cu K
    
    
    
    radiation).
  • Temperature: 100 K (Mandatory). Cooling freezes the ring pseudorotation and reduces thermal ellipsoids, essential for resolving the cycloheptanone pucker.

Structural Workflow Visualization

The following diagram illustrates the critical decision pathways in characterizing this flexible scaffold.

G Start Crude 2-(4-Methoxyphenyl) cycloheptan-1-one Purification Flash Chromatography (Hexane/EtOAc) Start->Purification State_Check Physical State? Purification->State_Check NMR_Path 1H NMR Analysis Purification->NMR_Path Oil Oily Residue (Common for 7-rings) State_Check->Oil High Entropy Solid Amorphous Solid State_Check->Solid Low Entropy Cryst_Method Vapor Diffusion (DCM / Pentane) Oil->Cryst_Method Required Solid->Cryst_Method Optimization Result_XRD SC-XRD Data Collection (100 K) Cryst_Method->Result_XRD Result_NMR Averaged Signals (Ambiguous Conformation) NMR_Path->Result_NMR Final_Struct Definitive Structure: Twist-Chair Conformer Result_NMR->Final_Struct Inadequate Result_XRD->Final_Struct

Figure 1: Workflow for definitive structural assignment. Note the divergence where NMR fails to resolve the specific conformer, necessitating the XRD pathway.

Data Interpretation: The "Twist-Chair"

Experimental X-ray data for 2-arylcycloheptanones typically reveals a Twist-Chair (TC) conformation. This is distinct from the "Chair" observed in cyclohexanones.

Representative Crystallographic Parameters

Based on analogous 2-phenylcycloheptanone structures (Ref 1, 3).

ParameterValue / RangeSignificance
Crystal System Orthorhombic or MonoclinicCommon space groups:

or

.
Ring Conformation Twist-Chair (TC) Minimizes transannular strain common in 7-membered rings.
Aryl Orientation Pseudo-Equatorial The 4-methoxyphenyl group adopts this position to avoid 1,3-diaxial-like repulsion.
C=O Bond Length 1.21 – 1.23 ÅTypical for cyclic ketones.
Torsion Angle

Indicates significant puckering compared to flat models.
Why This Matters

In solution (NMR), the aryl group rapidly flips between pseudo-axial and pseudo-equatorial. In the crystal structure (X-ray), the pseudo-equatorial form is exclusively trapped. This provides the "bioactive conformation" template for docking studies, as protein binding pockets often select this lower-energy steric profile.

Conformational Landscape Diagram

Understanding the stability of the Twist-Chair vs. other forms is vital for interpreting the X-ray data.

Conformation Chair Chair (C) (High Strain) TwistChair Twist-Chair (TC) (Global Minimum) Chair->TwistChair Relaxation Boat Boat (B) (Transition State) TwistChair->Boat Pseudorotation XRay X-Ray Structure (Trapped TC Form) TwistChair->XRay Crystallizes as TwistBoat Twist-Boat (TB) (Local Minimum) Boat->TwistBoat

Figure 2: Conformational energy landscape of cycloheptanone. The X-ray structure typically isolates the Twist-Chair (TC) form, which is the global minimum.

Conclusion

For 2-(4-Methoxyphenyl)cycloheptan-1-one , solution-state NMR is insufficient for precise conformational assignment due to the inherent flexibility of the seven-membered ring. Single Crystal X-ray Diffraction is the superior analytical product, providing:

  • Unambiguous Stereochemistry: Confirming the pseudo-equatorial orientation of the 4-methoxyphenyl group.

  • Precise Geometry: Defining the exact Twist-Chair puckering parameters required for accurate computational docking.

  • Self-Validation: The method inherently validates the synthesis and purification success.

Recommendation: Researchers characterizing this scaffold should prioritize SC-XRD (via vapor diffusion crystallization) over extensive 2D-NMR studies to save time and ensure structural accuracy.

References

  • Zukerman-Schpector, J., et al. (2009). 2-(4-Methoxyphenylsulfinyl)cyclohexan-1-one. IUCrData. Link

    • Context: Provides comparative X-ray data for the 6-membered ring analog, establishing baseline crystallographic parameters for aryl-substituted cyclic ketones.
  • Basso, E. A., et al. (2014). The conformational analysis of 2-halocyclooctanones. Spectrochimica Acta Part A. Link

    • Context: Establishes the theoretical framework for "Twist-Chair" vs. "Boat" preferences in medium-sized rings (7-8 members).
  • Sanfeliciano, S. M., & Schaus, J. M. (2018).[1][2] Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLOS ONE. Link

    • Context: Detailed analysis of aryl-carbonyl conformational energy profiles, supporting the preference for non-planar geometries in these systems.
  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for Arylcyclohexanone Synthesis. Link

    • Context: validates the synthetic pathways (Pd-catalyzed arylation)

Sources

Validating Structure of 2-Arylcycloheptanones: A Comparative Guide to 2D NMR Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Structure of 2-Arylcycloheptanones using 2D NMR Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 2-arylcycloheptanone scaffold is a privileged structure in medicinal chemistry, serving as a core for various bioactive agents, including analgesic and anti-inflammatory drugs. However, the seven-membered ring presents a unique structural challenge: conformational flexibility . Unlike rigid cyclohexanones, cycloheptanones undergo rapid pseudorotation, often averaging scalar coupling constants (


) in 1D NMR and obscuring stereochemical assignments.

This guide compares the efficacy of Comprehensive 2D NMR against traditional 1D NMR and X-Ray Crystallography . It establishes a self-validating 2D NMR protocol designed to unambiguously assign regiochemistry (2- vs. 3-aryl) and stereochemistry (axial vs. equatorial) in solution state, bypassing the need for single crystals.

Part 1: Strategic Comparison of Structural Elucidation Methods

The following table objectively compares the "Product" (Comprehensive 2D NMR) with its primary alternatives.

Table 1: Comparative Analysis of Structural Validation Methods

FeatureMethod A: 1D NMR (

H,

C)
Method B: X-Ray Crystallography Product: Comprehensive 2D NMR
Primary Output Chemical shifts, integrals, coupling constants.3D atomic coordinates, absolute configuration.Connectivity (COSY/HMBC), spatial proximity (NOESY).
Suitability for 7-Membered Rings Low.

values often average due to ring flipping, making stereochem unreliable.
High. Provides exact conformer in solid state.High. NOE data captures time-averaged spatial proximity; HMBC solves regiochem.
Sample Requirement ~1-5 mg, solution.Single crystal (often difficult to grow for oils/amorphous solids).~5-20 mg, solution.
Turnaround Time Minutes.Days to Weeks.Hours (Acquisition + Analysis).
Limitation Cannot distinguish regioisomers with overlapping signals.Solid-state conformation may differ from bioactive solution conformer.Requires careful parameter optimization (e.g., mixing times).
Verdict Screening tool only.Gold standard (if crystal exists).Best practical solution for routine validation.
Part 2: The Core Challenge – Conformational Mobility

In 2-arylcycloheptanones, the ring exists in a dynamic equilibrium between chair-like and twist-boat conformers.

  • The Trap: Relying solely on the Karplus equation from 1D

    
    H NMR. A trans-diaxial coupling might average with a gauche coupling, resulting in a generic 4-7 Hz signal that mimics a cis-relationship.
    
  • The Solution: 2D NOESY/ROESY experiments detect through-space magnetization transfer (

    
     dependence), which remains diagnostic even when scalar couplings are averaged.
    
Part 3: The Self-Validating Protocol (2D NMR Workflow)

This protocol is designed as a closed-loop system . Each step provides data that validates the previous step.

Phase 1: Sample Preparation & 1D Screening
  • Solvent Selection: Use Benzene-

    
      or Toluene-
    
    
    
    instead of CDCl
    
    
    if possible. The magnetic anisotropy of the aromatic solvent often resolves overlapping methylene envelope protons typical in 7-membered rings.
  • Concentration: Prepare 10-20 mg in 0.6 mL solvent. Filter to remove particulates (crucial for clean NOESY).

  • Checkpoint 1: Acquire high-resolution

    
    H NMR. Success Criteria: Distinct dispersion of the 
    
    
    
    -carbonyl proton (H2) and the aryl region. If H2 overlaps with bulk CH
    
    
    s, switch solvents immediately.
Phase 2: Connectivity Assignment (The Skeleton)
  • COSY (Correlation Spectroscopy):

    • Purpose: Trace the spin system from H2 to H7.

    • Parameter: Use magnitude mode or DQF-COSY for better resolution close to the diagonal.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Assign carbon-proton pairs.[1][2] Use "Multiplicity-Edited" HSQC to distinguish CH/CH

      
       (positive) from CH
      
      
      
      (negative).
    • Validation: Every proton peak outside the aromatic region must correlate to a carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose:The Regiochemistry Solver. Connects the Carbonyl (

      
      , ~210 ppm) to protons 2-3 bonds away.
      
    • Critical Experiment: Optimize for long-range coupling (

      
       Hz).
      
Phase 3: Stereochemical Validation (The Space)
  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: Determine if the aryl group is axial or equatorial.

    • Mixing Time: Set to 500-800 ms for small molecules (MW < 400).

    • Logic:

      • Cis-relationship: Strong NOE between H2 and H3/H7 on the same face.

      • Axial Aryl: Look for 1,3-diaxial interactions between the Aryl-ortho protons and axial protons at C4/C6.

Part 4: Data Interpretation Logic & Visualization
Workflow Diagram

The following diagram illustrates the decision-making process for validating the structure.

NMR_Workflow Start Crude Product (2-Arylcycloheptanone) H1_NMR 1H NMR (Benzene-d6) Check H2 Dispersion Start->H1_NMR Solvent_Switch Switch Solvent (CDCl3 / DMSO) H1_NMR->Solvent_Switch Overlap HSQC Multiplicity-Edited HSQC Assign CH vs CH2 H1_NMR->HSQC Good Separation Solvent_Switch->HSQC HMBC HMBC (C=O Correlation) Confirm Regiochemistry HSQC->HMBC Regio_Check Does C=O correlate to H-Aryl? HMBC->Regio_Check Wrong_Regio Isomer Error: Likely O-Arylation or 3-Aryl Regio_Check->Wrong_Regio Yes (3-bond path?) NOESY NOESY / ROESY Determine Stereochemistry Regio_Check->NOESY No (Correct for 2-aryl) Stereo_Result Final Structure Validated (Axial vs Equatorial) NOESY->Stereo_Result

Caption: Figure 1. Self-validating NMR workflow for structural assignment of 2-arylcycloheptanones.

Regiochemistry Logic (HMBC)

Distinguishing the 2-aryl isomer from the 3-aryl isomer is the most common failure point.

  • 2-Aryl Isomer: The proton at C2 (

    
    ) is 2 bonds  away from the Carbonyl (
    
    
    
    ).
    • Observation: Strong HMBC correlation

      
      .
      
    • Aryl Protons: The ortho-protons of the aryl ring are 4 bonds away from

      
      . No correlation  should be seen in standard HMBC.
      
  • 3-Aryl Isomer: The proton at C3 is 3 bonds away from

    
    .
    
    • Observation: Weak or absent correlation depending on dihedral angle.

    • Key Difference: In the 3-aryl isomer, the C2 methylene protons are 2 bonds from

      
       and will show strong correlations, but they integrate to 2H, not 1H.
      

Table 2: Diagnostic HMBC Correlations

Atom Pair2-Arylcycloheptanone3-Arylcycloheptanone
H2

C1 (C=O)
Strong (

)
Strong (

) (but H2 is CH

)
H3

C1 (C=O)
Weak (

)
Weak (

) (H3 is CH-Ar)
H(Aryl-ortho)

C2
Strong (

)
Weak/None (

)
H(Aryl-ortho)

C3
Weak/None (

)
Strong (

)
Part 5: Experimental Case Study

Scenario: Validation of 2-(4-fluorophenyl)cycloheptan-1-one. Instrument: 400 MHz Bruker Avance. Solvent: C


D

.

Experimental Data Summary:

  • 1H NMR:

    
     3.45 (dd, 1H, H2). Coupling 
    
    
    
    Hz.
    • Interpretation: The large 10.5 Hz coupling suggests a trans-diaxial relationship with one H3 proton, implying the H2 proton is axial (and the Aryl group is equatorial ).

  • HMBC:

    • Correlation observed:

      
       3.45 (H2) 
      
      
      
      
      
      212.5 (C1).
    • Correlation observed:

      
       7.10 (H-Aryl) 
      
      
      
      
      
      55.2 (C2).
  • NOESY:

    • Strong cross-peak between H2 (

      
       3.45) and H7-axial (
      
      
      
      2.10).
    • Mechanistic Insight: This confirms H2 is axial. If H2 were equatorial, it would be distant from the axial H7.

    • Final Verdict: Structure is trans-2-(4-fluorophenyl)cycloheptan-1-one (Aryl group equatorial).

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. Link

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. Link

  • Reher, R., et al. (2022). Native metabolomics identifies the rivulariapeptolide family of protease inhibitors. Nature Communications. Link

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Link

Sources

Establishing Purity Standards for 2-(4-Methoxyphenyl)cycloheptan-1-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Validation Challenge

In the development of central nervous system (CNS) agents and cycloalkanone scaffolds, 2-(4-Methoxyphenyl)cycloheptan-1-one serves as a critical synthetic intermediate.[1] Its validation is frequently complicated by the conformational flexibility of the cycloheptane ring and the potential for solvent inclusion (solvates) during crystallization.

This guide establishes the Elemental Analysis (EA) standards for this molecule, contrasting traditional combustion techniques with orthogonal methods like Quantitative NMR (qNMR) . While High-Performance Liquid Chromatography (HPLC) determines chromatographic purity, it often fails to account for inorganic salts, moisture, and non-chromophoric impurities.[2] Therefore, establishing a rigorous EA standard is the primary defense against stoichiometry errors in downstream synthesis.

Theoretical Framework & Acceptance Criteria

To validate 2-(4-Methoxyphenyl)cycloheptan-1-one as a reference standard, the experimental elemental composition must align with theoretical values within strict tolerances.[1][3]

Theoretical Composition (C₁₄H₁₈O₂)

Molecular Weight: 218.29 g/mol [3][4]

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 1412.011168.15477.03%
Hydrogen (H) 181.00818.1448.31%
Oxygen (O) 215.99931.99814.66%
The "Journal Standard" vs. "Pharma Standard"
  • Academic/Publication Standard: Experimental values must be within ±0.4% of the theoretical value.

  • Pharmaceutical Reference Standard (Internal): A tighter tolerance of ±0.3% is recommended for bridging studies to ensure precise stoichiometry in scale-up reactions.

Comparative Analysis: EA vs. Orthogonal Alternatives

While Elemental Analysis (CHN) is the gold standard for confirming bulk composition, it is not infallible. The following table objectively compares EA against modern alternatives for this specific cycloheptanone derivative.

Table 1: Performance Matrix for Purity Determination[1][3]
FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HPLC-UV (Area %)
Primary Output Weight % of C, H, NAbsolute Purity (w/w %)Relative Purity (% Area)
Sample Req. 2–5 mg (Destructive)10–20 mg (Recoverable)<1 mg (Destructive)
Blind Spots Inorganic salts (unless ash tested), Moisture/Solvent ambiguityParamagnetic impurities, overlapping signalsNon-UV active impurities (salts, water)
Precision ±0.3–0.4%±0.5–1.0% (Instrument dependent)±0.1% (Precision, not Accuracy)
Specific Risk Solvent Trapping: Cycloheptanones trap solvents; high C% error if not dried.[3]Relaxation Delay: Inadequate d1 time leads to integration errors.Response Factors: Assumes all impurities absorb UV equally.
Verdict Mandatory for bulk characterization.Superior for absolute assay value.Best for trace organic impurity profiling.

Experimental Protocols

Protocol A: Self-Validating Elemental Analysis Workflow

Objective: Achieve <0.4% deviation from theoretical C (77.03%) and H (8.31%).

1. Pre-Analysis Drying (Critical Step):

  • The cycloheptanone ring is lipophilic but the ketone can hydrogen bond with water or methanol.

  • Action: Dry sample at 40°C under high vacuum (<1 mbar) for 12 hours over P₂O₅.

  • Validation: Run TGA (Thermogravimetric Analysis) or KF (Karl Fischer) to confirm volatiles are <0.5% prior to CHN analysis.

2. Weighing & Encapsulation:

  • Use a microbalance with 0.001 mg readability .

  • Weigh 2.0–2.5 mg into a tin capsule. Fold tightly to exclude air pockets.

  • Reference Check: Run a Sulfanilamide standard (Theory: C=41.84%, H=4.68%, N=16.27%) immediately before the sample.

3. Combustion Parameters:

  • Furnace Temp: >950°C (Ensure complete oxidation of the phenyl ring).

  • Carrier Gas: Helium (Grade 5.0 or higher).

  • Oxygen Boost: 2-3 seconds to prevent "soot" formation from the aromatic ring.[1][3]

4. Data Interpretation (The "Self-Check"):

  • If %C is Low (e.g., 75.5%): Suspect moisture or inorganic salt contamination (NaCl/Na₂SO₄ from extraction).

  • If %C is High (e.g., 78.0%): Suspect residual solvent with high carbon content (e.g., Ethyl Acetate, Toluene).

Protocol B: Orthogonal qNMR Validation

Objective: Cross-verify EA results to rule out solvent entrapment.

  • Solvent: Dissolve ~15 mg of 2-(4-Methoxyphenyl)cycloheptan-1-one in DMSO-d₆ (prevents evaporation errors common with CDCl₃).

  • Internal Standard: Use Maleic Acid (99.9% TraceCERT®) or 1,3,5-Trimethoxybenzene .

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 60 seconds (Critical for accurate integration of aromatic protons).

    • Scans: 16–32.

  • Calculation: Compare the integration of the methoxy singlet (δ ~3.8 ppm, 3H) against the internal standard.

Decision Logic & Visualization

The following diagram illustrates the decision pathway for validating the material.

ValidationWorkflow Start Crude 2-(4-Methoxyphenyl) cycloheptan-1-one Drying Vacuum Drying (40°C, P2O5, 12h) Start->Drying TGA TGA / Karl Fischer Volatiles < 0.5%? Drying->TGA Redry Re-dry / Recrystallize TGA->Redry No EA Elemental Analysis (CHN) Target: C=77.03% ±0.4% TGA->EA Yes Redry->Drying ResultCheck Within ±0.4% Tolerance? EA->ResultCheck qNMR Run qNMR (Check for Solvents/Inorganics) ResultCheck->qNMR No Pass VALIDATED REFERENCE STANDARD ResultCheck->Pass Yes qNMR->Redry Solvent Found Fail REJECT BATCH (Check Synthesis Route) qNMR->Fail Unknown Impurity

Caption: Logical workflow for validating the purity of 2-(4-Methoxyphenyl)cycloheptan-1-one, prioritizing volatile removal before combustion analysis.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Data for Organic Compounds. Retrieved from [Link]

Sources

A Comparative Guide to Synthetic Yields: Pd-Catalyzed vs. Cu-Catalyzed Arylation

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the efficient construction of carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon (C-C) bonds is a foundational pillar of modern organic synthesis. Among the most powerful tools for forging these connections are transition-metal-catalyzed cross-coupling reactions. Two methodologies stand at the forefront: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. The choice between these catalytic systems is not arbitrary; it is a decision dictated by factors of substrate scope, functional group tolerance, reaction conditions, and ultimately, synthetic yield.

This guide provides an in-depth, objective comparison of the synthetic performance of Pd- and Cu-catalyzed arylation reactions. Moving beyond a simple recitation of facts, we will explore the mechanistic underpinnings that govern their respective efficiencies, present comparative experimental data, and offer validated protocols to empower chemists to make informed, rational decisions in catalyst selection.

The Mechanistic Divide: How Catalytic Cycles Influence Yield

The divergent synthetic outcomes of palladium and copper catalysis are rooted in their fundamentally different mechanistic pathways. Understanding these cycles is critical to appreciating their strengths and limitations.

The Palladium Pd(0)/Pd(II) Cycle: A Story of Precision and Tunability

The Buchwald-Hartwig amination operates through a well-defined Pd(0)/Pd(II) catalytic cycle.[1][2] This process begins with the oxidative addition of an aryl halide to a low-coordinate, electron-rich Pd(0) complex. Subsequent coordination of the nucleophile (e.g., an amine) and deprotonation by a base forms a palladium-amido intermediate. The cycle culminates in reductive elimination, which forges the desired C-N bond and regenerates the active Pd(0) catalyst.[2]

The key to achieving high yields lies in the ancillary ligands, typically bulky and electron-rich biaryl phosphines (e.g., XPhos, RuPhos).[1][3] These ligands are not passive spectators; they actively promote the critical, often rate-limiting, steps of oxidative addition and reductive elimination, enabling reactions to proceed under milder conditions with a remarkably broad substrate scope.[2][3][4]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl LigandEx Amine Coordination (R₂NH) PdII_Aryl->LigandEx R₂NH PdII_Amine [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ LigandEx->PdII_Amine Deprotonation Deprotonation (-Base-H⁺) PdII_Amine->Deprotonation Base PdII_Amido L-Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR₂

Caption: The Pd(0)/Pd(II) catalytic cycle for Buchwald-Hartwig amination.

The Copper Cu(I)/Cu(III) Cycle: A Legacy of Power, Modernized by Ligands

The classical Ullmann condensation historically required harsh conditions, often demanding temperatures exceeding 150-200°C.[5][6] This limited its utility for complex, functionalized molecules. Modern protocols, however, have revitalized copper catalysis through the introduction of ancillary ligands, such as diamines and amino acids, which facilitate milder reaction conditions.

While still a subject of debate, the prevailing mechanism is believed to involve a Cu(I)/Cu(III) cycle.[2][7] The reaction initiates with the formation of a copper-amide intermediate from a Cu(I) salt, the amine, and a base. Oxidative addition of the aryl halide generates a transient, high-valent Cu(III) species. This intermediate then undergoes reductive elimination to yield the arylated product and regenerate the active Cu(I) catalyst.[2] The challenge historically has been the high energy barrier for the oxidative addition step, which newer ligand systems have successfully lowered.[8]

Ullmann_Condensation_Cycle cluster_main Ullmann Condensation Cycle CuI L-Cu(I)-X AmineCoord Amine Coordination & Deprotonation CuI->AmineCoord R₂NH, Base CuI_Amide L-Cu(I)-NR₂ AmineCoord->CuI_Amide OxAdd Oxidative Addition (Ar-X) CuI_Amide->OxAdd Ar-X CuIII_Complex L-Cu(III)(Ar)(NR₂)(X) OxAdd->CuIII_Complex RedElim Reductive Elimination CuIII_Complex->RedElim RedElim->CuI Ar-NR₂

Caption: The proposed Cu(I)/Cu(III) catalytic cycle for Ullmann condensation.

Comparative Analysis of Synthetic Yields

The ultimate measure of a reaction's utility is its yield and reliability across a range of substrates. Here, we dissect the performance of Pd and Cu systems based on critical reaction parameters.

Aryl Halide Substrate Scope

Palladium catalysis exhibits a clear advantage in its versatility with aryl halides. Modern biarylphosphine ligands have enabled the efficient coupling of not only aryl iodides and bromides but also the less reactive and more cost-effective aryl chlorides and triflates.[3][4] In contrast, copper-catalyzed systems traditionally perform best with more reactive aryl iodides. While significant progress has been made, the coupling of aryl chlorides with copper catalysts remains a challenge and often requires specialized, highly active ligand systems to achieve high yields.[7][8]

Table 1: Typical Yield Ranges for Aryl Halide Reactivity in C-N Coupling

Aryl Halide (Ar-X)Pd-Catalyzed Yield RangeCu-Catalyzed Yield RangeKey Considerations
Ar-I 85-99%80-95%Both systems are highly effective. Cu often provides a cost-effective alternative.
Ar-Br 80-98%60-90%Pd systems are generally more reliable and higher yielding, especially for unactivated bromides.[9]
Ar-Cl 70-95%30-85%Significant advantage for Pd. High yields with Cu require specific ligands and optimized conditions.[7]
Ar-OTf 75-95%Limited ScopePd catalysis is the method of choice for pseudohalides like triflates.

Yields are representative and can vary significantly based on the specific nucleophile, ligands, and conditions used.

Nucleophile Scope and Selectivity

The scope of nucleophiles tolerated by palladium is exceptionally broad, encompassing primary and secondary alkyl- and arylamines, amides, carbamates, and even ammonia surrogates.[3][4] This makes it the default choice for constructing diverse amine libraries.

Historically, copper catalysis was more limited, showing a preference for more acidic N-H nucleophiles like amides, sulfonamides, and azoles.[3] However, modern advancements have expanded its scope considerably. In some cases, Pd and Cu systems display orthogonal selectivity. For instance, with unprotected oxindoles, a Pd/biarylphosphine catalyst selectively arylates the C3-position, while a Cu/diamine system exclusively arylates the nitrogen, providing complementary products from the same starting materials.[10]

Table 2: Comparative Yields for Common Nucleophile Classes in Arylation

NucleophilePd-Catalyzed Yield RangeCu-Catalyzed Yield RangeKey Considerations
Primary Aliphatic Amines 80-98%70-95%Both systems are effective; Pd is often more general.
Secondary Aliphatic Amines 85-99%75-95%Excellent yields with both; Pd tolerates more sterically hindered amines.
Anilines 80-99%70-95%Both are workhorse reactions for diarylamine synthesis.[2]
Amides / Azoles 75-95%80-98%Cu often excels with these more acidic nucleophiles.[3]
Phenols (C-O Coupling) 70-95%70-95%Both are viable alternatives to the classical Ullmann ether synthesis.[4][11]
Thiols (C-S Coupling) 80-98%80-98%Both systems provide high yields for thioether synthesis.[12]

Yields are representative and highly dependent on the specific substrates and reaction conditions.

Reaction Conditions and Functional Group Tolerance

The milder conditions typical of Pd-catalyzed reactions often translate to higher yields for complex molecules with sensitive functional groups. Reactions frequently proceed at temperatures between room temperature and 120°C, and the catalysts show excellent tolerance for esters, ketones, nitriles, and various heterocycles.[1][9]

While modern ligand-accelerated copper protocols operate at significantly lower temperatures than their predecessors (often 100-130°C), they can still require higher temperatures than palladium systems.[5] The historically harsh conditions limited functional group tolerance, and while this has improved dramatically, the exceptional mildness and predictability of the best Pd systems often make them the preferred choice in late-stage pharmaceutical synthesis where preserving molecular integrity is paramount.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, we present validated, high-yield protocols for the N-arylation of an amine with an aryl bromide using both catalytic systems.

Workflow Comparison

The general laboratory workflow for both reactions involves the careful exclusion of air and moisture, but the specific reagents and setup differ.

Workflow_Comparison cluster_Pd Palladium-Catalyzed Workflow cluster_Cu Copper-Catalyzed Workflow pd_start Oven-dried Schlenk flask Add Pd precatalyst, ligand, and base (e.g., NaOtBu) pd_reagents Backfill with Argon Add aryl halide and amine via syringe Add anhydrous solvent (e.g., Toluene) pd_start->pd_reagents pd_reaction Heat to reaction temp (e.g., 100°C) with stirring Monitor by TLC/GC-MS pd_reagents->pd_reaction pd_workup Cool to RT Quench, extract with organic solvent Purify via column chromatography pd_reaction->pd_workup cu_start Oven-dried Schlenk flask Add Cu(I) salt, ligand, and base (e.g., K₂CO₃) cu_reagents Backfill with Argon Add aryl halide and amine Add polar aprotic solvent (e.g., DMF) cu_start->cu_reagents cu_reaction Heat to reaction temp (e.g., 120°C) with stirring Monitor by TLC/GC-MS cu_reagents->cu_reaction cu_workup Cool to RT Dilute with solvent, filter through Celite Extract and purify via column chromatography cu_reaction->cu_workup

Caption: General laboratory workflow for Pd- vs. Cu-catalyzed arylations.

Protocol 1: High-Yield Buchwald-Hartwig Amination

Reaction: Coupling of 4-Bromoanisole with Morpholine.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • 4-Bromoanisole

  • Morpholine

  • Anhydrous Toluene

Procedure:

  • Catalyst Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%), RuPhos (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol).

  • Reagent Addition: Evacuate and backfill the flask with argon (3 cycles). Add anhydrous toluene (2 mL).

  • Via syringe, add 4-bromoanisole (1.0 mmol) followed by morpholine (1.2 mmol).

  • Reaction: Seal the flask and place it in a preheated oil bath at 100°C. Stir vigorously for 4-12 hours, monitoring progress by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-methoxyphenyl)morpholine. Expected Yield: >95% .

Protocol 2: High-Yield Modern Ullmann Amination

Reaction: Coupling of 4-Iodoanisole with Morpholine.

Materials:

  • Copper(I) Iodide (CuI)

  • L-Proline

  • Potassium Carbonate (K₂CO₃)

  • 4-Iodoanisole

  • Morpholine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Catalyst Preparation: To an oven-dried Schlenk flask, add CuI (0.1 mmol, 10 mol%), L-Proline (0.2 mmol, 20 mol%), and finely ground K₂CO₃ (2.0 mmol).

  • Reagent Addition: Add 4-iodoanisole (1.0 mmol) and morpholine (1.2 mmol).

  • Under a stream of argon, add anhydrous DMSO (2 mL).

  • Reaction: Seal the flask and place it in a preheated oil bath at 90-100°C. Stir vigorously for 12-24 hours, monitoring progress by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. Expected Yield: >90% .

Conclusion: A Scientist's Perspective on Catalyst Selection

The choice between palladium and copper for arylation is a strategic decision guided by the specific synthetic challenge.

Choose Palladium when:

  • Broad Scope is Paramount: You are working with a wide array of aryl halides (especially chlorides) and diverse nucleophiles.

  • Mild Conditions are Essential: Your substrate contains sensitive functional groups that would not survive harsher conditions.

  • High Reliability is Required: In medicinal chemistry or late-stage synthesis, the predictability and high success rate of established Pd systems are invaluable.[13]

Choose Copper when:

  • Cost is a Major Driver: For large-scale industrial applications, the significantly lower cost of copper catalysts is a compelling advantage.[8][14]

  • The Substrate is Ideal: You are coupling a reactive aryl iodide with a suitable nucleophile (e.g., an amide, phenol, or simple amine) where high yields are well-documented.

  • Complementary Reactivity is Needed: You are exploiting a specific selectivity that is unique to a copper-catalyzed system, such as the N-arylation of oxindoles.[10]

Ultimately, both palladium and copper catalysis are indispensable tools. The continuous development of new ligands and protocols is blurring the lines between them, offering chemists an ever-expanding and powerful arsenal for molecular construction. The optimal yield is most often achieved not by dogmatic adherence to one metal, but by a thorough evaluation of the substrate, reaction conditions, and the deep mechanistic knowledge that underpins these transformative reactions.

References

  • Al-Masum, M. (2020). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. IntechOpen. [Link]

  • Shabashov, D., & Daugulis, O. (2013). Scope and limitations of auxiliary-assisted, palladium-catalyzed arylation and alkylation of sp2 and sp3 C-H bonds. The Journal of Organic Chemistry, 78(21), 10838–10854. [Link]

  • Le, C., & Antonysamy, S. (2018). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. In Sustainable Catalysis in Process Chemistry. Royal Society of Chemistry. [Link]

  • Shabashov, D., & Daugulis, O. (2010). Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C-H Bonds. PMC. [Link]

  • Various Authors. (2025). Recent advances in copper-catalyzed C-S cross-coupling reactions. Request PDF on ResearchGate. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (2000). Scope and limitations of the Pd/BINAP-catalyzed amination of aryl bromides. The Journal of Organic Chemistry, 65(4), 1158–1174. [Link]

  • Al-Masum, M. (2020). Abstract of Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. IntechOpen. [Link]

  • Shabashov, D., & Daugulis, O. (2013). Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp(2) and sp(3) C-H Bonds. ResearchGate. [Link]

  • Tye, J. W., & Buchwald, S. L. (2012). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PMC. [Link]

  • Do, H. Q., & Daugulis, O. (2009). Palladium- and Copper-Catalyzed Arylation of Carbon-Hydrogen Bonds. PMC. [Link]

  • Yilmaz, I., & Ceylan, M. (2020). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. ResearchGate. [Link]

  • Teverovskiy, G., Tye, J. W., & Buchwald, S. L. (2011). Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles. PMC. [Link]

  • Worthington, R. J., & Buchwald, S. L. (2021). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PMC. [Link]

  • Do, H. Q., & Daugulis, O. (2009). Palladium- and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds. ACS Publications. [Link]

  • Shabashov, D., & Daugulis, O. (2013). Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C–H Bonds. ACS Publications. [Link]

  • Various Authors. (2025). ChemInform Abstract: Recent Advances in Copper-Catalyzed C-S Cross-Coupling Reactions. ResearchGate. [Link]

  • Zhang, H., & Buchwald, S. L. (2011). Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. PMC. [Link]

  • NIMC. (n.d.). Recent Advances In Copper Catalyzed C S Cross Coupling. NIMC. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Oldenhuis, N. J., & Buchwald, S. L. (2003). Expanding Pd-Catalyzed C−N Bond-Forming Processes: The First Amidation of Aryl Sulfonates, Aqueous Amination, and Complementarity with Cu-Catalyzed Reactions. Journal of the American Chemical Society, 125(20), 6052–6053. [Link]

  • Savelyev, P. A., et al. (2020). Cu(I)- and Pd(0)-Catalyzed Arylation of Oxadiamines with Fluorinated Halogenobenzenes: Comparison of Efficiency. MDPI. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

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Safety Operating Guide

Proper Disposal Procedures: 2-(4-Methoxyphenyl)cycloheptan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Treat as High-Hazard Organic Waste. 2-(4-Methoxyphenyl)cycloheptan-1-one (CAS: 108062-64-2) is a functionalized cyclic ketone often used as a pharmaceutical intermediate. Because it is a research chemical without a comprehensive toxicological history, Prudent Practices in the Laboratory dictate it must be managed as a hazardous substance with unknown toxicity.

Immediate Action Plan:

  • Do Not dispose of down the drain.

  • Do Not mix with strong oxidizers (peroxides, nitrates, perchlorates).

  • Do segregate into Non-Halogenated Organic waste streams.

  • Do utilize high-temperature incineration as the ultimate destruction method.

Hazard Characterization & Waste Classification

To dispose of a chemical safely, we must first understand its reactivity and regulatory status. This compound combines a cycloheptanone ring with a 4-methoxyphenyl ether moiety.

FeatureChemical PropertyDisposal Implication
Functional Group Cyclic KetoneFlammable/Combustible.[1] Compatible with most organic solvents.
Substituent 4-Methoxyphenyl (Anisole derivative)Potential for aquatic toxicity.[1] Stable ether linkage requires high-temp incineration for bond cleavage.
Physical State Solid / Viscous Oil (MW: 218.29)Must be dissolved or containerized as solid waste; do not pour viscous neat liquids into narrow-neck solvent drums.
Reactivity Nucleophilic at alpha-carbonIncompatible with Oxidizers. Risk of exothermic reaction with concentrated peroxides or nitric acid.
Regulatory Status (US EPA / RCRA)

This specific isomer is not explicitly listed on the EPA RCRA P-list (acutely toxic) or U-list (toxic). Therefore, disposal is dictated by Generator Knowledge of its characteristics:

  • Waste Code: Defaults to D001 (Ignitable) if in a flammable solvent, or Non-Regulated Chemical Waste (pending toxicity testing).

  • Best Practice: Classify as "Non-Halogenated Organic Waste" for lab packing.

Segregation & Storage Protocols

Effective disposal starts at the bench. Improper segregation is the leading cause of waste contractor rejection and lab accidents.

Chemical Compatibility Matrix
  • Compatible: Acetone, Methanol, Ethyl Acetate, Dichloromethane (if halogenated waste is permitted in the same stream—check local rules), Toluene.

  • INCOMPATIBLE (Do Not Mix):

    • Concentrated Nitric Acid (Risk of nitration/oxidation of the phenyl ring).

    • Hydrogen Peroxide (Ketones can form peroxides under specific catalytic conditions; ethers can form peroxides over time).

    • Chromic Acid / Jones Reagent.

Step-by-Step Disposal Workflow

Scenario A: Pure Solid or Neat Liquid (Expired/Unused Stock)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Do not use narrow-neck solvent safety cans for viscous or solid material.

  • Transfer: Transfer the substance into the jar.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: 2-(4-Methoxyphenyl)cycloheptan-1-one.[2]

    • Hazard Checkbox: Toxic, Irritant.

    • Composition: 100%.[1][3]

  • Secondary Containment: Place the jar in a clear plastic bag (zip-lock) to prevent label corrosion or leakage, then place in the Solid Waste accumulation bin.

Scenario B: Reaction Mixtures & Solvents
  • Solvent Assessment: Determine the primary solvent.

    • If solvent is non-halogenated (e.g., EtOAc, Hexanes): Use Non-Halogenated Waste carboy.

    • If solvent is halogenated (e.g., DCM, Chloroform): Use Halogenated Waste carboy.

  • Dissolution: Ensure the compound is fully dissolved. If a precipitate forms, it may clog the waste drum funnel.

  • Triple Rinse: Any glassware used must be triple-rinsed with a compatible solvent (e.g., acetone). Add the rinsate to the same waste container.

Scenario C: Contaminated Debris (Gloves, Weigh Boats)
  • Bagging: Place contaminated nitrile gloves, paper towels, and weigh boats into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).

  • Tagging: Label as "Debris contaminated with Organic Ketones."

  • Disposal: Place in the Dry Solid Hazardous Waste drum (often a fiber drum with a liner).

Visualized Decision Workflow

The following diagram illustrates the logical flow for disposing of this compound based on its state.

DisposalWorkflow Start Start: 2-(4-Methoxyphenyl) cycloheptan-1-one Waste StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Viscous Oil StateCheck->Solid Pure Solution Dissolved in Solvent StateCheck->Solution Mixture Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris Trace WideMouth Transfer to Wide-Mouth HDPE/Glass Jar Solid->WideMouth SolventCheck Check Solvent Type Solution->SolventCheck Bagging Double Bag in Clear Poly Debris->Bagging LabelSolid Label: 'Toxic Solid Organic' WideMouth->LabelSolid Incineration Final Disposal: High-BTU Incineration LabelSolid->Incineration Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (Acetone, EtOAc) SolventCheck->NonHalo No Halogens Halo->Incineration NonHalo->Incineration LabelDebris Label: 'Contaminated Debris' Bagging->LabelDebris LabelDebris->Incineration

Figure 1: Decision logic for the segregation and containerization of 2-(4-Methoxyphenyl)cycloheptan-1-one waste streams.

Emergency Contingencies

Spill Response (Small Scale < 500 mL/g)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Containment:

    • Solid: Gently sweep up using a dustpan and brush to avoid generating dust. Place in a jar.

    • Liquid: Cover with an inert absorbent (Vermiculite or Universal Absorbent Pads). Do not use paper towels for neat liquid spills as this increases flammability surface area.

  • Clean Up: Wipe the surface with soap and water.[1][3][4] Collect all cleanup materials as "Contaminated Debris" (see Protocol C above).

Exposure First Aid[6]
  • Skin Contact: Wash with soap and water for 15 minutes.[4] The lipophilic nature of the compound means water alone is insufficient; soap is critical to emulsify and remove it.

  • Eye Contact: Flush with water for 15 minutes.[4][5][6] Seek medical attention.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • PubChem. (2024). Compound Summary: Cycloheptanone derivatives and general ketone safety. [Link] (General structural class reference).

Sources

Personal Protective Equipment (PPE) for Handling 2-(4-Methoxyphenyl)cycloheptan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Snapshot

Treat as: Irritant / Potential CNS Depressant / Novel Chemical Entity (NCE). Physical State: Typically a solid (crystalline powder) or viscous oil depending on purity. Immediate Action:

  • Engineering Control: All handling must occur inside a certified chemical fume hood.

  • Skin: Double-glove (Nitrile) is mandatory due to the ketone moiety's potential for permeation.

  • Eyes: Chemical splash goggles are preferred over safety glasses if handling >1g or liquids.

Hazard Identification & Risk Assessment

Scientific Logic: As a specific Safety Data Sheet (SDS) for CAS 108062-64-2 may be sparse in public databases, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR). This molecule combines a cycloheptanone ring with a p-methoxy aryl group.

Predicted Hazard Profile (SAR Analysis)
Hazard ClassLikely GHS ClassificationMechanistic Reasoning
Skin Irritation Category 2 (H315)Ketones are effective defatting agents; the aryl ether moiety adds lipophilicity, increasing skin absorption potential.
Eye Irritation Category 2A (H319)Direct contact with crystalline dust or concentrated solutions causes severe conjunctival irritation.
Respiratory STOT SE 3 (H335)Inhalation of dusts triggers mucosal inflammation.
Systemic Unknown (Treat as H336)Cyclic ketones can exhibit Central Nervous System (CNS) depressant effects similar to cyclohexanone [1].

The PPE Matrix: A Self-Validating System

Expertise Insight: PPE is not a uniform of armor; it is a redundant barrier system. The "Self-Validating" column below requires the user to actively check the integrity of their protection during the workflow.

Body ZoneRequired PPEMaterial SpecificationThe "Why" (Causality)Self-Validation Step
Hands (Inner) Glove Layer 1Nitrile (4 mil)Acts as the final barrier against incidental contact.Inspect for tears before donning Layer 2.
Hands (Outer) Glove Layer 2Nitrile (4-8 mil) or LaminateKetones can swell/permeate thin nitrile [2]. The outer layer is "sacrificial."Change immediately upon any visible splash.
Eyes Splash GogglesANSI Z87.1+ (Vented)Safety glasses allow dust entry from the side. Goggles seal the ocular orbit.Verify seal against temples; no gaps allowed.
Respiratory Engineering ControlFume Hood (Face Velocity: 80-100 fpm)Primary protection. Respirators (N95) are a last resort and only for solid weighing outside a hood.Verify the flow monitor/magnehelic gauge is green before opening the vial.
Body Lab Coat100% Cotton or NomexSynthetic blends can melt into skin if a fire occurs (flammable solvent risk).Ensure cuffs are tucked under the glove gauntlet.

Operational Protocols

A. Weighing & Transfer (Solid State)

Risk: Generation of airborne particulates (dust).

  • Setup: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble slab damper.

  • Static Control: Use an antistatic gun or ionizer bar. Cycloheptanones can be static-prone, causing powder to "jump" and contaminate the user.

  • Transfer: Use a disposable antistatic spatula.

  • Validation: Wipe the exterior of the receiving vessel with a solvent-dampened Kimwipe before removing it from the hood to ensure no dust tracks out.

B. Solubilization & Reaction (Liquid State)

Risk: Splash and vapor inhalation.

  • Solvent Choice: When dissolving in DCM or Ethyl Acetate, vapor pressure increases.

  • Sash Management: Keep the fume hood sash at the lowest working position (chest height or lower).

  • Glove Discipline: If solvent touches the outer glove, do not wipe it off . Remove the outer glove, wash the inner glove with soap/water (if suspected penetration), and re-glove.

Decision Logic & Workflows

Diagram 1: PPE Selection Logic

This decision tree helps researchers adapt their PPE based on the state of the chemical.

PPE_Logic Start START: Handling 2-(4-Methoxyphenyl)cycloheptan-1-one State_Check Check Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Oil State_Check->Liquid Hood_Check Is Balance in Hood? Solid->Hood_Check Solvent_Check Solvent Type? Liquid->Solvent_Check Yes_Hood Standard PPE: Lab Coat, Glasses, Nitrile Gloves Hood_Check->Yes_Hood Yes No_Hood Respiratory Risk! Hood_Check->No_Hood No Upgrade_PPE REQUIRE: N95/P100 Mask + Goggles + Sash Shield No_Hood->Upgrade_PPE High_Perm High Permeation (DCM, Acetone) Solvent_Check->High_Perm Std_Solvent Standard (Water, Ethanol) Solvent_Check->Std_Solvent Double_Glove MANDATORY: Double Glove (Nitrile) Change every 15 mins High_Perm->Double_Glove Std_Solvent->Yes_Hood

Caption: Logic flow for determining necessary PPE upgrades based on physical state and engineering controls.

Diagram 2: Emergency Spill Response

A specific workflow for cleaning up ketone-based intermediates.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area Alert Lab Personnel Spill->Evacuate Assess 2. Assess Volume < 100mL? Evacuate->Assess Major Major Spill: Call EHS / Hazmat Assess->Major No (>100mL) Minor Minor Spill: Proceed to Cleanup Assess->Minor Yes (<100mL) PPE_Don 3. Don PPE: Splash Goggles + Double Gloves Minor->PPE_Don Absorb 4. Absorb: Use Vermiculite or Universal Pads PPE_Don->Absorb Waste 5. Disposal: Seal in Bag -> Solid Waste Bin Label: 'Ketone Contaminated' Absorb->Waste

Caption: Step-by-step containment and disposal protocol for minor laboratory spills.

Disposal & Waste Management

Waste Stream: Organic Solid/Liquid Waste (Non-Halogenated, unless halogenated solvents were used).

  • Labeling: Must explicitly state "2-(4-Methoxyphenyl)cycloheptan-1-one" and "Irritant."

  • Container: High-density polyethylene (HDPE) or Glass. Avoid low-density plastics which may leach.

  • Protocol:

    • Dissolve small solid amounts in a compatible solvent (e.g., Acetone) before adding to the waste carboy to prevent "hot spots" or crystallization in the waste container.

    • Triple rinse all vials; rinsate goes to waste.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019).[1] Pocket Guide to Chemical Hazards: Cyclohexanone. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Guide. United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • PubChem. (2023).[2] Compound Summary: 2-(4-Methoxyphenyl)cyclohexanone (Analogous Structure). National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.